3,5-Dichlorobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109596. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dichlorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJSUOGJGIECFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00215950 | |
| Record name | 3,5-Dichlorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6575-00-4 | |
| Record name | 3,5-Dichlorobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6575-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichlorobenzonitrile | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006575004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6575-00-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109596 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dichlorobenzonitrile | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichlorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DICHLOROBENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY25KS4R7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dichlorobenzonitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3,5-Dichlorobenzonitrile. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other chemical research fields. This document includes detailed summaries of its physical and chemical characteristics, spectroscopic data, and established synthesis protocols. All quantitative data is presented in structured tables for ease of reference and comparison. Furthermore, key experimental workflows and synthetic pathways are visualized using Graphviz diagrams to facilitate a clear understanding of the described processes.
Chemical Structure and Identification
This compound is an organic compound featuring a benzene (B151609) ring substituted with two chlorine atoms at the 3 and 5 positions and a nitrile group at the 1 position. This substitution pattern imparts specific chemical reactivity and physical properties to the molecule.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 6575-00-4 | [1][2] |
| Molecular Formula | C₇H₃Cl₂N | [1][2] |
| Molecular Weight | 172.01 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=C(C=C(C=C1Cl)Cl)C#N | [1] |
| InChI | InChI=1S/C₇H₃Cl₂N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | [3] |
| InChIKey | PUJSUOGJGIECFQ-UHFFFAOYSA-N |[3] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | White to light yellow crystalline powder | [4][5] |
| Melting Point | 64-66 °C | [5] |
| Boiling Point | 283.76 °C (rough estimate) | [6] |
| Density | 1.4980 g/cm³ (rough estimate) | [6] |
| Solubility | Sparingly soluble in water. Soluble in chloroform (B151607) and slightly soluble in methanol. | [6] |
| LogP | 2.865 |[7] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following tables summarize the key spectral data.
Table 3: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment | Source |
|---|---|---|---|
| 7.602 | d | Aromatic H | [3] |
| 7.548 | t | Aromatic H |[3] |
Table 4: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment | Source |
|---|---|---|
| 135.9 | C-Cl | [8] |
| 132.6 | Aromatic C-H | [8] |
| 131.4 | Aromatic C-H | [8] |
| 116.8 | C-CN | [8] |
| 114.2 | CN |[8] |
Table 5: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment | Source |
|---|---|---|
| ~2230 | C≡N (Nitrile) stretch | [9] |
| 3100-3000 | Aromatic C-H stretch | [10] |
| 1600-1400 | Aromatic C=C stretch |[10] |
Table 6: Mass Spectrometry (MS) Data
| m/z | Proposed Fragment | Source |
|---|---|---|
| 171 | [M]+ (Molecular Ion) | [1] |
| 173 | [M+2]+ (Isotope Peak) | [1] |
| 136 | [M-Cl]+ | [1] |
| 101 | [M-2Cl]+ |[1] |
Synthesis Protocols
Several synthetic routes to this compound have been established. The following sections detail the experimental procedures for the most common methods.
Synthesis from 1-Bromo-3,5-dichlorobenzene (B43179)
This method involves the formation of a Grignard reagent followed by cyanation.
Experimental Protocol:
-
To a flask containing dried LiCl (0.35 g, 8.24 mmol), add iPrMgCl (2 M in THF, 4.1 mL) and THF (5 mL) at 15 °C.
-
After stirring for 15 minutes, slowly add a solution of 1-bromo-3,5-dichlorobenzene (1.46 g, 8.03 mmol) in THF (1 mL) to the reaction mixture and continue stirring for an additional 15 minutes.
-
Cool the reaction mixture to 0 °C and add DMF (1.3 mL, 12 mmol). Stir at this temperature for 2 hours.
-
Upon completion, sequentially add aqueous NH₃ (7 mL, 28-30%) and I₂ (4.06 g, 16 mmol) to the mixture.
-
After stirring for 2 hours at room temperature, pour the reaction mixture into a saturated aqueous Na₂SO₃ solution and extract with CHCl₃ (3 x 30 mL).
-
Combine the organic layers, dry with Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate (B1210297) = 9:1, v/v) to yield pure this compound.[11]
Dehydration of 3,5-Dichlorobenzamide (B1294675)
This method provides an alternative route starting from the corresponding amide.
Experimental Protocol:
Catalytic Ammoxidation of 3,5-Dichlorotoluene (B1293413)
This industrial process involves the reaction of 3,5-dichlorotoluene with ammonia (B1221849) and oxygen over a solid catalyst.
Experimental Protocol:
Detailed industrial protocols are proprietary. However, the general process involves passing a gaseous mixture of 3,5-dichlorotoluene, ammonia, and an oxygen source (typically air) over a solid catalyst bed at elevated temperatures. Research has focused on developing highly active and selective catalysts, such as V-Ti-O nanostructures, to improve efficiency and lower reaction temperatures.[9]
References
- 1. This compound | C7H3Cl2N | CID 81052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound(6575-00-4) 1H NMR [m.chemicalbook.com]
- 4. nj-finechem.com [nj-finechem.com]
- 5. This compound | 6575-00-4 [chemicalbook.com]
- 6. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 8. This compound(6575-00-4) 13C NMR spectrum [chemicalbook.com]
- 9. This compound | 6575-00-4 | Benchchem [benchchem.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
3,5-Dichlorobenzonitrile CAS number 6575-00-4
An In-depth Technical Guide to 3,5-Dichlorobenzonitrile
CAS Number: 6575-00-4 Molecular Formula: C₇H₃Cl₂N Synonyms: 3,5-DCBN, 3,5-Dichlorobenzenecarbonitrile
This technical guide provides a comprehensive overview of this compound (3,5-DCBN), intended for researchers, scientists, and professionals in drug development and other scientific fields. It covers the compound's physicochemical properties, synthesis methodologies, potential biological activities, and safety information.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are crucial for its application in experimental settings. This data has been compiled from various sources for easy reference.
Table 1: Physicochemical Properties
| Property | Value | Unit |
| Molecular Weight | 172.01 | g/mol [1][2] |
| Appearance | White to beige-brownish crystalline powder | N/A[1][3] |
| Melting Point | 64 - 67 | °C[1][4] |
| Boiling Point | 283.76 (rough estimate) | °C[1] |
| Density | ~1.5 | g/cm³[1] |
| Flash Point | 85.8 | °C[1] |
| Vapor Pressure | 0.097 | mmHg at 25°C[1] |
| Water Solubility | Insoluble / Sparingly soluble | N/A[3] |
| Solubility | Soluble in Chloroform, slightly soluble in Methanol | N/A[1] |
| LogP | 2.53 | N/A |
Synthesis and Experimental Protocols
This compound can be synthesized through several routes. A common and effective laboratory method involves a Grignard reaction starting from 1-bromo-3,5-dichlorobenzene (B43179).
Experimental Protocol: Synthesis from 1-Bromo-3,5-dichlorobenzene[5]
This protocol describes the conversion of an aromatic bromide to the corresponding nitrile using a Grignard reagent, followed by formylation and oxidative workup.
Materials:
-
1-Bromo-3,5-dichlorobenzene
-
Isopropylmagnesium chloride (iPrMgCl), 2M in Tetrahydrofuran (THF)
-
Lithium chloride (LiCl), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Aqueous Ammonia (NH₃), 28-30%
-
Iodine (I₂)
-
Anhydrous THF
-
Saturated aqueous Sodium thiosulfate (B1220275) (Na₂S₂O₃) or Sodium sulfite (B76179) (Na₂SO₃) solution
-
Chloroform (CHCl₃) or Ethyl acetate (B1210297)
-
Anhydrous Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Grignard Reagent Formation: To a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous LiCl (0.35 g, 8.24 mmol). Add iPrMgCl (4.1 mL of 2M solution in THF) and an additional 5 mL of anhydrous THF. Stir the mixture at -15 °C for 15 minutes.
-
Slowly add a solution of 1-bromo-3,5-dichlorobenzene (1.46 g, 8.03 mmol) in 1 mL of anhydrous THF to the reaction mixture. Continue stirring at -15 °C for an additional 15 minutes to ensure the formation of the Grignard reagent.
-
Formylation: Cool the reaction mixture to 0 °C. Add DMF (1.3 mL, 12 mmol) dropwise and stir the mixture at this temperature for 2 hours.
-
Workup and Oxidation: Sequentially add aqueous NH₃ (7 mL, 28-30%) and I₂ (4.06 g, 16 mmol) to the reaction mixture. Allow the mixture to warm to room temperature and stir for 2 hours.
-
Extraction: Pour the reaction mixture into a saturated aqueous Na₂SO₃ solution to quench excess iodine. Extract the aqueous layer with CHCl₃ (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and filter. Remove the solvent under reduced pressure. Purify the resulting residue by silica gel column chromatography, eluting with a hexane/ethyl acetate (9:1, v/v) mixture to afford pure this compound.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a versatile chemical intermediate with applications across several industries.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a crucial building block for more complex molecules. Its reactive nitrile group and chlorinated aromatic ring allow for various chemical transformations, making it a precursor in the synthesis of active pharmaceutical ingredients (APIs) and herbicides.[3][5][6][7]
-
Dyes and Pigments: The compound is used in the manufacturing of certain dyes and pigments.[3]
-
Analytical Chemistry: It can be employed as an internal standard for quantitative analysis, such as in the GC-MS determination of other chlorinated compounds in environmental or food samples.[1][5]
Biological Activity and Potential Mechanisms of Action
While this compound itself is not a therapeutic agent, its potential interactions with biological targets are of interest to researchers.
Potential Inhibition of Farnesyltransferase (FTase)
Research has suggested that this compound may act as an inhibitor of farnesyltransferase (FTase).[8] This enzyme is critical for the post-translational modification of several key signaling proteins, most notably those in the Ras superfamily.
Mechanism: FTase catalyzes the attachment of a farnesyl group to a cysteine residue near the C-terminus of target proteins. This modification, known as prenylation, is essential for anchoring these proteins to the cell membrane, a prerequisite for their function in signal transduction. By inhibiting FTase, 3,5-DCBN could prevent protein prenylation, leading to the mislocalization of signaling proteins like Ras and disrupting downstream pathways that control cell growth and proliferation.[4][9]
Caption: Potential signaling pathway inhibited by this compound.
Herbicidal Action: A Note on Isomers
The isomer of this compound, 2,6-Dichlorobenzonitrile (B3417380) (Dichlobenil), is a well-known herbicide that functions by inhibiting cellulose (B213188) biosynthesis in plants.[2][10] It disrupts the function of cellulose synthase complexes in the plasma membrane, leading to a weakened cell wall and ultimately plant death.[10][11] While the specific herbicidal mechanism of this compound is not as well-documented, its use as a herbicide suggests it may interfere with critical plant cellular processes, possibly including cell wall synthesis or photosynthesis.[3]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Classifications:
-
Acute toxicity, Oral (Category 4)[12]
-
Acute toxicity, Dermal (Category 4)[12]
-
Skin irritation (Category 2)[12]
-
Serious eye irritation (Category 2)[12]
-
Specific target organ toxicity – single exposure (respiratory system) (Category 3)[4]
Table 2: GHS Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed.[12] |
| H312 | Harmful in contact with skin.[12] | |
| H315 | Causes skin irritation.[12] | |
| H319 | Causes serious eye irritation.[12] | |
| H335 | May cause respiratory irritation.[13] | |
| Precautionary | P261 | Avoid breathing dust.[12] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[12] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[3] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]
References
- 1. academic.oup.com [academic.oup.com]
- 2. welltchemicals.com [welltchemicals.com]
- 3. epa.gov [epa.gov]
- 4. Farnesyltransferase inhibitors: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellulose biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Pharmacology Development of Farnesyl Transferase Inhibitors: a Review | Semantic Scholar [semanticscholar.org]
- 8. This compound | 6575-00-4 | Benchchem [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dichlobenil | C7H3Cl2N | CID 3031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Effects of 2,6-dichlorobenzonitrile on plasma membrane cellulose synthesizing complexes and cellulose localization in c… [ouci.dntb.gov.ua]
- 12. scbt.com [scbt.com]
- 13. This compound | 6575-00-4 | FD31356 | Biosynth [biosynth.com]
A Comprehensive Technical Guide to the Physical Properties of 3,5-Dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical properties of 3,5-Dichlorobenzonitrile (DCBN), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering meticulously compiled data, general experimental methodologies, and logical workflows to facilitate its application in scientific research and industrial processes.
Chemical Identity and Structure
This compound is an aromatic nitrile featuring a benzene (B151609) ring substituted with two chlorine atoms at positions 3 and 5, and a nitrile group at position 1.[1] Its chemical structure is fundamental to its physical and chemical properties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 6575-00-4 | [2][3] |
| Molecular Formula | C₇H₃Cl₂N | [1][2][4][3] |
| Molecular Weight | 172.01 g/mol | [1][4][3] |
| IUPAC Name | This compound | |
| InChI | InChI=1S/C7H3Cl2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | [2][5] |
| InChIKey | PUJSUOGJGIECFQ-UHFFFAOYSA-N | [2][3][5] |
| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)C#N | [2] |
Tabulated Physical Properties
The following tables summarize the key physical properties of this compound, compiled from various sources. These quantitative data are essential for designing and executing experiments, as well as for chemical process development.
Table 2: General Physical Properties of this compound
| Property | Value | Source |
| Appearance | White to light-yellow crystalline solid/powder | [1][2][6][7] |
| Melting Point | 64-66 °C (lit.) | [6] |
| 66 °C | [4] | |
| 66.0 to 69.0 °C | [7] | |
| Boiling Point | 283.76°C (rough estimate) | [6] |
| 573.14 K (Joback Calculated Property) | [8] | |
| Density | ~1.4 g/cm³ | [1] |
| 1.4980 (rough estimate) | [6] | |
| Solubility | Sparingly soluble in water.[2] Moderate solubility across various solvent types.[1] | |
| logPoct/wat | 2.865 (Crippen Calculated Property) | [8] |
Table 3: Thermodynamic and Other Calculated Properties of this compound
| Property | Value | Unit | Source |
| Enthalpy of Fusion (ΔfusH°) | 17.05 | kJ/mol | [8] |
| Enthalpy of Vaporization (ΔvapH°) | 54.02 | kJ/mol | [8] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 210.53 | kJ/mol | [8] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 159.18 | kJ/mol | [8] |
| Critical Pressure (Pc) | 3509.58 | kPa | [8] |
| Critical Temperature (Tc) | Not Available | K | |
| Critical Volume (Vc) | Not Available | m³/kmol | |
| Electron Affinity (EA) | 0.80 ± 0.09 | eV | [8] |
Experimental Protocols for Property Determination
Melting Point Determination
The melting point of a crystalline solid like this compound is a crucial indicator of its purity.
Methodology:
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube.
-
Apparatus: A calibrated melting point apparatus is used. This can be a manual device (e.g., Thiele tube with a heating bath) or an automated digital instrument.
-
Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid crystal disappears (clear point) are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the identity and structure of this compound.[3]
3.2.1. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[3]
Methodology:
-
Sample Preparation: A small amount of this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample.
-
Analysis: The sample is placed in the beam of an IR spectrometer.
-
Data Acquisition: The instrument records the absorption of infrared radiation at various wavenumbers.
-
Interpretation: The resulting spectrum is analyzed for characteristic absorption bands. For this compound, key peaks would correspond to the nitrile group (C≡N) stretch (typically around 2210–2260 cm⁻¹) and aromatic C-H and C=C stretches.[3][9]
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[3]
Methodology:
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: The sample tube is placed in the strong magnetic field of an NMR spectrometer.
-
Data Acquisition: The instrument subjects the sample to radiofrequency pulses and records the resulting signals.
-
Interpretation:
-
¹H NMR: The chemical shifts, integration, and splitting patterns of the proton signals are analyzed to determine the number and connectivity of hydrogen atoms. Due to its symmetrical substitution pattern, the ¹H NMR spectrum of this compound is expected to be relatively simple.[3]
-
¹³C NMR: The number of signals and their chemical shifts indicate the number of unique carbon environments in the molecule.
-
3.2.3. Mass Spectrometry (MS)
Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is a primary technique for confirming the molecular weight and purity of this compound.[3]
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often after separation from impurities via gas chromatography.
-
Ionization: The molecules are ionized, for example, by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured.
-
Interpretation: The molecular ion peak confirms the molecular weight (172.01 g/mol ).[3] The fragmentation pattern serves as a chemical fingerprint, further confirming the structure.[3]
Visualization of Methodologies and Relationships
The following diagrams, created using the DOT language, illustrate the logical flow of experimental procedures and the relationships between different characterization techniques.
Caption: General workflow from synthesis to physical and structural characterization.
Caption: Interrelationship of analytical techniques for compound characterization.
Conclusion
This technical guide has provided a consolidated and structured overview of the physical properties of this compound. The tabulated data offer a quick reference for its key physical constants, while the outlined experimental methodologies provide a foundational understanding of how these properties are determined and how the compound's identity is confirmed. The provided diagrams illustrate the logical flow of characterization, which is crucial for ensuring the quality and reliability of this important chemical intermediate in research and development.
References
- 1. nj-finechem.com [nj-finechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 6575-00-4 | Benchchem [benchchem.com]
- 4. This compound | 6575-00-4 | FD31356 | Biosynth [biosynth.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound | 6575-00-4 [chemicalbook.com]
- 7. shuangdingchemistry.com [shuangdingchemistry.com]
- 8. This compound (CAS 6575-00-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
A Technical Guide to 3,5-Dichlorobenzonitrile: Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core physicochemical properties of 3,5-Dichlorobenzonitrile, an aromatic nitrile compound utilized as a key intermediate in the synthesis of pharmaceuticals, herbicides, and dyes.[1] The information is presented to support research and development activities where this compound is of interest.
Core Physicochemical Data
The fundamental quantitative properties of this compound are summarized below. This data is essential for reaction stoichiometry, analytical method development, and safety assessments.
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂N | [1][2][3][4] |
| Molecular Weight | 172.01 g/mol | [2][3][5][6] |
| CAS Registry Number | 6575-00-4 | [3][4][5] |
| Appearance | White to light yellow crystalline powder | [1][2][7] |
| Melting Point | 64-66 °C | [7] |
Logical Relationship of Core Properties
The following diagram illustrates the relationship between the common name of the compound and its fundamental molecular properties.
Experimental Protocol: Synthesis
A representative experimental protocol for the synthesis of this compound from 3,5-dichloro-1-bromobenzene is detailed below. This method is crucial for laboratory-scale production and derivatization studies.
Objective: To synthesize this compound via a Grignard reaction followed by formylation and subsequent conversion to a nitrile.
Materials:
-
3,5-dichloro-1-bromobenzene
-
iPrMgCl (2M in THF)
-
Dry LiCl
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Aqueous NH₃ (28-30%)
-
Iodine (I₂)
-
Saturated aqueous Na₂SO₃ solution
-
Chloroform (CHCl₃)
-
Anhydrous Na₂SO₄
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure: [7]
-
Grignard Reagent Formation: To a flask containing dry LiCl (0.35 g, 8.24 mmol), add iPrMgCl (2M in THF, 4.1 mL) and anhydrous THF (5 mL) at 15 °C. Stir the mixture for 15 minutes.
-
Aryl Grignard Formation: Slowly add a solution of 3,5-dichloro-1-bromobenzene (1.46 g, 8.03 mmol) in THF (1 mL) to the reaction mixture. Continue stirring for an additional 15 minutes.
-
Formylation: Cool the reaction mixture to 0 °C. Add DMF (1.3 mL, 12 mmol) and stir at this temperature for 2 hours.
-
Nitrile Formation and Work-up: Sequentially add aqueous NH₃ (7 mL, 28-30%) and I₂ (4.06 g, 16 mmol) to the mixture. Stir for 2 hours at room temperature.
-
Extraction: Pour the reaction mixture into a saturated aqueous Na₂SO₃ solution and extract with CHCl₃ (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry with anhydrous Na₂SO₄, and filter. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography, using a solvent system of hexane/ethyl acetate (9:1, v/v), to yield pure this compound.
References
An In-depth Technical Guide on the Solubility of 3,5-Dichlorobenzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 3,5-Dichlorobenzonitrile
This compound is a white to light-yellow crystalline solid.[5] It is characterized by a benzene (B151609) ring substituted with two chlorine atoms and a nitrile group.[5] This compound is known for its good chemical stability and moderate solubility across various solvent types.[5] It is sparingly soluble in water.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 6575-00-4 |
| Molecular Formula | C₇H₃Cl₂N |
| Molecular Weight | 172.01 g/mol |
| Appearance | White to light-yellow crystalline solid |
| Melting Point | 64-66 °C |
| Water Solubility | Sparingly soluble/Insoluble |
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents at different temperatures is not extensively documented in publicly accessible scientific literature. However, its use in synthetic procedures involving solvents like chloroform (B151607) and ethanol (B145695) suggests a degree of solubility in these media.[7][8]
To facilitate research and process development, the following table is provided as a template for systematically recording experimentally determined solubility data.
Table 2: Template for Recording the Solubility of this compound in Organic Solvents
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Chloroform | ||||
| Dichloromethane | ||||
| Add other solvents as needed |
Experimental Protocols for Solubility Determination
The solubility of this compound in organic solvents can be determined using several established methods. The choice of method may depend on the desired accuracy, the equipment available, and the nature of the solvent. Two common and reliable methods are the gravimetric method and UV-Vis spectrophotometry.
The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a liquid.[9][10][11][12] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed beaker or a flask in a thermostatic bath).
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the equilibration temperature to prevent precipitation.
-
Immediately filter the sample through a syringe filter (of a material compatible with the organic solvent) into a pre-weighed, dry container (e.g., an evaporating dish or a beaker).
-
-
Solvent Evaporation and Mass Determination:
-
Carefully evaporate the solvent from the filtered saturated solution. This can be done in a fume hood at ambient temperature, under a gentle stream of nitrogen, or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Once the solvent is completely evaporated, place the container with the solid residue in a desiccator to cool to room temperature.
-
Weigh the container with the dry residue. The difference between this mass and the initial mass of the empty container is the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent used (mL)) * 100
-
This method is suitable if this compound has a significant absorbance in the UV-Vis spectrum and the chosen solvent is transparent in that region.[13][14] This technique is often faster than the gravimetric method.
Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the desired organic solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The solvent used for the standards should be from the same batch as that used for the solubility experiment to serve as the blank.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear in the concentration range of interest (Beer-Lambert Law).
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound at a constant temperature.
-
-
Sample Collection and Dilution:
-
Withdraw a known volume of the supernatant and filter it as described in the gravimetric method (Step 2).
-
Carefully dilute the filtered saturated solution with a known volume of the fresh solvent to bring the concentration within the linear range of the calibration curve.
-
-
Absorbance Measurement and Concentration Determination:
-
Measure the absorbance of the diluted sample at the λmax.
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
The solubility can be expressed in mol/L or converted to g/100 mL.
-
Visualization of Experimental and Logical Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the solubility determination process and the role of intermediates like this compound in drug development.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Role of intermediates in the drug development pipeline.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. apicule.com [apicule.com]
- 5. nj-finechem.com [nj-finechem.com]
- 6. This compound(6575-00-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. This compound | 6575-00-4 | Benchchem [benchchem.com]
- 8. CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. pharmacyjournal.info [pharmacyjournal.info]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. pharmajournal.net [pharmajournal.net]
- 13. researchgate.net [researchgate.net]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Spectroscopic Characterization of 3,5-Dichlorobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 3,5-Dichlorobenzonitrile (C₇H₃Cl₂N, CAS No: 6575-00-4), a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The structural identity and purity of this compound are unequivocally confirmed by a combination of spectroscopic techniques. Due to the molecule's C₂ᵥ symmetry, the NMR spectra are notably simplified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.60 | Triplet (t) | H-4 (para to -CN) |
| ~7.55 | Doublet (d) | H-2, H-6 (ortho to -CN) |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~136.0 | C-3, C-5 (ipso to -Cl) |
| ~132.5 | C-2, C-6 (ortho to -CN) |
| ~131.0 | C-4 (para to -CN) |
| ~116.5 | -C≡N (Nitrile Carbon) |
| ~114.0 | C-1 (ipso to -CN) |
Solvent: CDCl₃, Proton Decoupled
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by sharp, intense absorption bands corresponding to the nitrile group and aromatic system.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | Aromatic C-H Stretch |
| ~2235 | Strong | C≡N Stretch (Nitrile) |
| ~1570, ~1450 | Strong | Aromatic C=C Ring Stretch |
| ~880 | Strong | C-H Out-of-plane Bend (Isolated H) |
| ~750 | Strong | C-Cl Stretch |
Sample Preparation: KBr Pellet
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and provides a characteristic fragmentation pattern that serves as a chemical fingerprint.
Table 4: Mass Spectrometry Data (EI-MS) for this compound
| m/z Ratio | Relative Intensity | Assignment |
| 171, 173, 175 | High | [M]⁺, [M+2]⁺, [M+4]⁺ Molecular ion cluster, characteristic of two Cl atoms |
| 136, 138 | Medium | [M-Cl]⁺ Fragment ion cluster |
| 100 | Medium | [M-Cl-HCN]⁺ Fragment ion |
Molecular Weight: 172.01 g/mol [1]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 15-20 mg of this compound solid and dissolve it in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire the proton spectrum using a standard single-pulse experiment.
-
Set a spectral width of approximately 12 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds.
-
Typically, 16-32 scans are sufficient for a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the carbon channel.
-
Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 240 ppm, an acquisition time of ~1 second, and a relaxation delay of 2-5 seconds.
-
A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent signal at 77.16 ppm.
FTIR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation:
-
Gently grind ~1-2 mg of this compound with ~150-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle. The mixture should be a fine, homogenous powder.
-
Work quickly to minimize moisture absorption by the KBr.
-
-
Pellet Formation:
-
Transfer the powder mixture to a pellet die.
-
Place the die under a vacuum to remove trapped air and moisture.
-
Apply pressure (approximately 8-10 tons) using a hydraulic press for several minutes until the powder fuses into a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Processing: The final spectrum is automatically ratioed against the background spectrum and is typically displayed in terms of percent transmittance or absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: Use a GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless mode)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
Visualization of Analytical Workflow
The logical flow for the spectroscopic identification of this compound is outlined in the diagram below. This workflow ensures a systematic approach, from initial sample handling to final structural confirmation.
Caption: Workflow for the Spectroscopic Identification of this compound.
References
Synthesis of 3,5-Dichlorobenzonitrile from 1-bromo-3,5-dichlorobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of synthetic routes for the preparation of 3,5-dichlorobenzonitrile from 1-bromo-3,5-dichlorobenzene (B43179). The document details various methodologies, including a classical Grignard-based approach and modern transition-metal-catalyzed cyanation reactions. It is designed to offer researchers and professionals in drug development and chemical synthesis a thorough understanding of the available strategies, complete with detailed experimental protocols and a comparative analysis of the methods.
Comparative Summary of Synthetic Methods
The selection of a synthetic route for the cyanation of 1-bromo-3,5-dichlorobenzene is contingent on factors such as desired yield, scalability, cost, and tolerance to various functional groups. Below is a summary of key quantitative data for different approaches to facilitate comparison.
| Method | Catalyst/Reagent | Cyanide Source | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Grignard-based Synthesis | iPrMgCl·LiCl | DMF | THF | 0 to RT | ~4.5 | 71 |
| Palladium-Catalyzed Cyanation | Pd(OAc)₂, Ligand (e.g., dppf) | Zn(CN)₂ | DMF or DMAc | 80-120 | 2-24 | High |
| Copper-Catalyzed Cyanation | CuI, Ligand (e.g., N,N'-dimethylethylenediamine) | NaCN | Toluene or DMF | 110-140 | 12-24 | High |
Experimental Protocols
Grignard-Based Synthesis
This method involves the formation of a Grignard reagent from 1-bromo-3,5-dichlorobenzene, which is then quenched with N,N-dimethylformamide (DMF) to yield the desired nitrile after an oxidative workup.
Detailed Experimental Protocol:
A flask containing dry lithium chloride (0.35 g, 8.24 mmol) is charged with isopropylmagnesium chloride (2M in THF, 4.1 mL) and additional tetrahydrofuran (B95107) (THF, 5 mL) at -15 °C. After stirring for 15 minutes, a solution of 1-bromo-3,5-dichlorobenzene (1.46 g, 8.03 mmol) in THF (1 mL) is slowly added to the reaction mixture, and stirring is continued for another 15 minutes. The reaction mixture is then cooled to 0 °C, and N,N-dimethylformamide (1.3 mL, 12 mmol) is added. The mixture is stirred at this temperature for 2 hours.
Upon completion of the reaction, aqueous ammonia (B1221849) (7 mL, 28-30%) and iodine (4.06 g, 16 mmol) are sequentially added. The mixture is stirred for 2 hours at room temperature. The reaction mixture is then poured into a saturated aqueous solution of sodium sulfite (B76179) and extracted with chloroform (B151607) (3 x 30 mL). The combined organic layers are dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate (B1210297) = 9:1, v/v) to afford pure this compound (0.73 g) in 71% yield[1].
Palladium-Catalyzed Cyanation (Representative Protocol)
Palladium-catalyzed cyanation offers a milder and more functional group tolerant alternative to traditional methods. Non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often employed.
General Experimental Protocol for Aryl Bromides:
To a screw-top test tube equipped with a magnetic stir bar is added the palladium precatalyst, a suitable phosphine (B1218219) ligand, and potassium hexacyanoferrate(II) trihydrate (0.5 equivalents). If the aryl halide is a solid, it is also added at this stage (1 mmol). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., nitrogen or argon) three times. The aryl halide (if liquid), dioxane (2.5 mL), and a degassed aqueous solution of a base (e.g., 0.05 M KOAc, 2.5 mL) are then added via syringe. The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete, as monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography.
Copper-Catalyzed Cyanation (Representative Protocol)
Copper-catalyzed cyanation, often referred to as a modified Rosenmund-von Braun reaction, provides a cost-effective alternative to palladium-based systems.
General Experimental Protocol for Aryl Bromides:
An oven-dried reaction vessel is charged with copper(I) iodide (10 mol%), potassium iodide (20 mol%), a diamine ligand (e.g., N,N'-dimethylethylenediamine, 1.0 equivalent), and sodium cyanide (1.2 equivalents). The vessel is evacuated and backfilled with an inert gas. Toluene and the aryl bromide (1.0 equivalent) are then added. The reaction mixture is heated to 110 °C and stirred vigorously. The progress of the reaction is monitored by an appropriate analytical technique. Upon completion, the reaction is cooled to room temperature, and the workup typically involves partitioning between an aqueous solution (e.g., ammonium (B1175870) hydroxide) and an organic solvent, followed by separation, drying, and purification of the organic phase[2][3].
Visualizations
Synthetic Pathways Overview
Caption: Synthetic routes to this compound.
Experimental Workflow: Grignard-Based Synthesis
Caption: Workflow for the Grignard-based synthesis.
Conclusion
The synthesis of this compound from 1-bromo-3,5-dichlorobenzene can be effectively achieved through several distinct methodologies. The Grignard-based approach is a well-established and high-yielding method, though it requires stringent anhydrous conditions and careful temperature control. Modern palladium- and copper-catalyzed cyanation reactions offer milder conditions, broader functional group tolerance, and the use of less toxic cyanide sources, making them attractive alternatives, particularly in the context of complex molecule synthesis. The choice of the optimal synthetic route will depend on the specific requirements of the research or development project, including scale, cost, and available equipment.
References
The Synthetic Versatility of 3,5-Dichlorobenzonitrile: A Technical Guide for Chemical Intermediates
Introduction: 3,5-Dichlorobenzonitrile is a halogenated aromatic nitrile that serves as a crucial intermediate in the synthesis of a diverse array of more complex molecules. Its chemical structure, featuring a nitrile group and two chlorine atoms on the benzene (B151609) ring, offers multiple reaction sites for constructing novel compounds. The electron-withdrawing nature of the nitrile and chlorine substituents activates the aromatic ring for certain transformations and provides a stable scaffold for building biologically active molecules. This technical guide explores the utility of this compound as a chemical intermediate, with a focus on its application in the synthesis of substituted 1,3,5-triazine (B166579) derivatives, which are of significant interest in medicinal chemistry.
Synthesis of 6-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine (B14608037)
A key application of this compound is in the synthesis of 6-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine. This reaction proceeds via a base-catalyzed condensation reaction with dicyandiamide (B1669379). The nitrile carbon of this compound is susceptible to nucleophilic attack by the dicyandiamide, initiating a cyclization cascade that results in the formation of the stable 1,3,5-triazine ring.
Experimental Workflow
The synthesis can be visualized as a straightforward, one-pot reaction. The following diagram illustrates the general workflow for the preparation of 6-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine from this compound.
Detailed Experimental Protocol
The following protocol provides a detailed methodology for the synthesis of 6-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine from this compound.
Materials:
-
This compound
-
Dicyandiamide
-
Potassium Hydroxide
-
2-Ethoxyethanol
-
Deionized Water
-
Ethanol
Procedure:
-
A mixture of this compound (1.0 eq), dicyandiamide (1.2 eq), and powdered potassium hydroxide (0.3 eq) in 2-ethoxyethanol is prepared in a reaction flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Deionized water is added to the cooled reaction mixture to precipitate the crude product.
-
The precipitate is collected by vacuum filtration and washed sequentially with deionized water and ethanol.
-
The collected solid is dried under vacuum at 60-70°C to afford the final product, 6-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine.
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of 6-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine.
| Parameter | Value |
| Yield | 85-95% |
| Melting Point | >300 °C |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₇Cl₂N₅ |
| Molecular Weight | 256.09 g/mol |
Biological Significance and Signaling Pathways
Derivatives of 6-phenyl-1,3,5-triazine-2,4-diamine have been investigated for their potential as inhibitors of dihydrofolate reductase (DHFR). DHFR is a key enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for antimicrobial and anticancer therapies.
Dihydrofolate Reductase (DHFR) Inhibition Pathway
The diagram below illustrates the role of DHFR in the folate pathway and how its inhibition by triazine derivatives can impact cellular processes.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its straightforward conversion to 6-(3,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine demonstrates its utility in the synthesis of heterocyclic compounds with significant biological potential. The methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to explore the applications of this compound in the creation of novel and impactful molecules. The potential for these synthesized compounds to act as enzyme inhibitors, such as in the DHFR pathway, highlights the importance of this intermediate in medicinal chemistry and drug discovery.
The Pivotal Role of 3,5-Dichlorobenzonitrile in Agrochemical Innovation: A Technical Guide
An In-depth Review for Researchers, Scientists, and Agrochemical Development Professionals
Abstract
3,5-Dichlorobenzonitrile, a chlorinated aromatic nitrile, serves as a critical intermediate in the synthesis of a variety of agrochemicals. While not typically an active ingredient itself in modern crop protection products, its unique chemical structure provides a valuable scaffold for the development of potent herbicides and fungicides. This technical guide delves into the core applications of this compound in agrochemical research, with a particular focus on its role as a precursor to the herbicide propyzamide (B133065). Detailed synthetic pathways, mechanisms of action of the derived agrochemicals, quantitative efficacy and toxicology data, and comprehensive experimental protocols are presented to provide a thorough resource for professionals in the field.
Introduction: The Strategic Importance of this compound
In the competitive landscape of agrochemical research and development, the identification and utilization of versatile chemical intermediates are paramount. This compound (CAS 6575-00-4) has emerged as a significant building block, primarily due to the reactivity of its nitrile group and the influence of the chlorine substituents on the benzene (B151609) ring.[1] Its principal application in the agrochemical sector is as a key starting material for the synthesis of other active ingredients.[2]
Notably, this compound is a precursor to 3,5-dichlorobenzoic acid, a crucial component in the manufacture of the selective herbicide propyzamide.[1][3] While some literature suggests a role for dichlorobenzonitrile isomers in the synthesis of the broad-spectrum fungicide chlorothalonil (B1668833), the primary industrial synthesis routes for chlorothalonil typically involve the chlorination of isophthalonitrile or the ammoxidation of dichlorotoluene.[4][5] This guide will therefore focus on the well-established pathway from this compound to propyzamide.
Synthesis of Agrochemicals from this compound
The journey from this compound to a final agrochemical product involves a series of well-defined chemical transformations. The most prominent of these is the synthesis of the herbicide propyzamide.
Pathway to Propyzamide
The synthesis of propyzamide from this compound is a multi-step process that begins with the hydrolysis of the nitrile to a carboxylic acid, followed by conversion to an acid chloride, and finally amidation.
Agrochemicals Derived from this compound: A Profile
Propyzamide: A Selective Herbicide
Propyzamide is a selective, systemic herbicide primarily used for the control of a wide range of annual and perennial grasses and some broadleaf weeds in various crops, including oilseed rape and lettuce.[6][7] It is particularly valued for its efficacy against blackgrass, a problematic weed in European agriculture.[6]
Propyzamide functions by inhibiting mitosis (cell division) in susceptible plants. It is classified as a Group 3 herbicide by the Herbicide Resistance Action Committee (HRAC). The primary mode of action involves the inhibition of microtubule assembly. Propyzamide binds to tubulin, the protein subunit of microtubules, preventing their polymerization. This disruption of microtubule formation interferes with cell division and ultimately leads to the death of the weed.[6]
The efficacy of propyzamide is influenced by factors such as application rate, timing, and environmental conditions.
| Target Weed | Crop | Application Rate (g a.i./ha) | Control Efficacy (%) | Conditions | Reference(s) |
| Blackgrass | Oilseed Rape | 500 | Variable, can be insufficient in heavy infestations | Optimal soil temperature (<10°C and declining), moist soil | [6][8][9] |
| Blackgrass | Oilseed Rape | 750 | Good control | Optimal soil temperature (<10°C and declining), moist soil | [6][10] |
| Blackgrass | Oilseed Rape | 840-850 | Robust control, especially in heavy infestations | Optimal soil temperature (<10°C and declining), moist soil | [6][8][9][10] |
Table 1: Efficacy of Propyzamide against Blackgrass in Oilseed Rape
| Organism | Test | Value | Reference(s) |
| Rat (oral) | LD50 | >5000 mg/kg | |
| Mallard Duck (oral) | LD50 | >14,000 mg/kg | |
| Rainbow Trout (96h) | LC50 | 72 mg/L | |
| Daphnia magna (48h) | EC50 | >5.6 mg/L | |
| Honeybee | Non-toxic |
Table 2: Toxicological Data for Propyzamide
| Parameter | Value | Reference(s) |
| Soil Half-life | 30-60 days | |
| Soil Adsorption | Readily bound to most soils | |
| Leaching Potential | Low in most soil types |
Table 3: Environmental Fate of Propyzamide
Experimental Protocols
Synthesis of 3,5-Dichlorobenzoic Acid from this compound[1][3][11][12]
Objective: To hydrolyze this compound to 3,5-Dichlorobenzoic Acid.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 30%)
-
Hydrochloric acid (HCl) (e.g., 37%)
-
Ethanol
-
Trichloromethane
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 100.0 g of this compound in a mixture of 300 g of trichloromethane and 100 g of ethanol.
-
Slowly add a 30% aqueous solution of sodium hydroxide to the reaction mixture, maintaining the pH between 12 and 13.
-
Heat the mixture to 80-90 °C and maintain under reflux with stirring for 2.5 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or GC) until the starting material is consumed.
-
Cool the reaction mixture to 50-60 °C.
-
Carefully acidify the mixture with 37% hydrochloric acid to a pH of 1.0.
-
Continue stirring at 50-60 °C for 1 hour to ensure complete precipitation of the product.
-
Cool the mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the product in an oven at 90-110 °C to a constant weight to yield 3,5-Dichlorobenzoic Acid.
Synthesis of 3,5-Dichlorobenzoyl Chloride from 3,5-Dichlorobenzoic Acid[13][14]
Objective: To convert 3,5-Dichlorobenzoic Acid to its corresponding acid chloride.
Materials:
-
3,5-Dichlorobenzoic Acid
-
Thionyl chloride (SOCl₂)
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, place 13.4 g (0.07 mol) of 3,5-Dichlorobenzoic Acid and 60 ml of methylene chloride.
-
Slowly add 10.7 g (0.09 mol) of thionyl chloride to the mixture.
-
Heat the solution to reflux on a steam bath and maintain for two hours.
-
After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.
-
Purify the resulting 3,5-Dichlorobenzoyl Chloride by distillation.
Synthesis of Propyzamide from 3,5-Dichlorobenzoyl Chloride[15]
Objective: To synthesize Propyzamide by reacting 3,5-Dichlorobenzoyl Chloride with 3-amino-3-methyl-1-butyne.
Materials:
-
3,5-Dichlorobenzoyl Chloride
-
3-amino-3-methyl-1-butyne
-
An appropriate solvent (e.g., toluene)
-
An alkaline substance (e.g., sodium bicarbonate solution)
-
Reaction vessel with stirring
-
Filtration and drying equipment
Procedure:
-
Dissolve 3,5-Dichlorobenzoyl Chloride in a suitable solvent such as toluene (B28343) in a reaction vessel.
-
In a separate vessel, dissolve 3-amino-3-methyl-1-butyne in the same solvent.
-
Slowly add the 3-amino-3-methyl-1-butyne solution to the 3,5-Dichlorobenzoyl Chloride solution while stirring and maintaining the temperature at 20-25 °C.
-
After the addition is complete, continue to stir the reaction mixture for 7 hours.
-
Neutralize the reaction mixture by adding a sodium bicarbonate solution to a pH of 7.
-
Evaporate the solvent under reduced pressure at 65-70 °C.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene or dimethylbenzene) to obtain the final propyzamide product.
Analytical Method for Propyzamide Residue in Soil by LC-MS/MS[7]
Objective: To extract and quantify propyzamide residues in soil samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: Zorbax SB-C8, 4.6 mm x 75 mm, 3.5 µm or equivalent
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix interferences.
-
Flow Rate: As per column specifications
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Ion Transitions: Monitor at least two transitions for propyzamide for quantification and confirmation.
Quantification:
-
Prepare matrix-matched calibration standards.
-
The limit of quantification (LOQ) is typically around 0.005 µg/g.
Conclusion
This compound stands as a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its primary role as a precursor to the herbicide propyzamide highlights its importance in addressing key weed control challenges in agriculture. The detailed synthetic protocols, efficacy data, and analytical methods presented in this guide provide a comprehensive resource for researchers and professionals in the agrochemical industry. A thorough understanding of the chemistry and application of this compound and its derivatives is crucial for the continued development of effective and sustainable crop protection solutions.
References
- 1. This compound | 6575-00-4 | Benchchem [benchchem.com]
- 2. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 3. CN102718682A - Preparation method for chlorothalonil - Google Patents [patents.google.com]
- 4. [PDF] One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation | Semantic Scholar [semanticscholar.org]
- 5. Propyzamide | Propyzamide back to basics | Oilseed Rape Herbicides | Corteva Agriscience™ [corteva.com]
- 6. epa.gov [epa.gov]
- 7. bcpc.org [bcpc.org]
- 8. Why farmers need to change the way they use propyzamide - Farmers Weekly [fwi.co.uk]
- 9. eioperator.com [eioperator.com]
- 10. Method for synthesizing 3,5-dichlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
The Pivotal Role of 3,5-Dichlorobenzonitrile in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichlorobenzonitrile, a seemingly simple aromatic compound, serves as a critical and versatile building block in the complex world of pharmaceutical synthesis. Its unique chemical architecture, featuring a nitrile group and two chlorine atoms in a meta-arrangement on a benzene (B151609) ring, provides a reactive scaffold for the construction of a diverse array of pharmacologically active molecules. This technical guide delves into the core applications of this compound, providing detailed insights into its use as a precursor for blockbuster drugs, its role in the synthesis of targeted therapies like kinase inhibitors, and the fundamental chemical transformations that make it an invaluable tool for medicinal chemists. Through a comprehensive review of synthetic methodologies, quantitative data, and the biological pathways of the resulting pharmaceuticals, this document aims to equip researchers and drug development professionals with a thorough understanding of the strategic importance of this compound.
Core Applications in Pharmaceutical Synthesis
This compound is a key starting material and intermediate in the synthesis of a range of Active Pharmaceutical Ingredients (APIs).[1][2][3][4] Its utility stems from the reactivity of the nitrile group and the ability of the chlorine atoms to participate in or direct various chemical transformations.
Precursor to the HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Doravirine
One of the most significant applications of this compound is in the synthesis of Doravirine, a potent and selective NNRTI used in the treatment of HIV-1 infection.[5] this compound is a crucial starting material for the synthesis of a key phenoxyester intermediate in the Doravirine synthetic pathway.[6]
Experimental Workflow: Synthesis of Doravirine Phenoxyester Intermediate
Caption: A three-step, one-pot process for the synthesis of a key phenoxyester intermediate for Doravirine starting from this compound.[6]
Doravirine's Mechanism of Action and Signaling Pathway
Doravirine functions by non-competitively inhibiting the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle.[1][2][7] By binding to a hydrophobic pocket in the enzyme, Doravirine induces a conformational change that disrupts its catalytic activity, thereby preventing the conversion of viral RNA into DNA.[7] This action effectively halts the integration of the viral genome into the host cell's DNA, thus inhibiting viral replication.[1]
Caption: Simplified signaling pathway of HIV-1 replication and the inhibitory action of Doravirine on reverse transcriptase.
Building Block for Kinase Inhibitors: c-Met Inhibitors
This compound derivatives are instrumental in the synthesis of potent kinase inhibitors, particularly those targeting the c-Met receptor tyrosine kinase.[3][8] Aberrant c-Met signaling is implicated in various cancers, making it a crucial therapeutic target.[9][10] 3,5-disubstituted and 3,5,7-trisubstituted quinolines, synthesized from precursors derived from this compound, have been identified as highly potent c-Met inhibitors.[3][8]
The c-Met Signaling Pathway and its Role in Cancer
The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling pathways, including the RAS/MAPK, PI3K/Akt, and STAT pathways.[1][5] These pathways regulate critical cellular processes such as proliferation, survival, migration, and invasion.[1] In many cancers, dysregulation of the c-Met pathway contributes to tumor growth and metastasis.[9][10] c-Met inhibitors block the ATP binding site of the kinase domain, preventing its activation and subsequent downstream signaling.[3]
Caption: The c-Met signaling pathway and the inhibitory action of quinoline-based c-Met inhibitors.
Key Chemical Transformations and Synthetic Protocols
The versatility of this compound in pharmaceutical synthesis is due to a variety of chemical transformations that can be performed on its structure.
Synthesis of this compound
A common method for the synthesis of this compound involves a Grignard reaction starting from 3,5-dichloro-1-bromobenzene.[8]
Experimental Protocol: Synthesis of this compound [8]
To a flask containing dry LiCl (0.35 g, 8.24 mmol), iPrMgCl (2M in THF, 4.1 mL) and THF (5 mL) are added at 15 °C. After stirring for 15 minutes, a solution of 3,5-dichloro-1-bromobenzene (1.46 g, 8.03 mmol) in THF (1 mL) is slowly added, and stirring is continued for another 15 minutes. The reaction mixture is then cooled to 0 °C, and DMF (1.3 mL, 12 mmol) is added. The mixture is stirred at this temperature for 2 hours. Following this, aqueous NH3 (7 mL, 28-30%) and I2 (4.06 g, 16 mmol) are sequentially added. After stirring for 2 hours at room temperature, the reaction mixture is poured into a saturated aqueous Na2SO3 solution and extracted with CHCl3 (3 x 30 mL). The combined organic layers are dried with Na2SO4 and filtered. The solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography (eluent: hexane (B92381)/ethyl acetate (B1210297) = 9:1, v/v) to afford pure this compound.
Quantitative Data: Synthesis of this compound
| Starting Material | Product | Reagents | Solvent | Temperature (°C) | Yield (%) |
| 3,5-dichloro-1-bromobenzene | This compound | iPrMgCl, LiCl, DMF, NH3, I2 | THF | -15 to 20 | 71-72 |
Conversion to 3,5-Dichlorobenzoyl Chloride and Amide Derivatives
The nitrile group of this compound can be hydrolyzed to a carboxylic acid, which is then converted to the highly reactive 3,5-dichlorobenzoyl chloride. This intermediate readily reacts with various amines to form a wide range of 3,5-dichlorobenzamide (B1294675) derivatives, which are themselves precursors to other pharmaceuticals.[2][5][7][11][12][13][14]
Experimental Protocol: Synthesis of 3,5-Dichlorobenzoyl Chloride [11]
To 20 g of 3,5-dichlorobenzoic acid, 49.4 g of thionyl chloride and 0.21 g of pyridine (B92270) are added. The mixture is refluxed for 20 hours. Excess thionyl chloride is removed by distillation. Dry hexane is added to the residue, and any insoluble matter is filtered off. Hexane is then removed under reduced pressure, and the remaining solution is crystallized to obtain 3,5-dichlorobenzoyl chloride quantitatively.
Experimental Protocol: Synthesis of 3,5-Dichloro-N-arylbenzamides [2]
Reactions of 3,5-dichlorobenzoyl chloride and various arylamine compounds are carried out in N,N'-dimethylformamide solution at 60 °C to afford a series of dichlorobenzamide derivatives in good yields.
Quantitative Data: Synthesis of 3,5-Dichlorobenzamide Derivatives
| Starting Material | Amine | Product | Solvent | Temperature (°C) | Yield |
| 3,5-Dichlorobenzoyl chloride | Various arylamines | 3,5-Dichloro-N-arylbenzamides | N,N'-dimethylformamide | 60 | Good |
Synthesis of Quinolines via Friedländer Annulation
A key transformation for the synthesis of c-Met inhibitors involves the conversion of a this compound derivative into a substituted quinoline. This is often achieved through the Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][9][10][15][16][17][18][19] For the synthesis of 3,5-disubstituted quinolines, 3,5-dichloroaniline (B42879) (which can be prepared from this compound) is a potential starting material, which after conversion to a 2-amino-arylketone can undergo Friedländer condensation.
Experimental Workflow: Friedländer Synthesis of Quinolines
Caption: General workflow of the Friedländer synthesis for the preparation of substituted quinolines.
Quantitative Data: Synthesis of c-Met Inhibitors
The following table summarizes the inhibitory activity of some 3,5,7-trisubstituted quinolines against the c-Met kinase.[3][8]
| Compound | c-Met IC50 (nM) |
| 21a | < 1.0 |
| 21b | < 1.0 |
| 21c | < 1.0 |
| 21l | < 1.0 |
| 27a | < 1.0 |
| 27b | < 1.0 |
| 27c | < 1.0 |
Conclusion
This compound is a cornerstone intermediate in the synthesis of a variety of pharmaceuticals, ranging from antiviral agents to targeted cancer therapies. Its strategic importance lies in the versatile reactivity of its functional groups, which allows for the efficient construction of complex molecular architectures. The synthesis of Doravirine and potent c-Met inhibitors highlights the critical role of this compound in addressing significant global health challenges. The detailed experimental protocols and quantitative data presented in this guide underscore the practical utility of this compound in both academic research and industrial drug development. As the quest for novel therapeutics continues, the strategic application of such fundamental building blocks will undoubtedly remain a key driver of innovation in medicinal chemistry.
References
- 1. cas.cn [cas.cn]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis routes of 3,5-Dichlorobenzoyl chloride [benchchem.com]
- 11. 3,5-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. benchchem.com [benchchem.com]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 15. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Friedlaender Synthesis [organic-chemistry.org]
- 17. CN103102276A - Method for preparing 3,5-dichloroaniline - Google Patents [patents.google.com]
- 18. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jptcp.com [jptcp.com]
In-depth Technical Guide: Thermal Stability and Decomposition of 3,5-Dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichlorobenzonitrile (DCBN) is a halogenated aromatic nitrile with applications as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, storage, and processing, particularly in drug development and manufacturing where thermal processes are common. This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, details methodologies for its assessment, and outlines potential decomposition pathways.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₃Cl₂N | [2] |
| Molecular Weight | 172.01 g/mol | [2] |
| Appearance | White to light-yellow crystalline solid | [1] |
| Melting Point | 66 - 71 °C | [3] |
| Boiling Point | Not available | |
| Solubility | Moderately soluble in various solvents | [1] |
Predicted Thermal Stability and Decomposition
While specific studies on the thermal decomposition of this compound are not available, the thermal behavior of structurally similar compounds, such as other chlorinated benzonitriles and aromatic compounds, can provide valuable insights.
It is anticipated that this compound is thermally stable under normal storage conditions. However, at elevated temperatures, decomposition is expected to occur. Safety data sheets for similar compounds indicate that thermal decomposition can lead to the release of irritating and toxic gases.[4][5] For chlorinated aromatic nitriles, potential hazardous decomposition products include hydrogen chloride, hydrogen cyanide, and oxides of nitrogen.
The decomposition process is likely to be exothermic, and in a closed system, this can lead to a rapid increase in temperature and pressure, posing a significant thermal hazard. The presence of two chlorine atoms on the benzene (B151609) ring may influence the decomposition pathway and the nature of the resulting products.
Experimental Protocols for Thermal Hazard Assessment
To definitively determine the thermal stability and decomposition characteristics of this compound, a series of thermo-analytical experiments should be conducted. The following sections detail the recommended experimental protocols.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and to characterize the mass loss profile as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: The experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect and quantify the heat flow associated with decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or gold-plated crucible. An empty, sealed crucible is used as a reference.
-
Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen).
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point and expected decomposition region.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (peak of the endotherm), the enthalpy of fusion (area under the melting peak), the onset temperature of the exothermic decomposition, and the enthalpy of decomposition (area under the exothermic peak).
Accelerating Rate Calorimetry (ARC)
Objective: To simulate a worst-case thermal runaway scenario under adiabatic conditions to determine the time to maximum rate (TMR) and the self-accelerating decomposition temperature (SADT).
Methodology:
-
Instrument: An accelerating rate calorimeter.
-
Sample Preparation: A sample of this compound is placed in a suitable sample bomb (e.g., titanium or Hastelloy).
-
Procedure: The instrument operates in a "heat-wait-search" mode. The sample is heated in small steps, and after each step, the system waits and monitors for any self-heating. Once an exothermic reaction is detected (a rate of temperature rise above a set threshold, e.g., 0.02 °C/min), the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.
-
Data Analysis: The data (temperature and pressure as a function of time) is used to determine the onset temperature of the self-accelerating reaction, the adiabatic temperature rise, the maximum pressure, and to calculate the TMR and SADT.
Predicted Quantitative Data
Based on the analysis of similar chlorinated aromatic compounds, a hypothetical set of thermal decomposition data for this compound is presented in Table 2. It must be reiterated that this data is predictive and requires experimental verification.
Table 2: Predicted Thermal Decomposition Data for this compound
| Parameter | Predicted Value | Analytical Technique |
| Onset of Decomposition (TGA) | 200 - 250 °C | TGA |
| Temperature of Max. Decomposition Rate (DTG) | 250 - 300 °C | TGA |
| Onset of Exothermic Decomposition (DSC) | 190 - 240 °C | DSC |
| Enthalpy of Decomposition (DSC) | -150 to -300 J/g | DSC |
| Self-Accelerating Decomposition Temperature (SADT) | 180 - 220 °C | ARC |
Experimental and Logical Workflow Visualization
The logical workflow for a comprehensive thermal hazard assessment of this compound is illustrated in the following diagram.
References
Methodological & Application
Synthesis of 3,5-Dichlorobenzonitrile: A Detailed Guide for Laboratory Professionals
Application Note: This document provides detailed protocols for the synthesis of 3,5-Dichlorobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The following sections offer comprehensive experimental procedures, data presentation, and workflow visualizations to aid researchers, scientists, and drug development professionals in the efficient and safe laboratory-scale production of this compound.
Physicochemical Properties and Characterization Data
This compound is a white to light yellow crystalline solid. A summary of its key physical and analytical data is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₃Cl₂N | [1] |
| Molecular Weight | 172.01 g/mol | [1] |
| CAS Number | 6575-00-4 | [1] |
| Melting Point | 64-66 °C | [2] |
| Appearance | White to light yellow crystalline powder | [2] |
| ¹H NMR | Aromatic protons appear as a singlet or closely spaced multiplets.[2][3] | |
| IR Spectrum | Data available in the NIST Chemistry WebBook.[1] | |
| Mass Spectrometry (MS) | Molecular Ion Peak (M+) at m/z ~172.[2] |
Synthetic Protocols
Multiple synthetic routes are available for the preparation of this compound. Below are detailed protocols for three common laboratory-scale methods.
Protocol 1: Sandmeyer Reaction from 3,5-Dichloroaniline (B42879)
This classic method involves the diazotization of an aromatic amine followed by cyanation using a copper(I) cyanide catalyst.[2]
Reaction Scheme:
Experimental Protocol:
-
Step 1: Diazotization of 3,5-Dichloroaniline
-
In a suitable reaction vessel, suspend 3,5-dichloroaniline in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) dropwise, ensuring the temperature remains below 5 °C.
-
Continue stirring for 15-30 minutes after the addition is complete. The formation of the diazonium salt can be confirmed by testing for the absence of the starting amine (e.g., by TLC) and a positive test for nitrous acid with starch-iodide paper.
-
-
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Cool this solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with efficient stirring. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete reaction.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Quantitative Data Summary (Representative)
| Parameter | Value |
| Starting Material | 3,5-Dichloroaniline |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) cyanide |
| Solvent | Water, Organic extraction solvent |
| Reaction Temperature | 0-5 °C (Diazotization), 0-60 °C (Cyanation) |
| Typical Yield | 60-80% (literature for similar substrates) |
Protocol 2: Grignard-based Synthesis from 1-Bromo-3,5-dichlorobenzene (B43179)
This method involves the formation of a Grignard reagent, which then reacts with an electrophilic cyanide source.[4]
Experimental Protocol:
-
To a flask containing dry lithium chloride (0.35 g, 8.24 mmol), add isopropylmagnesium chloride (2M in THF, 4.1 mL) and THF (5 mL) at 15 °C.
-
After stirring for 15 minutes, slowly add a solution of 1-bromo-3,5-dichlorobenzene (1.46 g, 8.03 mmol) in THF (1 mL) to the reaction mixture and continue stirring for another 15 minutes.
-
Cool the reaction mixture to 0 °C and add N,N-dimethylformamide (DMF) (1.3 mL, 12 mmol). Stir at this temperature for 2 hours.
-
Sequentially add aqueous ammonia (B1221849) (7 mL, 28-30%) and iodine (4.06 g, 16 mmol) to the mixture.
-
After stirring for 2 hours at room temperature, pour the reaction mixture into a saturated aqueous solution of sodium sulfite.
-
Extract the product with chloroform (B151607) (3 x 30 mL).
-
Combine the organic layers, dry with anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate (B1210297) = 9:1, v/v) to afford pure this compound.[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 1-Bromo-3,5-dichlorobenzene | [4] |
| Key Reagents | Isopropylmagnesium chloride, Lithium chloride, DMF, Iodine, Aqueous ammonia | [4] |
| Solvent | Tetrahydrofuran (THF), Chloroform | [4] |
| Reaction Temperature | 0-15 °C and Room Temperature | [4] |
| Yield | 71% | [4] |
Protocol 3: Direct Chlorination of Benzonitrile (B105546)
This patented method offers a safer alternative to using chlorine gas by employing sodium hypochlorite (B82951) as the chlorinating agent.[5]
Experimental Protocol:
-
In a reaction vessel, dissolve benzonitrile (100.0 g, 99% purity) in a mixture of chloroform (300 g) and ethanol (B145695) (100 g).
-
Add sodium hypochlorite (1209.4 g, 13% content).
-
Maintain the pH of the system at 3.0-4.0 using 37% hydrochloric acid.
-
Heat the reaction mixture to 55-60 °C and react until the content of this compound reaches 99.5% (monitored by a suitable analytical method like GC).[5]
-
The product can be isolated and purified by standard workup procedures. The patent describes a subsequent hydrolysis to 3,5-dichlorobenzoic acid.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Benzonitrile | [5] |
| Chlorinating Agent | Sodium hypochlorite | [5] |
| Solvent | Chloroform/Ethanol mixture | [5] |
| Reaction Temperature | 55-60 °C | [5] |
| pH | 3.0-4.0 | [5] |
| Purity of Product | 99.5% | [5] |
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the described synthetic protocols.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | 6575-00-4 | Benchchem [benchchem.com]
- 3. This compound(6575-00-4) 1H NMR [m.chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 3,5-Dichlorobenzonitrile via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichlorobenzonitrile is a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1][2] Its disubstituted phenyl ring provides a versatile scaffold for further functionalization. One of the most effective methods for the synthesis of this compound is through a Grignard reaction, which involves the formation of an organomagnesium halide (Grignard reagent) followed by its reaction with a cyanating agent.[3] This application note provides a detailed protocol for the synthesis of this compound, tailored for researchers in academic and industrial settings.
Reaction Principle
The synthesis of this compound via a Grignard reaction typically proceeds in two main stages. First, the Grignard reagent, 3,5-dichlorophenylmagnesium bromide, is prepared by reacting 1-bromo-3,5-dichlorobenzene (B43179) with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF).[4] The initiation of this reaction can be facilitated by the addition of a small crystal of iodine. The second stage involves the reaction of the freshly prepared Grignard reagent with a suitable cyanating agent. A common and effective method involves the use of N,N-dimethylformamide (DMF) to introduce the formyl group, which is subsequently converted to the nitrile upon an oxidative workup with aqueous ammonia (B1221849) and iodine.[5]
Experimental Workflow
The following diagram illustrates the key steps in the Grignard reaction for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound as described in the detailed protocol.
| Parameter | Value | Reference |
| Starting Material | 1-Bromo-3,5-dichlorobenzene | [5] |
| Molar Equivalence of iPrMgCl | 1.02 eq | [5] |
| Molar Equivalence of LiCl | 1.03 eq | [5] |
| Molar Equivalence of DMF | 1.5 eq | [5] |
| Molar Equivalence of I2 | 2 eq | [5] |
| Reaction Temperature (Grignard Formation) | -15 °C | [5] |
| Reaction Temperature (Cyanation) | 0 °C | [5] |
| Reaction Time (Grignard Formation) | 15 min | [5] |
| Reaction Time (Cyanation) | 2 hours | [5] |
| Reaction Time (Workup) | 2 hours | [5] |
| Yield | 71% | [5] |
| Purity | >95% (typically) | [3] |
Detailed Experimental Protocol
This protocol is adapted from a literature procedure for the synthesis of this compound.[5]
Materials:
-
1-Bromo-3,5-dichlorobenzene (1.46 g, 8.03 mmol)
-
Isopropylmagnesium chloride (iPrMgCl) (2M in THF, 4.1 mL, 8.2 mmol)
-
Dry Lithium Chloride (LiCl) (0.35 g, 8.24 mmol)
-
Anhydrous Tetrahydrofuran (THF) (6 mL)
-
N,N-Dimethylformamide (DMF) (1.3 mL, 12 mmol)
-
Aqueous Ammonia (NH3, 28-30%) (7 mL)
-
Iodine (I2) (4.06 g, 16 mmol)
-
Saturated aqueous Sodium Sulfite (Na2SO3) solution
-
Chloroform (CHCl3)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen or Argon inlet
-
Ice bath
-
Standard glassware for extraction and chromatography
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried three-necked round-bottom flask containing dry LiCl (0.35 g, 8.24 mmol), add anhydrous THF (5 mL) under an inert atmosphere (Nitrogen or Argon).
-
Add iPrMgCl (2M in THF, 4.1 mL) to the flask at -15 °C.
-
Stir the mixture for 15 minutes at this temperature.
-
Slowly add a solution of 1-bromo-3,5-dichlorobenzene (1.46 g, 8.03 mmol) in anhydrous THF (1 mL) to the reaction mixture.
-
Continue stirring for an additional 15 minutes at -15 °C.
-
-
Cyanation:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DMF (1.3 mL, 12 mmol) dropwise to the reaction mixture.
-
Stir the mixture at 0 °C for 2 hours.
-
-
Workup and Purification:
-
Sequentially add aqueous NH3 (7 mL, 28-30%) and I2 (4.06 g, 16 mmol) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into a saturated aqueous Na2SO3 solution.
-
Extract the aqueous layer with CHCl3 (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous Na2SO4.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate (9:1, v/v) as the eluent to afford pure this compound.
-
Safety Precautions
-
Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere.[6]
-
Anhydrous solvents are essential for the success of the Grignard reaction.
-
The reaction is exothermic; therefore, proper temperature control is crucial.
-
Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Iodine is corrosive and should be handled with care.
-
Chloroform is a suspected carcinogen and should be handled with appropriate precautions.
References
Application Notes and Protocols: Synthesis of 3,5-Dichlorobenzonitrile via Sandmeyer Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the conversion of primary aromatic amines into a wide variety of functional groups via an aryl diazonium salt intermediate.[1] This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, typically catalyzed by copper(I) salts.[2][3] The transformation allows for the introduction of halides (Cl, Br), cyanide, hydroxyl, and other groups onto an aromatic ring, often with regioselectivity that is difficult to achieve through direct electrophilic aromatic substitution.[2][4]
This document provides a detailed protocol for the synthesis of 3,5-dichlorobenzonitrile, a valuable building block in the development of pharmaceuticals and agrochemicals, starting from 3,5-dichloroaniline (B42879). The procedure involves two main stages: the diazotization of the starting amine and the subsequent copper(I) cyanide-mediated conversion of the resulting diazonium salt to the target nitrile.
Reaction Principle
The synthesis of this compound via the Sandmeyer reaction follows a two-step sequence:
-
Diazotization: 3,5-Dichloroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). This converts the primary amino group into a highly reactive diazonium salt.
-
Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide. The copper(I) catalyst facilitates the substitution of the diazonium group (-N₂⁺) with a cyanide group (-CN), leading to the formation of this compound and the evolution of nitrogen gas.
Quantitative Data and Materials
A summary of the reactants and their relevant properties is provided below. Careful control of stoichiometry is critical for achieving a high yield and purity.
| Compound | Formula | Molar Mass ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| 3,5-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 51-53 | 260 | Toxic, Health Hazard, Environmental Hazard |
| Sodium Nitrite | NaNO₂ | 69.00 | 271 | 320 (decomposes) | Oxidizer, Toxic, Environmental Hazard |
| Hydrochloric Acid (conc.) | HCl | 36.46 | -27.3 | 110 | Corrosive, Acute Toxic |
| Copper(I) Cyanide | CuCN | 89.56 | 474 | - | Highly Toxic |
| Sodium Cyanide | NaCN | 49.01 | 563 | 1496 | Highly Toxic, Environmental Hazard |
| Benzene (B151609) | C₆H₆ | 78.11 | 5.5 | 80.1 | Carcinogen, Flammable, Toxic |
| This compound | C₇H₃Cl₂N | 172.01 | 65-67 | 247 | Irritant |
Experimental Protocol
This protocol is adapted from a standard Sandmeyer reaction procedure for the synthesis of aryl nitriles.
Safety Precautions:
-
This procedure must be carried out in a well-ventilated fume hood.
-
Cyanide compounds (CuCN, NaCN) are extremely toxic. Handle with extreme care and have a cyanide poisoning antidote kit available. Acidification of cyanide solutions will produce highly toxic hydrogen cyanide (HCN) gas.
-
Diazonium salts can be explosive when dry. Do not isolate the intermediate diazonium salt. Keep the reaction mixture cold at all times.
-
Benzene is a known carcinogen. Use appropriate personal protective equipment (gloves, safety glasses, lab coat).
Part A: Preparation of the Copper(I) Cyanide Solution
-
In a 1 L three-necked flask equipped with a mechanical stirrer, add 25 g (0.28 mol) of copper(I) cyanide.
-
Add a solution of 30 g (0.61 mol) of sodium cyanide in 200 mL of water.
-
Stir the mixture. The copper(I) cyanide will dissolve to form a solution of sodium cuprocyanide (Na[Cu(CN)₂]).
-
Cool the resulting solution to 0-5 °C in an ice-water bath.
Part B: Diazotization of 3,5-Dichloroaniline
-
In a separate 2 L beaker, add 32.4 g (0.20 mol) of 3,5-dichloroaniline to 100 mL of concentrated hydrochloric acid (~37%) and 100 mL of water.
-
Stir the mixture and cool it to 0 °C in an ice-salt bath. Add approximately 200 g of crushed ice to the mixture to maintain the low temperature, forming a fine slurry of 3,5-dichloroaniline hydrochloride.
-
Prepare a solution of 14.0 g (0.20 mol) of sodium nitrite in 50 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline (B41778) hydrochloride slurry. The tip of the addition funnel should be below the surface of the liquid.
-
Maintain the temperature of the reaction mixture between 0 and 5 °C throughout the addition by adding more ice if necessary. The addition should take approximately 15-20 minutes.
-
After the addition is complete, stir the mixture for an additional 15 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (the paper should turn blue). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.
Part C: Sandmeyer Reaction and Work-up
-
To the cold copper(I) cyanide solution from Part A, add 200 mL of benzene.
-
Slowly and carefully add the cold diazonium salt solution from Part B to the stirred copper(I) cyanide solution over about 30 minutes. Maintain vigorous stirring to ensure good mixing between the aqueous and benzene layers.
-
Control the temperature of the reaction mixture at 20-25 °C during the addition. Nitrogen gas will evolve.
-
After the addition is complete, continue stirring for 30 minutes, then warm the mixture to 50 °C on a water bath for an additional 30 minutes to ensure the reaction goes to completion.
-
Cool the mixture to room temperature. Separate the benzene layer from the aqueous layer using a separatory funnel.
-
Extract the aqueous layer twice with 50 mL portions of benzene.
-
Combine all the benzene extracts and wash them with 100 mL of 10% sodium hydroxide (B78521) solution, followed by 100 mL of water.
-
Dry the benzene solution over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the benzene by distillation under reduced pressure.
-
The crude this compound can be purified by recrystallization from ethanol (B145695) or by vacuum distillation.
Visualizations
Reaction Mechanism
The Sandmeyer reaction proceeds via a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical, which then reacts to form the final product.
Caption: Mechanism of the Sandmeyer reaction for this compound synthesis.
Experimental Workflow
The following diagram outlines the key steps in the laboratory procedure for synthesizing this compound.
References
Application Note and Protocol for the Purification of 3,5-Dichlorobenzonitrile by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 3,5-Dichlorobenzonitrile via recrystallization. The procedure outlined below is designed to enhance the purity of the compound, a crucial step for its use in research, synthesis, and drug development.
Introduction
This compound is a halogenated aromatic nitrile that serves as a key intermediate in the synthesis of various fine chemicals, pharmaceuticals, and herbicides.[1][2] The purity of this compound is critical for downstream applications, necessitating an effective purification method. Recrystallization is a robust technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[3] This application note details a systematic approach to selecting an appropriate solvent system and performing the recrystallization of this compound to achieve high purity.
Safety Precautions
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1][4][5]
Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
May cause respiratory irritation.
Required PPE:
-
Chemical-resistant gloves (e.g., nitrile)[4]
-
Lab coat[5]
-
Dust mask or respirator (use N95 type for dusts)
Always consult the Safety Data Sheet (SDS) for complete safety information before handling this compound.[1][4][5]
Materials and Equipment
Materials:
-
Crude this compound
-
Screening solvents (e.g., ethanol (B145695), methanol, isopropanol, ethyl acetate, toluene, heptane, water)
-
Activated carbon (optional, for removing colored impurities)
-
Filter paper
Equipment:
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Vacuum source
-
Spatulas and weighing balance
-
Heating mantle or water bath
-
Ice bath
Experimental Protocol
Part 1: Solvent Screening
The selection of an appropriate solvent is the most critical step for a successful recrystallization.[3][6] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6][7] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[6]
Procedure:
-
Place approximately 50 mg of crude this compound into several test tubes.
-
Add a small amount (e.g., 0.5 mL) of a different potential solvent to each test tube at room temperature.
-
Observe the solubility. If the compound dissolves at room temperature, the solvent is unsuitable.
-
For solvents in which the compound is insoluble at room temperature, gently heat the mixture while stirring. Add small increments of the solvent until the solid completely dissolves.
-
Allow the solution to cool to room temperature, and then place it in an ice bath to induce crystallization.
-
Evaluate the quality and quantity of the crystals formed. A good solvent will yield a significant amount of pure-looking crystals.
Solvent Selection Guide (Hypothetical Data):
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation upon Cooling | Assessment |
| Water | Insoluble | Sparingly Soluble | Poor | Unsuitable |
| Ethanol | Sparingly Soluble | Soluble | Good | Promising |
| Methanol | Soluble | Very Soluble | Poor | Unsuitable |
| Heptane | Insoluble | Sparingly Soluble | Fair | Possible Co-solvent |
| Toluene | Soluble | Very Soluble | Poor | Unsuitable |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good | Promising |
| Ethanol/Water | Insoluble | Soluble | Excellent | Optimal |
Based on general principles, a mixed solvent system, such as ethanol and water, is often effective for moderately polar compounds like this compound.[6][8] Ethanol would act as the primary solvent in which the compound is soluble, and water would serve as the anti-solvent to induce crystallization.
Part 2: Recrystallization Procedure (Using Ethanol/Water)
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add the minimum amount of hot ethanol required to just dissolve the solid completely by heating the mixture on a hot plate with stirring.
-
If colored impurities are present, add a small amount of activated carbon and boil for a few minutes.
-
-
Hot Filtration (if activated carbon was used):
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Heat the filtrate to boiling.
-
Slowly add hot water dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Continue to draw air through the funnel to partially dry the crystals.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a low temperature.
-
-
Evaluation:
-
Determine the melting point of the purified this compound. A sharp melting point close to the literature value (64-66 °C or 66-71 °C) indicates high purity.[5]
-
Calculate the percent recovery.
-
Data Presentation
Physical Properties of this compound:
| Property | Value |
| Molecular Formula | C₇H₃Cl₂N[5] |
| Molecular Weight | 172.01 g/mol |
| Appearance | Beige or white to light-yellow crystalline solid[1][5] |
| Melting Point | 64-71 °C[5] |
Hypothetical Recrystallization Results:
| Parameter | Value |
| Starting Mass of Crude Product | 5.00 g |
| Volume of Ethanol Used | ~25 mL |
| Volume of Water Used | ~15 mL |
| Mass of Purified Product | 4.25 g |
| Percent Recovery | 85% |
| Melting Point of Crude Product | 62-68 °C |
| Melting Point of Purified Product | 68-70 °C |
Workflow Diagram
Caption: Recrystallization workflow for this compound.
References
- 1. This compound Supplier in China [nj-finechem.com]
- 2. This compound | 6575-00-4 | Benchchem [benchchem.com]
- 3. mt.com [mt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. youtube.com [youtube.com]
- 8. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for the Purification of 3,5-Dichlorobenzonitrile via Column Chromatography
Introduction
3,5-Dichlorobenzonitrile is a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals. The purity of this building block is paramount to ensure the desired reaction outcomes and the quality of the final product. This document provides detailed application notes and protocols for the purification of this compound using silica (B1680970) gel column chromatography. The methodologies outlined are intended for researchers, scientists, and drug development professionals to achieve high purity of the target compound, effectively removing common impurities from various synthetic routes.
Potential Impurities in Crude this compound
The impurity profile of crude this compound is highly dependent on the synthetic route employed. Understanding the potential impurities is crucial for developing an effective purification strategy. Common synthetic pathways and their associated potential impurities are listed below.
-
From 1-Bromo-3,5-dichlorobenzene: Unreacted starting material (1-Bromo-3,5-dichlorobenzene) and homo-coupled byproducts.
-
Sandmeyer Reaction from 3,5-Dichloroaniline: Unreacted starting material, residual diazonium salts, and potential phenolic byproducts.
-
Dehydration of 3,5-Dichlorobenzamide: Unreacted 3,5-Dichlorobenzamide.
-
Chlorination of Benzonitrile: Isomeric dichlorobenzonitriles (e.g., 2,4-, 2,5-, 2,6-, 3,4-dichlorobenzonitrile) and under- or over-chlorinated benzonitriles.
Chromatographic Purification Strategy
Normal-phase column chromatography using silica gel is an effective method for the purification of this compound. The separation is based on the differential adsorption of the compound and its impurities onto the polar stationary phase. A non-polar mobile phase is used to elute the compounds, with more polar compounds eluting later.
A common and effective eluent system for this separation is a mixture of hexane (B92381) and ethyl acetate (B1210297). The optimal ratio is typically determined by thin-layer chromatography (TLC) to achieve a retention factor (Rƒ) of approximately 0.3 for this compound. A 9:1 (v/v) mixture of hexane and ethyl acetate is a good starting point for this separation.[1][2]
Data Presentation
The following tables summarize the expected results from the purification of a crude sample of this compound using the protocol described in this document.
Table 1: Thin-Layer Chromatography (TLC) Analysis of Crude and Purified this compound
| Compound | Rƒ Value (Hexane:Ethyl Acetate 9:1) |
| 1-Bromo-3,5-dichlorobenzene (impurity) | ~ 0.5 |
| This compound (Product) | ~ 0.3 |
| 3,5-Dichlorobenzamide (impurity) | ~ 0.1 |
| Other Dichlorobenzonitrile Isomers | ~ 0.25 - 0.4 |
Table 2: Quantitative Purification Data
| Parameter | Before Purification | After Purification |
| Appearance | Off-white to light yellow solid | White crystalline solid |
| Purity (by HPLC) | 93.5% | > 99.0% |
| Yield | - | 85-95% |
| Key Impurity 1 (1-Bromo-3,5-dichlorobenzene) | 2.5% | < 0.1% |
| Key Impurity 2 (3,5-Dichlorobenzamide) | 3.0% | < 0.1% |
| Other Impurities | 1.0% | < 0.8% |
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, flasks, and collection tubes
-
Cotton or glass wool
Protocol for Column Chromatography Purification
This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted as needed.
Step 1: Preparation of the Column
-
Select a glass column of appropriate size. For 1 g of crude material, a column with a diameter of 2-3 cm and a length of 30-40 cm is suitable.
-
Insert a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the mobile phase (hexane:ethyl acetate 9:1). A general rule is to use 50-100 g of silica gel per gram of crude material.
-
Carefully pour the slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.
-
Once the silica gel has settled, add a layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during solvent addition.
-
Wash the column with the mobile phase until the silica bed is completely equilibrated and the baseline is stable. Do not let the solvent level drop below the top of the sand layer.
Step 2: Sample Loading
-
Dry Loading (Recommended): Dissolve the crude this compound (1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane (B109758) or acetone). Add 2-3 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase. Using a pipette, carefully apply the solution to the top of the column, allowing it to adsorb onto the silica gel.
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase (hexane:ethyl acetate 9:1) to the top of the column.
-
Begin eluting the column, collecting fractions in appropriately sized test tubes or flasks. Maintain a constant flow rate.
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
Step 4: Fraction Analysis and Product Isolation
-
Spot the collected fractions, along with a standard of pure this compound (if available) and the crude mixture, on a TLC plate.
-
Develop the TLC plate in a chamber saturated with the mobile phase.
-
Visualize the spots under a UV lamp at 254 nm.
-
Identify the fractions containing the pure product (Rƒ ~ 0.3).
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound as a white crystalline solid.
-
Determine the yield and assess the purity using an appropriate analytical method such as HPLC or GC-MS.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship of synthesis, impurities, and purification.
References
Application Notes and Protocols for the Use of 3,5-Dichlorobenzonitrile as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative gas chromatography-mass spectrometry (GC-MS) analysis, the use of an internal standard (IS) is crucial for achieving high accuracy and precision. An internal standard helps to correct for variations that can occur during sample preparation, injection, and instrument response. 3,5-Dichlorobenzonitrile is a suitable internal standard for the analysis of various organic compounds, particularly chlorinated pesticides, herbicides, and other halogenated compounds, due to its chemical stability, volatility, and distinct mass spectrum. Its structural similarity to many target analytes ensures it behaves similarly during extraction and chromatographic separation, while being chromatographically resolved from the analytes of interest.
This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in GC-MS workflows.
Physicochemical Properties of this compound
A thorough understanding of the internal standard's properties is essential for method development.
| Property | Value | Reference |
| Chemical Formula | C₇H₃Cl₂N | [1][2] |
| Molecular Weight | 172.01 g/mol | [1] |
| CAS Number | 6575-00-4 | [1][2] |
| Appearance | White solid | [1] |
| Boiling Point | Not explicitly available, but suitable for GC analysis | |
| Solubility | Soluble in common organic solvents such as toluene (B28343), hexane, and ethyl acetate. | [3] |
Experimental Protocols
Preparation of Standard Solutions
1.1. Internal Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound (purity ≥98%) into a 10 mL volumetric flask.
-
Dissolve the compound in toluene and bring the volume to the mark.
-
This stock solution should be stored at 4°C in a tightly sealed amber vial.
1.2. Internal Standard Working Solution (10 µg/mL):
-
Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with toluene. This working solution is used to spike all calibration standards, quality control samples, and unknown samples.
1.3. Calibration Standards:
-
Prepare a series of calibration standards by diluting a certified reference standard mixture of the target analytes with toluene.
-
A typical calibration range for many pesticides is 10, 25, 50, 100, 250, 500, and 1000 ng/mL.
-
Spike each calibration standard with the internal standard working solution to achieve a final concentration of 100 ng/mL of this compound. For example, add 100 µL of the 10 µg/mL IS working solution to 900 µL of each analyte calibration standard solution.
Sample Preparation (QuEChERS Method for Solid Matrices)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and environmental matrices.
2.1. Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add 100 µL of the 10 µg/mL this compound internal standard working solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
2.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄. The choice of sorbent may vary depending on the matrix.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
Transfer 1 mL of the final extract into an autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters that can be adapted for the analysis of chlorinated pesticides with this compound as an internal standard.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Mass Spectrometer | Agilent 5975C MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 10°C/min to 300°C, hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Ions for this compound:
-
Quantifier Ion: m/z 171
-
Qualifier Ions: m/z 136, 101
Data Presentation and Method Validation
Quantitative data should be presented in clear, structured tables. Below are representative tables for a hypothetical validation of a method for the analysis of three organochlorine pesticides using this compound as an internal standard.
Table 1: Linearity Data
| Analyte | Calibration Range (ng/mL) | R² |
| Lindane | 10 - 1000 | 0.9985 |
| Heptachlor | 10 - 1000 | 0.9991 |
| Aldrin | 10 - 1000 | 0.9989 |
Table 2: Recovery and Precision Data
| Analyte | Spiking Level (ng/g) | Mean Recovery (%) (n=6) | Relative Standard Deviation (RSD, %) |
| Lindane | 20 | 95.2 | 5.8 |
| 100 | 98.7 | 4.2 | |
| Heptachlor | 20 | 92.1 | 6.5 |
| 100 | 96.4 | 3.9 | |
| Aldrin | 20 | 93.5 | 6.1 |
| 100 | 97.2 | 4.5 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (ng/g) | LOQ (ng/g) |
| Lindane | 3 | 10 |
| Heptachlor | 3 | 10 |
| Aldrin | 3 | 10 |
Visualizations
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis using this compound.
Signaling Pathway for Quantitative Analysis
Caption: Logic for internal standard-based quantification.
Conclusion
This compound serves as a reliable internal standard for the quantitative analysis of chlorinated organic compounds by GC-MS. The protocols and data presented here provide a robust framework for researchers to develop and validate their own analytical methods. Proper implementation of these guidelines will contribute to the generation of high-quality, reproducible data in various research, development, and monitoring applications.
References
Application Notes and Protocols for the HPLC Analysis of 3,5-Dichlorobenzonitrile
Introduction
3,5-Dichlorobenzonitrile is a chemical intermediate used in the synthesis of various industrial and pharmaceutical compounds. Accurate and reliable quantification of this compound is crucial for quality control during its production and in subsequent applications. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of such aromatic compounds. This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound, intended for researchers, scientists, and drug development professionals.
The method described herein utilizes a reversed-phase column with a simple isocratic mobile phase, offering a straightforward and efficient means for the analysis of this compound. The protocol covers instrumentation, reagent preparation, sample preparation, and detailed chromatographic conditions. Additionally, a summary of expected quantitative data and method validation parameters, based on typical performance for similar compounds, is provided to guide laboratory implementation.
Experimental Protocols
This section details the necessary reagents, materials, instrumentation, and procedures for the HPLC analysis of this compound.
Reagents and Materials
-
This compound reference standard (>98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade, for sample preparation)
-
0.45 µm membrane filters (for mobile phase filtration)
-
0.22 µm syringe filters (for sample filtration)
Instrumentation
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase HPLC column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column).[1]
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
Preparation of Solutions
Mobile Phase Preparation
-
Prepare the mobile phase by mixing acetonitrile and water. A typical starting composition is a mixture of acetonitrile and water.
-
Add phosphoric acid to the aqueous portion of the mobile phase to adjust the pH. For a reversed-phase method for this compound, a simple mobile phase of acetonitrile (MeCN), water, and phosphoric acid is effective.[1]
-
Degas the mobile phase using an ultrasonic bath or vacuum filtration to prevent air bubbles in the HPLC system.
-
Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter.
Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. This stock solution should be stored at 2-8°C and protected from light.
Calibration Standards
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as methanol, to achieve a nominal concentration of 1000 µg/mL.
-
Further dilute the sample with the mobile phase to a concentration that falls within the calibration range.
-
Prior to injection, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Standard HPLC with UV/DAD Detector |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined based on the UV spectrum of this compound |
| Run Time | Approximately 10 minutes |
Data Presentation
The following tables provide a summary of the expected quantitative data for the HPLC analysis of this compound. The data presented is representative of a validated method for a similar dichlorinated aromatic compound and should be verified for this compound in your laboratory.
Quantitative Data Summary
| Parameter | Expected Result |
| Retention Time (RT) | Approximately 6.5 minutes |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | > 2000 |
Method Validation Parameters
| Parameter | Expected Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
HPLC System Logical Diagram
The diagram below shows the logical relationship between the key components of the HPLC system used in this analysis.
Caption: Logical diagram of the HPLC system components.
Conclusion
The reversed-phase HPLC method described in this application note provides a reliable and efficient approach for the quantitative analysis of this compound. The protocol is straightforward to implement in a laboratory setting for quality control and research purposes. For optimal performance, it is recommended to validate the method in your laboratory to ensure it meets the specific requirements of your application. The provided validation parameters for a similar compound can serve as a benchmark for this process. Proper sample preparation and adherence to good laboratory practices are essential for obtaining accurate and reproducible results.
References
Application Notes and Protocols for the Catalytic Conversion of 3,5-Dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the catalytic conversion of 3,5-Dichlorobenzonitrile, a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. The following sections detail specific catalytic transformations, providing experimental procedures and quantitative data to support research and development efforts.
Overview of Catalytic Conversions
This compound serves as a valuable building block in organic synthesis due to its reactive nitrile group and the presence of two chlorine atoms on the aromatic ring.[1] Catalytic methods are pivotal in transforming this intermediate into more complex molecules, particularly in the pharmaceutical industry. Key catalytic reactions involving this compound include nucleophilic aromatic substitution, hydrolysis, and cycloaddition reactions.
One of the most significant applications of this compound is as a starting material in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Doravirine (B607182), an approved medication for the treatment of HIV-1 infection.[2][3] This process involves a highly efficient, one-pot synthesis of a key phenoxyester intermediate.
Beyond pharmaceuticals, this compound is also a precursor in the synthesis of certain agricultural chemicals, such as the herbicide dichlobenil.[4]
Quantitative Data Summary
The following table summarizes quantitative data for key catalytic conversions of this compound.
| Product/Intermediate | Catalytic System/Reagents | Reaction Type | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 2-(3-chloro-5-cyanophenoxy)acetate | Sodium tert-butoxide, 2-Phenylethanol (B73330), Ethyl bromoacetate (B1195939) | Nucleophilic Aromatic Substitution / Alkylation (One-pot) | 55-60 | 2 | 90 | [3] |
| 3,5-Dichlorobenzoic acid | Sodium hydroxide | Hydrolysis | 80-90 | 2-3 | Not specified | [5] |
| 5-(3,5-Dichlorophenyl)-1H-tetrazole | SO3H-carbon, Sodium azide (B81097) | [3+2] Cycloaddition | 100 | 6 | 85-95 (general) | [6] |
Experimental Protocols
One-Pot Synthesis of Ethyl 2-(3-chloro-5-cyanophenoxy)acetate (Doravirine Intermediate)
This protocol details a three-step, one-pot synthesis of a key phenoxyester intermediate in the production of Doravirine, starting from this compound. The process involves a nucleophilic aromatic substitution, an E2 elimination, and an alkylation.[2][3]
Reagents and Materials:
-
This compound
-
Sodium 2-methylpropan-2-olate (B8740672) (Sodium tert-butoxide)
-
Butylated hydroxytoluene (BHT)
-
N,N-Dimethylformamide (DMF)
-
2-Phenylethanol
-
Ethyl bromoacetate
-
MTBE (Methyl tert-butyl ether)
-
Hexanes
-
Water
-
Brine (20% aq)
-
Round bottom flask
-
Syringe pump
Procedure:
-
To an oven-dried 250 mL round bottom flask, add sodium 2-methylpropan-2-olate (12.85 g, 134 mmol) and BHT (0.641 g, 2.91 mmol), followed by DMF (30 mL).
-
Stir the mixture for 10 minutes until a light yellow solution is formed.
-
Add 2-phenylethanol (7.66 mL, 63.9 mmol) to the solution, which will exotherm to approximately 35 °C.
-
Warm the solution to 55 °C.
-
Prepare a solution of this compound (10 g, 58.1 mmol) in DMF (15 mL).
-
Add the this compound solution to the reaction mixture over 2 hours using a syringe pump, maintaining the temperature at 55-60 °C.
-
Age the resulting red-orange suspension at 55-60 °C for 2 hours. Monitor the reaction for the formation of the sodium phenolate (B1203915) (typically >98% conversion by HPLC).
-
Upon completion, add ethyl bromoacetate (7.08 mL, 63.9 mmol) to the reaction mixture.
-
Age the reaction at 55-60 °C for an additional 2 hours.
-
Cool the reaction mixture to ambient temperature.
-
Add MTBE (50 mL) and water (50 mL) to the flask and separate the layers.
-
Wash the organic layer with 20% aqueous brine (25 mL).
-
The organic layer containing the crude product can be assayed for yield (reported as 90%).
-
For isolation, concentrate the organic layer to approximately 38 mL, dilute with hexanes (12.5 mL), and cool to 5 °C.
-
Seed the solution with crystalline ethyl 2-(3-chloro-5-cyanophenoxy)acetate (0.28 g, 2 wt%) and age for 30 minutes at 5 °C to induce crystallization.
-
Add hexanes (175 mL) to the slurry over 1 hour at 0-5 °C.
-
Isolate the product by filtration to obtain ethyl 2-(3-chloro-5-cyanophenoxy)acetate as a crystalline solid.
General Protocol for the Synthesis of 5-(3,5-Dichlorophenyl)-1H-tetrazole
This protocol describes a general method for the synthesis of 5-substituted 1H-tetrazoles from nitriles via a [3+2] cycloaddition reaction using a solid acid catalyst.[6] This procedure can be adapted for this compound.
Reagents and Materials:
-
This compound
-
Sodium azide (NaN₃)
-
SO3H-carbon catalyst
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel
Procedure:
-
In a reaction vessel, combine this compound (1 mmol), sodium azide (1.5 mmol), and SO3H-carbon catalyst (10 wt% of the nitrile).
-
Add DMF as the solvent.
-
Heat the reaction mixture to 100 °C.
-
Maintain the reaction at this temperature for 6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture.
-
The catalyst can be recovered by simple filtration for reuse.
-
The product can be isolated and purified using standard workup and purification techniques, such as extraction and crystallization.
Visualizations
Caption: One-pot synthesis of a Doravirine intermediate.
Caption: Synthetic pathway from this compound to Doravirine.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. CN114349690B - Synthesis method of doravirine intermediate - Google Patents [patents.google.com]
- 5. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 6. ajgreenchem.com [ajgreenchem.com]
Application Notes and Protocols: Experimental Setup for the Chlorination of Benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzonitrile (B105546) and its chlorinated derivatives are crucial intermediates in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals.[1] The chlorination of benzonitrile is a key transformation, but the presence of the electron-withdrawing nitrile group deactivates the aromatic ring towards electrophilic substitution, often requiring specific catalysts or harsh reaction conditions. This document outlines various experimental methodologies for the chlorination of benzonitrile, providing detailed protocols and comparative data to guide researchers in selecting the appropriate setup for their specific needs, such as the synthesis of pentachlorobenzonitrile (B42970), a precursor for the fungicide chlorothalonil.[2][3]
Data Presentation: Comparison of Chlorination Methods
The following table summarizes quantitative data from different experimental setups for the chlorination of benzonitrile, allowing for easy comparison of their efficacy and conditions.
| Method | Chlorinating Agent | Catalyst | Temperature (°C) | Key Conditions | Benzonitrile Conversion (%) | Product Selectivity / Purity (%) |
| High-Temperature Vapor-Phase | Chlorine Gas (Cl₂) | None | 650 - 850 | Open tubular reactor; N₂ diluent; Cl₂:Benzonitrile molar ratio > 15:1[4] | ~100 | >96 (Pentachlorobenzonitrile)[4] |
| Catalytic Fixed-Bed | Chlorine Gas (Cl₂) | Activated carbon with Mn, Fe, Ni, Cu, or Ru (5-20 wt.%)[2] | 250 - 450 | Fixed-bed reactor; Normal pressure[2] | ~100 | >96 (Pentachlorobenzonitrile)[2] |
| Liquid-Phase (Radical) | Chlorine Gas (Cl₂) | Free radical conditions | 100 - 170 | Liquid phase reaction[5] | Not specified | Yields dichlorobenzenes and chlorobenzonitriles (substitution) alongside addition products.[5] |
| Liquid-Phase (Catalytic) | Chlorine Gas (Cl₂) | Lewis Acids (e.g., FeCl₃, AlCl₃)[6][7] or other initiators (e.g., PCl₅)[8] | Variable | Liquid phase, often in a suitable solvent like o-dichlorobenzene[8] | Variable | Isomer distribution depends on conditions; typically meta-directing.[9] |
Experimental Protocols
Detailed methodologies for key experimental setups are provided below. Researchers should perform a thorough risk assessment before conducting any experiment.
Protocol 1: High-Temperature, Non-Catalytic Vapor-Phase Chlorination
This protocol is based on a process designed for the production of pentachlorobenzonitrile and is characterized by high conversion and yield without the need for a catalyst.[4]
Objective: To synthesize pentachlorobenzonitrile via high-temperature gas-phase chlorination of benzonitrile.
Materials:
-
Benzonitrile
-
Chlorine gas
-
Nitrogen gas (as diluent)
-
Water (for scrubber)
Equipment:
-
High-temperature tubular reactor (e.g., Vycor tube, 21 inches x 25 mm)
-
Electric furnace capable of reaching 850°C
-
Syringe pump or other liquid feed system for benzonitrile
-
Mass flow controllers for chlorine and nitrogen gas
-
Vaporizing pot for benzonitrile
-
Water scrubber for product collection and neutralization of excess chlorine and HCl
Procedure:
-
Reactor Setup: Place the Vycor tube reactor inside the electric furnace and heat it to the desired reaction temperature (e.g., 720 ± 6°C).[4]
-
Gas and Reagent Flow:
-
Introduce a controlled flow of nitrogen gas into the vaporizing pot to act as a carrier for the benzonitrile vapor.[4]
-
Feed liquid benzonitrile into the heated vaporizing pot at a constant rate (e.g., 12 cc/hr) using a syringe pump.[4]
-
Mix the resulting gaseous stream of benzonitrile and nitrogen with a controlled flow of chlorine gas at the reactor inlet. A high chlorine to benzonitrile molar ratio (e.g., >15:1) is recommended to achieve high purity of the pentachloro- product.[4]
-
-
Reaction: Pass the gaseous mixture of benzonitrile, chlorine, and nitrogen through the heated tubular reactor. The contact time can be adjusted by varying the total gas flow rate; a contact time of around 3 seconds has been shown to be effective.[4]
-
Product Collection: Direct the reactor effluent into a water scrubber. The halogenated benzonitrile products will precipitate as solids and can be collected.[4] The water will also absorb and neutralize HCl gas and unreacted chlorine.
-
Purification and Analysis:
-
Collect the solid product by filtration.
-
The purity of the recovered product can be accurately measured by gas-liquid chromatography (GLC).[4]
-
Further purification can be achieved by recrystallization from a suitable solvent like chlorobenzene (B131634).[4]
-
Protocol 2: Catalytic Chlorination in a Fixed-Bed Reactor
This method utilizes a supported metal catalyst for the chlorination of benzonitrile, allowing the reaction to proceed at lower temperatures than the non-catalytic vapor-phase process.[2]
Objective: To synthesize pentachlorobenzonitrile using a heterogeneous catalyst in a fixed-bed reactor.
Materials:
-
Benzonitrile
-
Chlorine gas
-
Nitrogen gas
-
Catalyst: Activated carbon supporting one or more metals (e.g., Fe, Cu, Ru) as nitrates or chlorides (5-20 wt.%).[2]
Equipment:
-
Fixed-bed reactor
-
Furnace for temperature control
-
Liquid feed pump for benzonitrile
-
Mass flow controllers for gases
-
Condenser and collection flask
Procedure:
-
Catalyst Loading: Load the prepared catalyst into the fixed-bed reactor.
-
Reactor Setup: Place the reactor in the furnace and heat to the desired reaction temperature (e.g., 300-350°C).[2]
-
Reaction Execution:
-
Feed benzonitrile (e.g., at 5.5 g/hour ), chlorine gas (e.g., at 7.0 L/hour), and nitrogen gas (e.g., at 7.5 L/hour) into the reactor over the catalyst bed. The reaction is typically carried out at normal pressure.[2]
-
-
Product Collection: The product stream exiting the reactor is cooled in a condenser, and the crude product is collected.
-
Purification and Analysis: The crude product can be purified to achieve high purity (e.g., 99.6%) through methods like distillation or recrystallization.[2] Analysis can be performed using standard chromatographic techniques.
Protocol 3: General Laboratory-Scale Electrophilic Chlorination
This protocol describes a general method for electrophilic chlorination on a laboratory scale, using a Lewis acid catalyst. This approach is suitable for producing mono- or di-chlorinated benzonitriles.
Objective: To synthesize chlorinated benzonitriles via Lewis acid-catalyzed electrophilic substitution.
Materials:
-
Benzonitrile
-
Chlorinating agent (e.g., Chlorine gas or N-chloromorpholine)[10]
-
Anhydrous solvent (e.g., carbon tetrachloride, o-dichlorobenzene)[8]
-
Sodium thiosulfate (B1220275) solution (for quenching)
-
Sodium bicarbonate solution (for neutralization)
-
Drying agent (e.g., anhydrous MgSO₄)
-
Organic extraction solvent (e.g., diethyl ether, dichloromethane)
Equipment:
-
Three-necked round-bottomed flask
-
Mechanical stirrer or magnetic stir bar
-
Dropping funnel or gas inlet tube
-
Thermometer
-
Condenser with a gas outlet to a scrubber (e.g., containing NaOH solution)
-
Heating mantle or ice bath for temperature control
Procedure:
-
Reaction Setup:
-
Equip a dry three-necked flask with a stirrer, a thermometer, and a condenser.
-
Charge the flask with benzonitrile and the anhydrous solvent.
-
Add the Lewis acid catalyst (e.g., FeCl₃) to the mixture with stirring.
-
-
Chlorination:
-
If using chlorine gas, bubble it slowly into the stirred reaction mixture.
-
If using a liquid chlorinating agent like N-chloromorpholine, add it dropwise via a dropping funnel.[10]
-
Maintain the desired reaction temperature throughout the addition. The reaction may be exothermic.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Once the reaction is complete, cool the mixture and carefully pour it into a mixture of ice and water to quench the reaction.[10]
-
If excess chlorine is present, add a sodium thiosulfate solution to neutralize it.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.[10]
-
Wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
-
Purification and Analysis: Purify the crude product by column chromatography or recrystallization. Characterize the product using techniques like NMR, IR, and Mass Spectrometry. Product distribution can be quantified by GC or HPLC.[11]
Visualization: Experimental Workflow
The following diagram illustrates a generalized workflow for the chlorination of benzonitrile in a laboratory setting.
Caption: Generalized workflow for the laboratory synthesis of chlorinated benzonitriles.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. CN1213585A - Benzonitrile chlorination for preparing pentachlorobenzonitrile catalyst and its application - Google Patents [patents.google.com]
- 3. Chlorothalonil - Wikipedia [en.wikipedia.org]
- 4. US3855264A - Preparation of halogenated benzonitrile - Google Patents [patents.google.com]
- 5. Substitution accompanying addition in the reactions of chlorobenzene and benzonitrile with chlorine under free radical conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. byjus.com [byjus.com]
- 7. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 8. US3265603A - Process for the chlorination of 2-chloro-6-nitro-benzonitrile - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. orgsyn.org [orgsyn.org]
- 11. helixchrom.com [helixchrom.com]
Application Note: Hydrolysis of 3,5-Dichlorobenzonitrile to 3,5-Dichlorobenzoic Acid
Introduction
The conversion of 3,5-dichlorobenzonitrile to 3,5-dichlorobenzoic acid is a fundamental chemical transformation, converting a nitrile group (-CN) into a carboxylic acid group (-COOH).[1] This hydrolysis reaction is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The process can be effectively carried out under either acidic or alkaline conditions.[1][2][3] Both pathways proceed through an amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid product.[2][4][5] This document provides detailed protocols for both base-catalyzed and acid-catalyzed hydrolysis of this compound.
Data Presentation: Reaction Conditions
The following table summarizes the quantitative parameters for the hydrolysis of this compound under different catalytic conditions.
| Parameter | Alkaline Hydrolysis | Acidic Hydrolysis |
| Catalyst | Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH)[6][7] | Strong acids (e.g., HCl, H₂SO₄)[7][8] |
| Temperature | 50-90°C (80-90°C is optimal)[7][9] | 50-90°C (80-90°C is optimal)[7] |
| Reaction Time | 2-6 hours[6][7] | 2-3 hours[7] |
| pH | 11-14[1][7] | 1-4[7] |
| Reported Yield | High (e.g., 93%)[1][6] | Not specified in detail |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of this compound
This protocol details a high-yield method using sodium hydroxide.[1][6]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2 M
-
Ethyl Acetate (B1210297)
-
Round-bottom flask with reflux condenser
-
Heating mantle and stirrer
-
Standard laboratory glassware for filtration and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a solution of sodium hydroxide (2.9 g, 0.073 mol) in 10 mL of deionized water.[6]
-
Addition of Nitrile: Slowly add this compound (5 g, 0.029 mol) to the sodium hydroxide solution while stirring.[6]
-
Hydrolysis Reaction: Heat the mixture to reflux and maintain for 6 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature.[6] Carefully adjust the pH of the solution to 1-3 by adding 2 M hydrochloric acid.[6] A white solid will precipitate.
-
Isolation of Product: Collect the white precipitate by vacuum filtration.[6] Wash the solid with cold deionized water and dry it under a vacuum.[6]
-
Extraction (Optional): The filtrate can be extracted with ethyl acetate to recover any remaining product.[6]
-
Purification: The crude product can be further purified by recrystallization from deionized water to yield pure 3,5-dichlorobenzoic acid.[6] A yield of 93% has been reported using this method.[6]
Protocol 2: Acid-Catalyzed Hydrolysis of this compound
This protocol provides a general method for direct acidic hydrolysis.
Materials:
-
This compound
-
A strong acid such as Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle and stirrer
-
Standard laboratory glassware for filtration
Procedure:
-
Reaction Setup: Place this compound in a round-bottom flask.
-
Addition of Acid: Add an aqueous solution of a strong acid (e.g., dilute HCl). Adjust the quantity to bring the system pH to between 1 and 4.[7]
-
Hydrolysis Reaction: Heat the mixture to a temperature between 80-90°C and maintain for 2-3 hours with constant stirring.[7]
-
Isolation of Product: Upon completion of the reaction, cool the mixture. The 3,5-dichlorobenzoic acid product should precipitate out of the acidic solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry.
Visualizations
Caption: Workflow for the hydrolysis of this compound.
Caption: Simplified signaling pathways for nitrile hydrolysis.
References
- 1. This compound | 6575-00-4 | Benchchem [benchchem.com]
- 2. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. 3,5-Dichlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 8. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 9. Method for synthesizing 3,5-dichlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dichlorobenzonitrile
Welcome to the technical support center for the synthesis of 3,5-Dichlorobenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and improve yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound in a laboratory setting?
A1: The most common laboratory-scale synthesis methods include:
-
The Sandmeyer Reaction: This classic method involves the diazotization of 3,5-dichloroaniline (B42879), followed by a reaction with copper(I) cyanide.[1]
-
Dehydration of 3,5-Dichlorobenzamide (B1294675): This method uses a dehydrating agent to convert the corresponding amide to the nitrile.
-
Halogenation-Cyanation Approach: This involves the formation of a Grignard reagent from a dihalobenzene, such as 1-bromo-3,5-dichlorobenzene (B43179), followed by cyanation.[2]
For industrial-scale production, methods like the ammoxidation of dichlorotoluenes at high temperatures are often employed.[1]
Q2: Which synthesis method generally provides the highest yield?
A2: The yield can vary significantly depending on the chosen method and the optimization of reaction conditions. Newer catalytic methods and refinements in dehydration processes have shown high yields. For instance, the dehydration of 3,5-dichlorobenzamide using a palladium catalyst with an oxidant like Oxone has reported yields in the range of 87-93%.[1] The Sandmeyer reaction is also a reliable method, but the yield is highly dependent on the efficiency of the initial diazotization step.
Q3: What are the key safety precautions to consider during the synthesis of this compound?
A3: Key safety precautions include:
-
Handling of cyanide salts (like CuCN) with extreme care, as they are highly toxic. All reactions involving cyanides should be performed in a well-ventilated fume hood.
-
The diazotization step in the Sandmeyer reaction can be exothermic and produce unstable diazonium salts. It is crucial to maintain low temperatures (typically 0-5 °C) during this step.
-
When using strong acids, bases, and dehydrating agents, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Guide 1: The Sandmeyer Reaction
Problem: Low yield or no product formation.
Q1: My Sandmeyer reaction has a very low yield. What are the possible causes?
A1: Low yields in the Sandmeyer reaction often stem from issues in the diazotization of the starting material, 3,5-dichloroaniline. Key factors to check are:
-
Temperature Control: The diazotization reaction is temperature-sensitive. Ensure the temperature is maintained between 0-5 °C. Higher temperatures can lead to the decomposition of the diazonium salt.
-
Purity of Starting Material: The 3,5-dichloroaniline used should be of high purity. Impurities can interfere with the diazotization process.
-
Addition of Sodium Nitrite (B80452): The sodium nitrite solution should be added slowly and below the surface of the acidic aniline (B41778) solution to prevent the formation of nitrogen oxides, which can lead to side reactions.
Q2: I observe a lot of side product formation. How can I improve the selectivity of the reaction?
A2: Side product formation can be minimized by:
-
Controlling the pH: The reaction should be sufficiently acidic to prevent the coupling of the diazonium salt with unreacted aniline.
-
Freshly Prepared Copper(I) Cyanide: The activity of the copper(I) cyanide is crucial. Using freshly prepared and high-purity CuCN can improve the reaction's selectivity.
-
Neutralization of the Diazonium Salt Solution: Before adding the diazonium salt to the cyanide solution, it is important to neutralize any excess nitrous acid, for example, with urea (B33335).
Guide 2: Dehydration of 3,5-Dichlorobenzamide
Problem: Incomplete conversion of the amide to the nitrile.
Q1: My dehydration reaction is not going to completion. What can I do to improve the conversion rate?
A1: To improve the conversion rate of 3,5-dichlorobenzamide to this compound, consider the following:
-
Choice of Dehydrating Agent: The effectiveness of the dehydrating agent is critical. Common choices include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (B1165640) (TFAA). The choice of solvent is also important and should be compatible with the dehydrating agent.
-
Reaction Temperature and Time: Ensure the reaction is carried out at the optimal temperature and for a sufficient duration. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC).
-
Removal of Water: The dehydration reaction is an equilibrium process. Efficient removal of the water formed during the reaction can drive the equilibrium towards the product side.
Q2: I am using a catalytic method for dehydration and the yield is still low. What should I check?
A2: For catalytic dehydration methods, such as those using a palladium catalyst, several factors can influence the yield:
-
Catalyst Activity: Ensure the catalyst is active and not poisoned.
-
Amount of Oxidant: In systems that use an oxidant like Oxone, the amount can be optimized. Studies have shown that decreasing the amount of Oxone from 20 mol% to 10 mol% did not significantly reduce the yield, which remained high at 87-93%.[1]
-
Additives: The presence of additives can significantly impact the yield. For example, the addition of methoxyacetonitrile (B46674) as a water-acceptor has been shown to be beneficial.[1]
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound and Related Aryl Nitriles
| Method | Starting Material | Catalyst/Reagent | Conditions | Typical Yield |
| Sandmeyer Reaction | 3,5-Dichloroaniline | NaNO₂, HCl, CuCN | 0-5 °C for diazotization | Variable, depends on optimization |
| Dehydration | 3,5-Dichlorobenzamide | Pd catalyst, Oxone | Methoxyacetonitrile additive | 87-93%[1] |
| Halogenation-Cyanation | 1-Bromo-3,5-dichlorobenzene | iPrMgCl·LiCl, DMF, I₂, aq. NH₃ | 0 °C for cyanation | ~71%[2] |
| Ammoxidation | Dichlorotoluene | Vanadium-based catalysts | High temperatures (e.g., 330 °C) | Up to 84%[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
3,5-Dichloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Carbonate (Na₂CO₃)
-
Urea
-
Ice
-
Water
-
Organic solvent for extraction (e.g., Dichloromethane)
Procedure:
-
Diazotization:
-
Dissolve 3,5-dichloroaniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C.
-
Add a small amount of urea to destroy any excess nitrous acid.
-
-
Cyanation:
-
In a separate flask, prepare a solution of CuCN in aqueous sodium cyanide or another suitable solvent, and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the CuCN solution with vigorous stirring.
-
Allow the reaction mixture to warm up to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and then with a dilute sodium carbonate solution.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Synthesis via Grignard Reagent from 1-Bromo-3,5-dichlorobenzene
Materials:
-
1-Bromo-3,5-dichlorobenzene
-
Isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl)
-
N,N-Dimethylformamide (DMF)
-
Iodine (I₂)
-
Aqueous Ammonia (B1221849) (NH₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Chloroform (CHCl₃) for extraction
-
Saturated aqueous Sodium Sulfite (Na₂SO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure: [2]
-
Grignard Formation:
-
To a flask containing dry LiCl, add a solution of iPrMgCl in THF at -15 °C.
-
After stirring for 15 minutes, slowly add a solution of 1-bromo-3,5-dichlorobenzene in THF.
-
Continue stirring for another 15 minutes.
-
-
Cyanation:
-
Cool the reaction mixture to 0 °C and add DMF.
-
Stir at this temperature for 2 hours.
-
-
Work-up and Purification:
-
Add aqueous ammonia and then iodine to the reaction mixture.
-
Stir for 2 hours at room temperature.
-
Pour the mixture into a saturated aqueous Na₂SO₃ solution and extract with CHCl₃.
-
Combine the organic layers, dry with Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography.
-
Visual Guides
Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.
Caption: Troubleshooting workflow for incomplete amide dehydration.
References
troubleshooting low yield in Grignard synthesis of 3,5-Dichlorobenzonitrile
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Grignard synthesis of 3,5-Dichlorobenzonitrile.
Troubleshooting Guide: Low Product Yield
This guide addresses specific issues that can arise during the synthesis, categorized by the reaction stage.
Issue 1: Grignard Reaction Fails to Initiate
Symptom: After adding the initial amount of 1-bromo-3,5-dichlorobenzene (B43179) to the magnesium turnings, there is no observable heat generation, bubbling, or change in the appearance of the magnesium surface. The characteristic brown color of an iodine activator, if used, may also persist.[1]
Core Problem: The reaction between the aryl halide and the magnesium metal has not started. This is almost always due to a passivating layer of magnesium oxide on the metal surface or the presence of trace moisture.[1][2][3]
| Possible Cause | Solution | Notes |
| Magnesium Oxide Layer | Mechanical Activation: In the reaction flask (under inert gas), gently crush the magnesium turnings with a dry glass rod to expose a fresh, unoxidized metal surface.[1] | Highly effective but requires careful handling to avoid breaking glassware. |
| Chemical Activation (Iodine): Add a single, small crystal of iodine to the flask. The reaction is initiated when the purple vapor or brown solution color disappears.[1][3][4] | The most common and generally reliable activation method. | |
| Chemical Activation (1,2-Dibromoethane): Add a few drops of 1,2-dibromoethane. The observation of ethylene (B1197577) bubbles indicates the magnesium surface is activated.[1][5] | Very effective; the ethene byproduct is volatile and does not interfere with the reaction. | |
| Presence of Water | Flame-Dry Glassware: Rigorously flame-dry all glassware under a vacuum or a strong flow of inert gas (Nitrogen/Argon) immediately before assembly and use.[1][3] | Water is the most common reason for Grignard reaction failure. Grignard reagents are strong bases that are readily quenched by protic solvents like water.[6][7][8] |
| Use Anhydrous Solvents: Employ freshly distilled, anhydrous grade solvents (e.g., THF, diethyl ether). Ensure solvents have been stored properly over molecular sieves.[3] | Solvents must be scrupulously dried. Even atmospheric moisture can be detrimental.[9] | |
| Low Reactivity | Increase Local Concentration: Add a small portion of the 1-bromo-3,5-dichlorobenzene neat or as a highly concentrated solution directly to the magnesium to help initiate the reaction.[1] | Be prepared to cool the flask, as the reaction can become vigorous once it starts. |
| Gentle Heating: Gently warm the mixture with a heat gun or water bath.[1][3] | Use extreme caution. The reaction is highly exothermic and can run away if overheated.[9] |
Issue 2: Low Concentration of Grignard Reagent / High Level of Impurities
Symptom: The reaction initiated, but the final yield of this compound is low. Analysis of the crude Grignard solution (via titration) shows a lower-than-expected concentration, or analysis of the final product shows significant amounts of 3,3',5,5'-tetrachlorobiphenyl.
Core Problem: The formed Grignard reagent is being consumed by side reactions or was prevented from forming efficiently.
| Possible Cause | Solution | Impact on Yield |
| Side Reaction: Wurtz Coupling | Slow, Controlled Addition: Add the 1-bromo-3,5-dichlorobenzene solution dropwise to the magnesium suspension. The rate should be sufficient to maintain a gentle reflux without excessive heat buildup.[1] | Significant Improvement: This minimizes the local concentration of the aryl halide, reducing the likelihood that it will react with an already-formed Grignard molecule to produce the undesired biphenyl (B1667301) byproduct.[1][10] |
| Reaction with Moisture/CO₂ | Maintain Inert Atmosphere: Ensure the reaction is kept under a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire process, from setup to quench. Use well-sealed glassware and septa.[9] | Significant Improvement: Prevents the Grignard reagent from being quenched by atmospheric water or reacting with carbon dioxide. |
| Thermal Decomposition | Control Reaction Temperature: Use an ice bath or cooling bath as needed to manage the reaction exotherm, especially during the addition of the aryl halide. Do not allow the reaction to reflux too vigorously.[3] | Moderate Improvement: Overheating can lead to decomposition and the formation of dark, tarry byproducts.[1] |
| Solvent Choice | Use Tetrahydrofuran (THF): For aryl Grignard reagents, THF is generally the preferred solvent over diethyl ether as its higher boiling point and greater solvating ability can stabilize the reagent and improve yields.[1][4] | Moderate Improvement: Can lead to more consistent and higher yields for less reactive aryl halides. |
Experimental Protocol: Grignard Synthesis of this compound
This protocol is adapted from demonstrated synthetic procedures for converting aromatic bromides to nitriles.[11]
Materials:
-
1-Bromo-3,5-dichlorobenzene
-
Magnesium turnings
-
Lithium Chloride (LiCl), dried
-
Isopropylmagnesium chloride (iPrMgCl), 2M in THF
-
N,N-Dimethylformamide (DMF), anhydrous
-
Iodine (I₂)
-
Aqueous Ammonia (B1221849) (NH₃), 28-30%
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) or Sodium Sulfite (Na₂SO₃) solution
-
Chloroform (CHCl₃) or Ethyl Acetate (EtOAc)
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel under a nitrogen atmosphere. Allow to cool.
-
Grignard Formation:
-
To the cooled flask, add dried LiCl (1.02 equiv) and magnesium turnings.
-
Add anhydrous THF, followed by iPrMgCl solution (1.02 equiv). Stir for 15 minutes at -15 °C.
-
Slowly add a solution of 1-bromo-3,5-dichlorobenzene (1.0 equiv) in anhydrous THF. Maintain the temperature at -15 °C.
-
Continue stirring for 15-30 minutes after the addition is complete.
-
-
Cyanation Reaction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add anhydrous DMF (1.5 equiv) dropwise, ensuring the temperature remains at 0 °C.
-
Stir the mixture at 0 °C for 2 hours.
-
-
Workup:
-
To the reaction mixture, add aqueous NH₃ (approx. 7 mL per 8 mmol of starting material), followed by solid I₂ (2.0 equiv).
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into a saturated aqueous solution of Na₂SO₃ or Na₂S₂O₃ to quench excess iodine.
-
Extract the aqueous layer with an organic solvent like CHCl₃ or EtOAc (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude residue by silica (B1680970) gel column chromatography to afford pure this compound.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the cause of low product yield.
Caption: A decision tree for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for this synthesis? A1: Grignard reagents are extremely strong bases and nucleophiles.[6] They will react readily with any compound that has an acidic proton, a property known as being "protic." Water (pKa ~14) is a protic compound that will rapidly react with and destroy the Grignard reagent in an acid-base reaction, forming 1,3-dichlorobenzene (B1664543) and magnesium salts.[6][7][12] This is why all glassware must be rigorously dried and anhydrous solvents must be used to achieve a high yield.[8]
Q2: My reaction mixture turned cloudy and then gray or black. Is this normal? A2: A cloudy or grayish appearance is normal during the formation of a Grignard reagent and indicates that the reaction is proceeding.[1] The solution consists of a heterogeneous mixture of magnesium metal and the soluble Grignard species. However, a dark black color may suggest decomposition of the reagent, which can be caused by overheating or the presence of significant impurities.[1][4] Careful temperature control is crucial.
Q3: Can I use a different cyanating agent like cyanogen (B1215507) bromide? A3: While other electrophiles like cyanogen chloride or tosyl cyanide can be used to convert Grignard reagents into nitriles, the specific protocol using DMF followed by an oxidative workup with iodine and ammonia is a documented method for this type of transformation.[11][13] Different cyanating agents may require significant optimization of reaction conditions (temperature, solvent, reaction time) and may not be as effective for this specific substrate.
Q4: Are there alternative, non-Grignard methods to synthesize this compound? A4: Yes, other synthetic routes exist. One common alternative is the Sandmeyer reaction, which involves the diazotization of 3,5-dichloroaniline (B42879) followed by a reaction with a copper(I) cyanide salt.[14] Another reported method involves the direct chlorination of benzonitrile, although this may present challenges with regioselectivity and require further purification.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Grignard reaction - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. How does water affect Grignard reagents? | Filo [askfilo.com]
- 13. allen.in [allen.in]
- 14. This compound | 6575-00-4 | Benchchem [benchchem.com]
- 15. Page loading... [guidechem.com]
Technical Support Center: Synthesis of 3,5-Dichlorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3,5-Dichlorobenzonitrile. The information is tailored for researchers, scientists, and professionals in drug development.
FAQs: General Questions
Q1: What are the most common industrial synthesis routes for this compound?
A1: The primary industrial routes for synthesizing this compound include the Sandmeyer reaction starting from 3,5-dichloroaniline (B42879), the ammoxidation of 3,5-dichlorotoluene, and the direct chlorination of benzonitrile.[1][2] Other laboratory-scale methods involve the dehydration of 3,5-dichlorobenzamide (B1294675) and the reaction of a Grignard reagent from 1-bromo-3,5-dichlorobenzene (B43179) with a cyanating agent.[3]
Q2: How can I purify crude this compound?
A2: Purification of this compound is typically achieved through recrystallization or column chromatography. For recrystallization, a common solvent system is a mixture of ethanol (B145695) and water. For column chromatography, silica (B1680970) gel is a suitable stationary phase with a hexane/ethyl acetate (B1210297) eluent system.[3]
Troubleshooting Guides by Synthesis Route
Sandmeyer Reaction from 3,5-Dichloroaniline
The Sandmeyer reaction involves the diazotization of 3,5-dichloroaniline followed by a copper(I) cyanide-mediated conversion of the diazonium salt to the nitrile.[4][5]
Common Issues and Side Products:
| Side Product | Formation Mechanism | Troubleshooting and Prevention |
| 3,5-Dichlorophenol | Reaction of the diazonium salt with water, especially at elevated temperatures.[6][7] | Maintain low temperatures (0-5 °C) during diazotization and the Sandmeyer reaction. Use a non-aqueous solvent if possible. |
| Azo Dyes (e.g., from coupling with unreacted 3,5-dichloroaniline or phenol (B47542) byproducts) | The diazonium salt acts as an electrophile and attacks activated aromatic rings.[8] | Ensure complete conversion of the aniline (B41778) to the diazonium salt. Maintain a low pH to prevent the coupling reaction with phenols. |
| Biaryl Compounds (e.g., 3,3',5,5'-Tetrachlorobiphenyl) | Homocoupling of the aryl radical intermediate.[4][9] | Use a stoichiometric amount of the copper(I) salt to facilitate the desired reaction pathway over radical coupling. |
Experimental Protocol: Sandmeyer Synthesis of this compound
-
Diazotization:
-
Dissolve 3,5-dichloroaniline in a suitable aqueous acid (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water, keeping the temperature below 5 °C.
-
Stir for 15-30 minutes after the addition is complete to ensure full diazotization.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium or potassium cyanide in water.
-
Cool the cyanide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Logical Relationship of Side Product Formation in Sandmeyer Reaction:
References
- 1. This compound | 6575-00-4 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. chem.libretexts.org [chem.libretexts.org]
minimizing side reactions in the Sandmeyer synthesis of 3,5-Dichlorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sandmeyer synthesis of 3,5-Dichlorobenzonitrile from 3,5-dichloroaniline (B42879).
I. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on minimizing side reactions and maximizing yield and purity.
| Issue | Potential Cause(s) | Recommended Actions & Troubleshooting |
| Low Yield of this compound | Incomplete Diazotization: The initial conversion of 3,5-dichloroaniline to its diazonium salt is incomplete.[1] | - Temperature Control: Strictly maintain the temperature of the diazotization reaction between 0-5 °C to prevent the decomposition of the unstable diazonium salt.[1] - Reagent Stoichiometry: Use a slight excess of sodium nitrite (B80452) to ensure all the aniline (B41778) reacts.[1] - Monitoring: Test for the presence of free nitrous acid using starch-iodide paper to confirm the reaction's completion.[1] |
| Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose before the cyanation step.[1] | - Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step.[1] - Consistent Low Temperature: Ensure the low-temperature condition (0-5 °C) is maintained throughout the diazotization and until the addition to the cyanide solution.[1] | |
| Inefficient Cyanation: The displacement of the diazonium group by the cyanide nucleophile is not proceeding efficiently. | - Catalyst Activity: Use freshly prepared and active copper(I) cyanide.[1] - Vigorous Stirring: Ensure vigorous mixing when adding the diazonium salt solution to the copper(I) cyanide solution to prevent localized decomposition and promote efficient reaction.[1] | |
| Formation of 3,5-Dichlorophenol (B58162) | Reaction with Water: The diazonium salt intermediate reacts with water in the reaction mixture, leading to the formation of the corresponding phenol. | - Temperature Control: Higher temperatures favor the hydrolysis of the diazonium salt. Maintaining a low temperature (0-5 °C) is critical. - Acid Concentration: Ensure a sufficiently acidic environment during diazotization to stabilize the diazonium salt and minimize the presence of free water. |
| Presence of Colored Impurities (Azo Dyes) | Azo Coupling: The diazonium salt (an electrophile) couples with unreacted 3,5-dichloroaniline (a nucleophile) to form colored azo compounds. | - Complete Diazotization: Ensure the complete conversion of 3,5-dichloroaniline to the diazonium salt by using a slight excess of sodium nitrite. - Controlled Addition: Add the sodium nitrite solution slowly to the acidic solution of the aniline to prevent a localized excess of aniline that could lead to coupling. |
| Formation of Biaryl Byproducts | Radical Side Reactions: The Sandmeyer reaction proceeds via a radical mechanism, and the coupling of two aryl radicals can lead to the formation of biaryl impurities.[2][3] | - Stoichiometric Copper(I) Salt: Use a stoichiometric amount of the copper(I) cyanide to favor the desired substitution pathway over radical-radical coupling. |
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the diazotization of 3,5-dichloroaniline?
A1: The optimal temperature for the diazotization of 3,5-dichloroaniline is between 0 and 5 °C.[1] Diazonium salts are thermally unstable, and maintaining this low temperature is crucial to prevent their decomposition, which can lead to a variety of byproducts and a lower yield of the desired this compound.[1]
Q2: How can I be sure that the diazotization of 3,5-dichloroaniline is complete?
A2: To ensure complete diazotization, you can use a slight excess of sodium nitrite.[1] Additionally, you can monitor the reaction for the presence of free nitrous acid using starch-iodide paper.[1] A positive test (the paper turning blue-black) indicates that there is excess nitrous acid, suggesting that all of the aniline has been consumed.
Q3: My final product is contaminated with a significant amount of 3,5-dichlorophenol. What is the most likely cause and how can I prevent it?
A3: The formation of 3,5-dichlorophenol is a common side reaction caused by the reaction of the intermediate diazonium salt with water. This is often exacerbated by elevated temperatures. To minimize this, it is critical to maintain a low reaction temperature (0-5 °C) throughout the diazotization and before the cyanation step.
Q4: I observe a reddish-brown color in my reaction mixture. What does this indicate?
A4: The formation of a reddish-brown color often indicates the presence of azo compounds as impurities. These are formed when the electrophilic diazonium salt couples with the nucleophilic unreacted 3,5-dichloroaniline. To prevent this, ensure that the diazotization goes to completion by using a slight excess of sodium nitrite and by controlling the addition of the nitrite solution.
Q5: Are there any alternatives to copper(I) cyanide for the cyanation step?
A5: While copper(I) cyanide is the classical reagent for the Sandmeyer cyanation, other cyanide sources have been explored in the broader context of Sandmeyer reactions to improve safety and efficiency.[4] However, for the specific synthesis of this compound, copper(I) cyanide remains a standard and effective reagent.
III. Experimental Protocol: Sandmeyer Synthesis of this compound
This protocol provides a general methodology for the synthesis of this compound from 3,5-dichloroaniline via the Sandmeyer reaction.
Materials:
-
3,5-dichloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
-
Water
-
Ice
-
Organic solvent for extraction (e.g., dichloromethane (B109758), diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
Step 1: Diazotization of 3,5-Dichloroaniline
-
In a flask, dissolve 3,5-dichloroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred aniline solution. Ensure the temperature does not exceed 5 °C during the addition.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes to ensure complete formation of the 3,5-dichlorobenzenediazonium chloride solution.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper(I) cyanide solution. Vigorous stirring is essential during this step.
-
Nitrogen gas will evolve. Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a period (e.g., 30-60 minutes) to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Extract the product into an organic solvent such as dichloromethane or diethyl ether.
-
Wash the organic layer with water and then with a saturated sodium chloride solution (brine).
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography on silica (B1680970) gel.
IV. Visualizations
Caption: Experimental workflow for the Sandmeyer synthesis of this compound.
Caption: Key side reactions in the Sandmeyer synthesis of this compound.
References
Technical Support Center: Purification of 3,5-Dichlorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 3,5-Dichlorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound largely depends on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Such as 3,5-dichloroaniline, 1-bromo-3,5-dichlorobenzene, or 3,5-dichlorotoluene.
-
Isomeric Impurities: Other dichlorobenzonitrile isomers may be present, depending on the selectivity of the chlorination or cyanation reaction.
-
Byproducts from Synthesis:
-
From the Sandmeyer reaction (starting with 3,5-dichloroaniline): 3,5-dichlorophenol (B58162) (due to reaction of the diazonium salt with water) and 1,3-dichlorobenzene (B1664543) (from hydrodediazoniation).
-
From the chlorination of benzonitrile: Incompletely or overly chlorinated benzonitriles.
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From the ammoxidation of 3,5-dichlorotoluene: Unreacted starting material and potentially small amounts of 3,5-dichlorobenzamide (B1294675) or 3,5-dichlorobenzoic acid from partial hydrolysis.
-
-
Colored Impurities: The crude product is often described as a white to light-yellow solid, indicating the presence of colored organic impurities.[1][2]
Q2: What are the recommended methods for purifying crude this compound?
A2: The two most effective and commonly used methods for the purification of this compound are recrystallization and flash column chromatography.[3] Recrystallization is generally preferred for larger scale purification due to its cost-effectiveness, while flash chromatography offers excellent separation of closely related impurities.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound is typically assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[3] These methods can separate the desired product from impurities and provide quantitative data on the purity level.
Troubleshooting Guide
Issue 1: The purified this compound is still yellow.
| Possible Cause | Troubleshooting Step |
| Presence of highly colored, polar impurities. | 1. Recrystallization with Charcoal: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. 2. Column Chromatography: If recrystallization is ineffective, column chromatography is highly effective at removing colored impurities that are often more polar than the desired product. |
| Thermal degradation during purification. | Avoid prolonged heating during recrystallization. Use the minimum amount of hot solvent necessary to dissolve the product and cool the solution promptly after dissolution. |
Issue 2: My yield after recrystallization is very low.
| Possible Cause | Troubleshooting Step |
| The chosen recrystallization solvent is not optimal. | 1. Solvent Screening: Perform small-scale solubility tests with a range of solvents to find one in which this compound is highly soluble when hot and poorly soluble when cold. A mixture of ethanol (B145695) and water is a commonly cited and effective solvent system.[3] 2. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution to prevent the product from crystallizing on the filter paper. |
| Incomplete crystallization. | After allowing the solution to cool to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation before filtration. |
Issue 3: GC-MS or HPLC analysis shows the presence of persistent impurities after purification.
| Possible Cause | Troubleshooting Step |
| Co-crystallization of impurities with similar solubility. | If recrystallization fails to remove certain impurities, it is likely that they have similar solubility properties to this compound. In this case, flash column chromatography is the recommended next step as it separates compounds based on polarity, which is a different physical property. |
| Inadequate separation during column chromatography. | 1. Optimize Solvent System: The polarity of the eluent is critical for good separation. For this compound, a mixture of hexane (B92381) and ethyl acetate (B1210297) is commonly used.[4] The ratio can be optimized by first performing Thin Layer Chromatography (TLC) to find a solvent system that gives good separation between the product and the impurity. 2. Proper Column Packing: Ensure the silica (B1680970) gel column is packed uniformly to avoid channeling, which leads to poor separation. |
Data Presentation
The following table provides a representative comparison of the effectiveness of recrystallization and flash column chromatography for the purification of crude this compound obtained from a Sandmeyer reaction.
| Purification Method | Starting Purity (GC-MS) | Key Impurities | Final Purity (GC-MS) | Yield |
| Recrystallization (Ethanol/Water) | 94.5% | 3,5-dichloroaniline (2.5%), 3,5-dichlorophenol (1.5%), Unknown colored impurities (1.5%) | 98.8% | 85% |
| Flash Column Chromatography (Silica Gel, Hexane:Ethyl Acetate 9:1) | 94.5% | 3,5-dichloroaniline (2.5%), 3,5-dichlorophenol (1.5%), Unknown colored impurities (1.5%) | >99.5% | 78% |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol/Water
Objective: To purify crude this compound by removing polar and colored impurities.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Hotplate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to dissolve the solid completely with heating and stirring.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.
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Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
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Crystallization: Heat the clear filtrate to boiling and add hot deionized water dropwise until the solution becomes slightly turbid (cloudy). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same proportion as the final crystallization mixture).
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Flash Column Chromatography of this compound
Objective: To achieve high purity this compound by separating it from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Air or nitrogen source for pressure
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
TLC Analysis: Analyze the crude material by TLC using different ratios of hexane and ethyl acetate to determine the optimal eluent composition for separation. A good starting point is a 9:1 hexane:ethyl acetate mixture.[4]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the column and apply gentle pressure to begin the elution process. Collect the eluate in fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for purifying this compound.
References
Technical Support Center: Purification of 3,5-Dichlorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3,5-Dichlorobenzonitrile. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurity profile of this compound is highly dependent on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Such as 1-bromo-3,5-dichlorobenzene, 3,5-dichloroaniline, or 3,5-dichlorobenzamide (B1294675).
-
Isomeric Byproducts: Formation of other dichlorobenzonitrile isomers (e.g., 2,4- or 2,6-dichlorobenzonitrile) can occur, particularly in high-temperature reactions or with non-specific catalysts.
-
Side-Reaction Products: Depending on the synthesis, byproducts like biphenyl (B1667301) derivatives (from Sandmeyer reactions) or partially hydrolyzed products such as 3,5-dichlorobenzamide can be present.[1]
-
Residual Solvents and Reagents: Solvents used in the reaction and work-up (e.g., toluene, THF, ethyl acetate) and unreacted reagents may be carried through.
Q2: My purified this compound has a low melting point and appears as an oil or waxy solid. What could be the cause?
A depressed melting point and altered physical appearance are often indicative of residual impurities. Even small amounts of contaminants can disrupt the crystal lattice of the final product. It is recommended to re-purify the material. If the issue persists, analysis by techniques such as HPLC or GC-MS can help identify the persistent impurities.
Q3: I am struggling to remove a persistent impurity that co-elutes with my product during column chromatography. What can I do?
Co-elution is a common challenge, especially with structurally similar impurities like isomers. Here are a few strategies to improve separation:
-
Optimize the Solvent System: A slight change in the polarity of the eluent can significantly impact separation. For a hexane (B92381)/ethyl acetate (B1210297) system, try very gradual gradient elution or isocratic elution with a fine-tuned solvent ratio.
-
Change the Stationary Phase: If silica (B1680970) gel is not providing adequate separation, consider using a different stationary phase like alumina (B75360) (neutral, acidic, or basic) or a bonded-phase silica gel.
-
Consider an Alternative Purification Technique: If chromatography is ineffective, recrystallization may be a better option, provided a suitable solvent system can be found where the impurity has significantly different solubility from the product.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds like this compound. Success is highly dependent on the choice of solvent.
Problem: Oiling Out During Recrystallization
"Oiling out," where the compound separates as a liquid instead of forming crystals, can be a significant issue.
| Potential Cause | Recommended Solution |
| The solution is too concentrated. | Add a small amount of hot solvent to the oiled-out mixture and redissolve. Allow the solution to cool more slowly. |
| The cooling rate is too fast. | Insulate the flask to slow down the cooling process. This allows more time for proper crystal nucleation and growth. |
| The chosen solvent is not ideal. | The boiling point of the solvent may be too high, or the compound's solubility may change too drastically with temperature. Experiment with different solvents or a mixed solvent system. |
| Presence of significant impurities. | Impurities can lower the melting point of the mixture, leading to oiling out. Consider a preliminary purification step like column chromatography to remove the bulk of impurities. |
Problem: Poor Recovery of this compound
Low yield after recrystallization is a common problem.
| Potential Cause | Recommended Solution |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. After recrystallization, cool the mother liquor in an ice bath to maximize precipitation. |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Select a solvent in which the compound has lower solubility at cold temperatures. A mixed-solvent system can be effective here. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a slight excess of hot solvent before filtration. |
| Washing the crystals with a solvent at room temperature. | Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product. |
Column Chromatography
Silica gel column chromatography is a standard method for purifying this compound. A common eluent system is a mixture of hexane and ethyl acetate.[2]
Problem: Poor Separation of Spots on TLC Plate
Achieving good separation on a Thin Layer Chromatography (TLC) plate is crucial for successful column chromatography.
| Potential Cause | Recommended Solution |
| Incorrect solvent polarity. | If spots are too high on the plate (high Rf), the eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate). If spots remain at the baseline (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent. |
| Spots are streaking. | The compound may be too polar for the solvent system, or the sample may be overloaded on the TLC plate. Try a more polar eluent or spot a more dilute solution. Acidic or basic impurities can also cause streaking on silica gel; adding a small amount of acid or base to the eluent can sometimes help. |
| Spots are too close together. | The solvent system is not providing enough selectivity. Experiment with different solvent combinations (e.g., dichloromethane (B109758)/hexane, toluene/ethyl acetate). |
Problem: Compound is Stuck on the Column
| Potential Cause | Recommended Solution |
| The eluent is not polar enough. | Gradually increase the polarity of the eluent. A step gradient can be used to first elute less polar impurities and then increase the polarity to elute the desired product. |
| The compound is interacting strongly with the silica gel. | If the compound is particularly polar, it may adhere strongly to the acidic silica gel. Consider using a less polar stationary phase like alumina, or deactivating the silica gel by adding a small amount of triethylamine (B128534) to the eluent (for basic compounds) or acetic acid (for acidic compounds). |
| The compound has poor solubility in the eluent. | This can lead to precipitation on the column. Ensure the chosen eluent is a good solvent for your compound at the concentration you are running the column. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol (B145695).
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly turbid.
-
Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample to the top of the silica bed. Alternatively, for less soluble samples, perform a dry loading by adsorbing the sample onto a small amount of silica gel.
-
Elution: Begin eluting with the initial solvent system, collecting fractions. The polarity of the eluent can be gradually increased (e.g., to 90:10, then 85:15 hexane/ethyl acetate) to elute the desired compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Purity Analysis Methods
| Analytical Technique | Typical Conditions | Information Obtained |
| HPLC | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/water gradient.[3] | Quantitative purity, detection of non-volatile impurities. |
| GC-MS | Column: Capillary column (e.g., DB-5). Carrier Gas: Helium. | Identification and quantification of volatile impurities and isomers. |
| TLC | Stationary Phase: Silica gel. Mobile Phase: Hexane/Ethyl Acetate mixtures. | Rapid qualitative assessment of purity and reaction progress. |
Visualizations
Diagram 1: General Purification Workflow
Caption: A logical workflow for the purification of this compound.
Diagram 2: Troubleshooting Recrystallization
Caption: A troubleshooting guide for common issues in recrystallization.
References
Technical Support Center: Alternative Catalysts for the Synthesis of 3,5-Dichlorobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for alternative catalytic methods in the synthesis of 3,5-Dichlorobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the main alternatives to traditional cyanating agents like copper(I) cyanide in the synthesis of this compound?
A1: Several alternative catalytic systems offer improvements in terms of safety, environmental impact, and efficiency. Key alternatives include palladium and nickel-catalyzed cyanations using less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), the classic Sandmeyer reaction starting from 3,5-dichloroaniline, catalytic dehydration of 3,5-dichlorobenzamide, ammoxidation of 3,5-dichlorotoluene, and direct chlorination of benzonitrile.
Q2: My palladium-catalyzed cyanation reaction is sluggish or stalls. What are the likely causes?
A2: Catalyst deactivation is a common issue in palladium-catalyzed cyanations. Excess cyanide ions in the solution can poison the palladium catalyst.[1] To mitigate this, using a sparingly soluble cyanide source like K₄[Fe(CN)₆] in a biphasic solvent system can help maintain a low concentration of free cyanide.[2] Additionally, the choice of ligand is crucial; bulky electron-rich phosphine (B1218219) ligands can protect the palladium center and improve catalytic activity.
Q3: I am observing significant byproduct formation in my Sandmeyer reaction. How can I improve the selectivity?
A3: The thermal instability of the diazonium salt intermediate is a primary cause of byproduct formation in the Sandmeyer reaction. It is crucial to maintain low temperatures (typically 0-5 °C) during the diazotization step and to use the diazonium salt immediately after its formation. The choice of copper catalyst and the reaction medium can also influence the selectivity.
Q4: My Grignard reaction for the synthesis of this compound from 1-bromo-3,5-dichlorobenzene (B43179) is not initiating. What should I do?
A4: Initiation failure in Grignard reactions is often due to a passivating oxide layer on the magnesium surface or the presence of moisture. Ensure all glassware is rigorously dried and anhydrous solvents are used. The magnesium can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Mechanical crushing of the magnesium turnings under an inert atmosphere can also expose a fresh reactive surface.[3]
Troubleshooting Guides
Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆]
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive catalyst | - Ensure the palladium precatalyst is of good quality and properly stored. - Use a suitable phosphine ligand to stabilize the active Pd(0) species. |
| Catalyst poisoning | - Use a biphasic solvent system (e.g., an organic solvent and water) to control the concentration of free cyanide ions.[2] - Ensure the K₄[Fe(CN)₆] is of high purity. | |
| Poor solubility of reagents | - Use a co-solvent or a phase-transfer catalyst to improve the solubility of K₄[Fe(CN)₆]. | |
| Formation of Byproducts | Homocoupling of the aryl halide | - Lower the reaction temperature. - Use a lower catalyst loading. |
| Hydrolysis of the nitrile product | - Ensure the reaction is performed under anhydrous conditions if sensitive to water. - Optimize the work-up procedure to minimize contact with acidic or basic aqueous solutions for extended periods. |
Nickel-Catalyzed Cyanation with K₄[Fe(CN)₆]
| Issue | Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation ("Nickel-Black" Formation) | Agglomeration of Ni(0) species | - Choose an appropriate ligand that can stabilize the active nickel catalyst. - Optimize the reaction temperature and concentration to balance the rates of reductive elimination and oxidative addition. |
| Low Yield | Inefficient catalyst system | - Screen different nickel precatalysts (e.g., NiCl₂, Ni(COD)₂) and ligands (e.g., dppf, Josiphos). - The addition of a co-catalyst or additive may be beneficial. |
| Incomplete Reaction | Steric hindrance of the substrate | - For sterically hindered substrates like this compound, a higher reaction temperature or a more active catalyst system may be required. |
Sandmeyer Reaction
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of Diazonium Salt | Incomplete diazotization | - Ensure the correct stoichiometry of sodium nitrite (B80452) and acid. - Maintain a low temperature (0-5 °C) throughout the addition of sodium nitrite. |
| Decomposition of Diazonium Salt | Thermal instability | - Use the freshly prepared diazonium salt solution immediately in the next step. - Avoid exposing the solution to elevated temperatures or direct sunlight. |
| Formation of Phenolic Byproducts | Reaction of the diazonium salt with water | - Perform the reaction in a non-aqueous or mixed-solvent system if possible. - Ensure the copper cyanide solution is added promptly. |
Quantitative Data Summary
| Catalytic Method | Starting Material | Catalyst/Reagent | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| Grignard Synthesis | 1-Bromo-3,5-dichlorobenzene | iPrMgCl·LiCl, DMF, I₂, aq. NH₃ | - | -15 to 20 | 4.25 | 71-72 | [4] |
| Dehydration of Amide | 3,5-Dichlorobenzamide | Pd catalyst, Oxone | 0.8 mol % | Not specified | Not specified | 87-93 | [5] |
| Direct Chlorination | Benzonitrile | Sodium hypochlorite | - | 55-70 | Not specified | High Purity | [6] |
| Ammoxidation (related) | 2,6-Dichlorotoluene | V-Ti-O Nanostructure | - | 330 | Not specified | 84 | [5] |
| Ammoxidation (related) | 3,4-Dichlorotoluene | V₁₀AlₐTiₑPₑKₑCₛₑOₑ | - | 350-375 | Not specified | 90 (molar) | [5] |
Experimental Protocols
Protocol 1: Grignard-based Synthesis of this compound[4]
-
Grignard Reagent Formation:
-
To a flask containing dried LiCl (8.24 mmol), add iPrMgCl (2 M in THF, 4.1 mL) and THF (5 mL) at -15 °C.
-
After stirring for 15 minutes, slowly add a solution of 1-bromo-3,5-dichlorobenzene (8.03 mmol) in THF (1 mL).
-
Continue stirring for an additional 15 minutes.
-
-
Cyanation:
-
Cool the reaction mixture to 0 °C and add N,N-dimethylformamide (DMF, 12 mmol).
-
Stir at this temperature for 2 hours.
-
-
Work-up and Purification:
-
Sequentially add aqueous NH₃ (28-30%, 7 mL) and I₂ (16 mmol) to the mixture.
-
Stir for 2 hours at room temperature.
-
Pour the reaction mixture into a saturated aqueous Na₂SO₃ solution and extract with CHCl₃ (3 x 30 mL).
-
Combine the organic layers, dry with Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure and purify the residue by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate (B1210297) = 9:1, v/v) to afford pure this compound.
-
Protocol 2: Palladium-Catalyzed Dehydration of 3,5-Dichlorobenzamide[5]
-
Reaction Setup:
-
In a reaction vessel, combine 3,5-dichlorobenzamide, a palladium catalyst (0.8 mol %), Oxone (10-20 mol %), and methoxyacetonitrile (B46674) (as a water-acceptor additive).
-
Use a TPGS-750-M/water solvent system.
-
-
Reaction Execution:
-
Stir the reaction mixture at the appropriate temperature until the reaction is complete (monitor by TLC or GC).
-
-
Work-up and Purification:
-
Upon completion, perform a standard aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Experimental workflow for the Grignard-based synthesis of this compound.
Caption: Troubleshooting guide for low conversion in Pd-catalyzed cyanation.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 6575-00-4 | Benchchem [benchchem.com]
- 6. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 3,5-Dichlorobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3,5-dichlorobenzonitrile. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address challenges encountered during laboratory-scale and scale-up production.
Comparative Analysis of Synthetic Methods
Choosing the optimal synthetic route for this compound is critical and depends on factors such as scale, available starting materials, and safety considerations. The following table summarizes key quantitative data for common synthetic methods.
| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Purity | Scale | Advantages | Disadvantages |
| Grignard Reaction | 1-Bromo-3,5-dichlorobenzene (B43179) | i-PrMgCl, LiCl, DMF | ~71%[1] | High | Lab-scale | Good yield, well-defined protocol. | Moisture-sensitive, requires anhydrous conditions. |
| Chlorination | Benzonitrile (B105546) | Sodium hypochlorite (B82951), HCl | - | >99%[2][3] | Lab to Pilot-scale | High purity, avoids hazardous chlorine gas. | Requires careful pH and temperature control. |
| Sandmeyer Reaction | 3,5-Dichloroaniline | NaNO₂, CuCN, HCl | Moderate to Good | Good | Lab-scale | Utilizes readily available anilines. | Diazonium salts can be unstable and potentially explosive.[4][5] |
| Ammoxidation | 3,5-Dichlorotoluene (B1293413) | NH₃, Air, V₂O₅ catalyst | High | Good | Industrial | Cost-effective for large scale, high throughput.[6] | Requires high temperatures and specialized equipment. |
| Dehydration of Amide | 3,5-Dichlorobenzamide | Pd catalyst, Oxone | 87-93%[6] | High | Lab-scale | High yield under relatively mild conditions. | Catalyst cost and removal can be a concern. |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
Method 1: Grignard Reaction from 1-Bromo-3,5-dichlorobenzene
This method involves the formation of a Grignard reagent from 1-bromo-3,5-dichlorobenzene, followed by reaction with N,N-dimethylformamide (DMF) to introduce the nitrile group.[1][6]
Materials:
-
1-Bromo-3,5-dichlorobenzene
-
Isopropylmagnesium chloride (i-PrMgCl) in THF (2M solution)
-
Lithium chloride (LiCl), dried
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Aqueous ammonia (B1221849) (NH₃)
-
Iodine (I₂)
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃)
-
Chloroform (B151607) (CHCl₃)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add dry lithium chloride (8.24 mmol).
-
Add isopropylmagnesium chloride (2M in THF, 4.1 mL) and anhydrous THF (5 mL) at -15 °C.
-
Stir the mixture for 15 minutes.
-
Slowly add a solution of 1-bromo-3,5-dichlorobenzene (8.03 mmol) in anhydrous THF (1 mL) to the reaction mixture and continue stirring for 15 minutes.
-
Cool the reaction mixture to 0 °C and add anhydrous DMF (12 mmol). Stir at this temperature for 2 hours.
-
Add aqueous ammonia (7 mL, 28-30%) followed by iodine (16 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture into a saturated aqueous sodium sulfite solution.
-
Extract the product with chloroform (3 x 30 mL).
-
Combine the organic layers, dry over sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate (B1210297) = 9:1, v/v) to obtain pure this compound.[1]
Method 2: Chlorination of Benzonitrile
This process describes a safer alternative to using chlorine gas, employing sodium hypochlorite as the chlorinating agent.[3][6]
Materials:
-
Benzonitrile
-
Sodium hypochlorite (NaOCl) solution (e.g., 13%)
-
Hydrochloric acid (HCl)
-
Chloroform
Procedure:
-
In a reaction vessel, charge benzonitrile (100.0 g, 99% purity).
-
Add a solvent system consisting of chloroform (300 g) and ethanol (100 g).
-
Slowly add sodium hypochlorite solution (1209.4 g of 13% solution) while maintaining the system pH between 3.0 and 4.0 with 37% hydrochloric acid.
-
Maintain the reaction temperature at 55-60 °C until the content of this compound reaches >99.5% as monitored by a suitable analytical method (e.g., GC).
-
Upon completion, the product can be isolated through appropriate workup procedures such as phase separation, washing, and solvent removal.
Visualized Workflows and Relationships
Synthesis Workflow: Grignard Reaction
Caption: Grignard synthesis workflow.
Troubleshooting Logic for Grignard Reaction Initiation
Caption: Troubleshooting Grignard initiation.
Troubleshooting Guides
Issue 1: Low Yield in Grignard Synthesis
| Potential Cause | Recommended Solution |
| Moisture in reagents or glassware: The Grignard reagent is highly sensitive to water. | Thoroughly flame-dry all glassware before use. Ensure all solvents and reagents are anhydrous.[7] |
| Inactive magnesium surface: A layer of magnesium oxide on the turnings can prevent the reaction from starting. | Activate the magnesium by adding a small crystal of iodine or by crushing the turnings to expose a fresh surface.[8] |
| Side reaction (Wurtz coupling): Formation of biphenyl (B1667301) byproducts can occur, especially at higher temperatures.[9] | Maintain a low reaction temperature during the formation of the Grignard reagent. |
| Incomplete reaction: Insufficient reaction time or temperature for the cyanation step. | Ensure the reaction with DMF is allowed to proceed for the recommended time at the specified temperature. |
Issue 2: Poor Regioselectivity in Chlorination of Benzonitrile
| Potential Cause | Recommended Solution |
| Incorrect pH of the reaction mixture: The pH plays a crucial role in the chlorination process. | Carefully monitor and adjust the pH of the reaction mixture using hydrochloric acid to maintain it within the optimal range (e.g., 3.0-4.0).[10] |
| Suboptimal reaction temperature: Temperature fluctuations can lead to the formation of other chloro-isomers. | Maintain a stable reaction temperature within the recommended range (e.g., 55-60 °C). |
| Inefficient mixing: Poor mixing can lead to localized areas of high or low reagent concentration, affecting selectivity. | Ensure vigorous and consistent stirring throughout the reaction. |
Issue 3: Difficulties with the Sandmeyer Reaction
| Potential Cause | Recommended Solution |
| Decomposition of the diazonium salt: Aryl diazonium salts can be unstable, especially at elevated temperatures. | Maintain a low temperature (typically 0-5 °C) during the diazotization step. Use the diazonium salt immediately after its preparation. |
| Handling of copper(I) cyanide: CuCN is highly toxic and requires careful handling. | Use appropriate personal protective equipment and work in a well-ventilated fume hood. |
| Byproduct formation: Phenols can be formed as byproducts if the diazonium salt reacts with water. | Ensure the reaction conditions favor the substitution with the cyanide ion. |
| Scale-up challenges: The potential for thermal runaway and the handling of potentially explosive intermediates are significant concerns during scale-up.[4][5] | Consider using flow chemistry setups for better temperature control and safety on a larger scale.[11] |
Frequently Asked Questions (FAQs)
Q1: Which synthesis method is most suitable for large-scale industrial production?
A1: Ammoxidation of 3,5-dichlorotoluene is a significant industrial route for producing dichlorobenzonitriles.[6] This method is generally more cost-effective for large-scale production due to the use of readily available and inexpensive reagents like ammonia and air. However, it requires specialized high-temperature reactors and catalyst systems.
Q2: How can I minimize the formation of impurities during the Grignard synthesis?
A2: To minimize impurities, it is crucial to work under strictly anhydrous conditions to prevent the quenching of the Grignard reagent.[7] Maintaining a low temperature during the formation of the Grignard reagent can reduce the formation of biphenyl byproducts.[9] Purification by column chromatography is effective in removing any remaining impurities.[1]
Q3: Are there any safety concerns with the Sandmeyer reaction?
A3: Yes, the primary safety concern is the instability of the diazonium salt intermediate, which can be explosive under certain conditions. It is essential to maintain low temperatures during its formation and use it immediately. The use of copper(I) cyanide also poses a toxicity hazard. For larger scale operations, a thorough safety evaluation is necessary.[4][5]
Q4: What is the role of lithium chloride in the Grignard reaction protocol?
A4: Lithium chloride is used to enhance the reactivity of the Grignard reagent. It helps to break up magnesium clusters and prevent the formation of unreactive aggregates, leading to a more efficient reaction.[6]
Q5: Can I use a different chlorinating agent for the chlorination of benzonitrile?
A5: While the provided protocol uses sodium hypochlorite, other chlorinating agents can be used. A mixture of hydrogen peroxide and hydrochloric acid is another alternative that avoids the use of chlorine gas.[6] The choice of chlorinating agent will influence the reaction conditions and workup procedure.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 3. Method for synthesizing 3,5-dichlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. [PDF] Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 6575-00-4 | Benchchem [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Item - Efficient Transposition of the Sandmeyer Reaction from Batch to Continuous Process - American Chemical Society - Figshare [acs.figshare.com]
preventing decomposition of 3,5-Dichlorobenzonitrile during reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 3,5-Dichlorobenzonitrile during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound?
The most common decomposition pathway for this compound is the hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH), forming 3,5-dichlorobenzoic acid.[1] This reaction can occur under both acidic and alkaline conditions, particularly at elevated temperatures.
Q2: Under what specific conditions does hydrolysis of this compound occur?
Hydrolysis is significantly accelerated under strongly acidic or basic conditions. For instance, refluxing with aqueous sodium hydroxide (B78521) or a strong acid like hydrochloric acid will lead to the formation of 3,5-dichlorobenzoic acid.[1][2][3]
Q3: Can this compound decompose in other ways?
Yes, other decomposition or side-reactions can occur. The chlorine atoms on the benzene (B151609) ring can undergo nucleophilic aromatic substitution if strong nucleophiles are used.[1] Additionally, strong oxidizing agents can oxidize the nitrile group.[1]
Q4: How can I prevent the hydrolysis of the nitrile group during my reaction?
To prevent hydrolysis, it is crucial to control the reaction conditions. Whenever possible, maintain a neutral or near-neutral pH. Avoid using strong acids or bases, especially in the presence of water and at high temperatures. If your reaction requires acidic or basic conditions, consider running the reaction at the lowest possible temperature and for the shortest possible time.
Q5: Are there any specific reagents that are incompatible with this compound?
Strong acids (e.g., concentrated sulfuric acid, hydrochloric acid) and strong bases (e.g., sodium hydroxide, potassium hydroxide) in aqueous solutions are highly incompatible if the nitrile group is to be preserved, as they will promote hydrolysis.[2][3] Strong oxidizing agents should also be used with caution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Formation of 3,5-Dichlorobenzoic acid as a major byproduct. | The reaction conditions are too acidic or basic, leading to the hydrolysis of the nitrile group.[1][2][3] | - Neutralize the reaction mixture if possible.- Use a non-aqueous solvent.- If an acid or base is required, use a weaker one or a non-nucleophilic base.- Lower the reaction temperature and shorten the reaction time. |
| Unexpected substitution of one or both chlorine atoms. | A strong nucleophile is present in the reaction mixture, leading to nucleophilic aromatic substitution.[1] | - Use a less reactive nucleophile.- Lower the reaction temperature.- Consider using a catalyst that favors the desired reaction pathway without promoting substitution. |
| Low yield of the desired product and formation of unidentifiable byproducts. | The reaction temperature is too high, causing thermal decomposition or complex side reactions. | - Optimize the reaction temperature by running small-scale experiments at different temperatures.- Use a solvent with a lower boiling point if refluxing.- Monitor the reaction progress closely using techniques like TLC or GC-MS to stop the reaction once the starting material is consumed. |
Data Presentation
Table 1: Conditions Favoring Hydrolysis of this compound
| Condition | pH Range | Temperature Range (°C) | Typical Reagents | Primary Decomposition Product | Reference |
| Acidic Hydrolysis | 1 - 4 | 50 - 90 | Dilute HCl, H₂SO₄ | 3,5-Dichlorobenzoic acid | [2] |
| Alkaline Hydrolysis | 11 - 14 | 50 - 90 | NaOH, KOH | 3,5-Dichlorobenzoic acid | [1][2] |
Experimental Protocols
Protocol 1: Example of a Reaction Protocol to AVOID (Hydrolysis of this compound)
This protocol is provided as an example of conditions that will lead to the decomposition of this compound to 3,5-Dichlorobenzoic acid and should be avoided if the nitrile group needs to be preserved.
Materials:
-
This compound
-
10% Sodium Hydroxide (NaOH) solution
-
Hydrochloric Acid (HCl) for acidification
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of ethanol and 10% NaOH solution.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with HCl to a pH of approximately 2 to precipitate the product.
-
The resulting solid is 3,5-Dichlorobenzoic acid, the hydrolysis product.
Note: To prevent this decomposition, avoid the use of strong aqueous bases and high temperatures as detailed in this protocol.
Visualizations
Caption: Primary decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
Technical Support Center: Synthesis of 3,5-Dichlorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-Dichlorobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The following information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during its synthesis, with a particular focus on the critical role of temperature.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary laboratory and industrial methods for the synthesis of this compound are the reaction of a Grignard reagent with a cyanating agent and the direct chlorination of benzonitrile (B105546). Other methods include the catalytic ammoxidation of dichlorotoluene and the dehydration of 3,5-dichlorobenzamide.[1]
Q2: Why is temperature control so critical in the synthesis of this compound?
A2: Temperature is a critical parameter in the synthesis of this compound as it directly influences reaction rate, product yield, and purity. For instance, in the Grignard synthesis, the formation of the Grignard reagent is highly exothermic, and improper temperature control can lead to the formation of byproducts.[1] In the chlorination of benzonitrile, the reaction temperature must be carefully controlled to ensure the desired dichlorination without leading to over-chlorination or other side reactions.
Q3: What are the typical yields and purities I can expect for the synthesis of this compound?
A3: The expected yield and purity depend on the chosen synthesis method and the precision of the experimental control. For the Grignard method, yields of around 71-72% have been reported.[2] The chlorination of benzonitrile can produce this compound with a purity of up to 99.5%.[3][4]
Troubleshooting Guides
Method 1: Synthesis via Grignard Reagent from 1-Bromo-3,5-dichlorobenzene (B43179)
This method involves the formation of a Grignard reagent from 1-bromo-3,5-dichlorobenzene, followed by its reaction with an electrophilic cyanide source like N,N-dimethylformamide (DMF). Precise temperature control at each stage is vital for success.
Issue 1: The Grignard reaction fails to initiate.
-
Symptoms: No exotherm (heat generation) is observed after the initial addition of 1-bromo-3,5-dichlorobenzene to the magnesium turnings. The reaction mixture does not become cloudy.
-
Possible Causes & Solutions:
-
Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide.
-
Solution: Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also be applied to initiate the reaction.
-
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware or solvent will quench the reaction.
-
Solution: Ensure all glassware is rigorously flame-dried under an inert atmosphere (nitrogen or argon) before use. Use anhydrous solvents.
-
-
Low Temperature: While low temperatures are required for the controlled formation of the Grignard reagent, the initiation may require a slightly higher temperature.
-
Solution: After adding a small portion of the 1-bromo-3,5-dichlorobenzene solution, gently warm the flask to initiate the reaction. Once initiated, the reaction is exothermic and will likely require cooling to maintain the desired temperature.
-
-
Issue 2: Low yield of this compound.
-
Symptoms: The final isolated product weight is significantly lower than the theoretical yield.
-
Possible Causes & Solutions:
-
Side Reactions During Grignard Formation: High temperatures during the formation of the Grignard reagent can promote Wurtz-type coupling, leading to the formation of biphenyl (B1667301) byproducts.
-
Solution: Maintain a low temperature (e.g., -15°C to 0°C) during the formation of the Grignard reagent. The slow, dropwise addition of the 1-bromo-3,5-dichlorobenzene solution is crucial to control the exotherm.
-
-
Incomplete Reaction with DMF: The reaction between the Grignard reagent and DMF may be incomplete.
-
Solution: Ensure the reaction is stirred for a sufficient amount of time at the recommended temperature (e.g., 2 hours at 0°C).[2]
-
-
Degradation of the Grignard Reagent: The Grignard reagent can degrade if exposed to air (oxygen) or moisture.
-
Solution: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
-
-
Quantitative Data: Effect of Temperature on Grignard Synthesis (Hypothetical Data Based on General Principles)
| Temperature of Grignard Formation | Expected Yield of this compound | Purity of this compound | Primary Byproducts |
| < -15°C | Low | High | Unreacted starting material |
| -15°C to 0°C | Optimal (e.g., ~70-75%) | High | Minimal |
| > 0°C | Decreasing | Decreasing | Biphenyl derivatives (from Wurtz coupling), degradation products |
Method 2: Synthesis via Chlorination of Benzonitrile
This method involves the direct chlorination of benzonitrile using a chlorinating agent such as sodium hypochlorite (B82951) in an acidic medium.
Issue 1: Incomplete conversion to this compound.
-
Symptoms: Analysis of the crude product shows the presence of starting material (benzonitrile) and monochlorinated intermediates.
-
Possible Causes & Solutions:
-
Insufficient Reaction Temperature: The reaction rate may be too slow at lower temperatures, leading to incomplete chlorination.
-
Solution: Ensure the reaction temperature is maintained within the optimal range of 55-70°C.[3]
-
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Solution: Increase the reaction time and monitor the reaction progress using a suitable analytical technique (e.g., GC, TLC).
-
-
Issue 2: Formation of over-chlorinated byproducts.
-
Symptoms: The product is contaminated with trichlorobenzonitrile or other more highly chlorinated species.
-
Possible Causes & Solutions:
-
Excessive Reaction Temperature: Higher temperatures can lead to a loss of selectivity and promote further chlorination of the desired product.
-
Solution: Carefully control the reaction temperature to not exceed 70°C.
-
-
Incorrect Stoichiometry: An excess of the chlorinating agent can lead to over-chlorination.
-
Solution: Use the correct stoichiometry of the chlorinating agent as specified in the protocol.
-
-
Quantitative Data: Effect of Temperature on Chlorination of Benzonitrile
| Reaction Temperature | Purity of this compound |
| 50-55°C | Potentially high, but slower reaction |
| 55-60°C | ≥ 99.5%[4] |
| 60-70°C | ≥ 99.0-99.4%[3] |
| > 70°C | Decreasing purity due to over-chlorination |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reagent
This protocol is adapted from a known synthetic procedure.[2]
Materials:
-
1-Bromo-3,5-dichlorobenzene
-
Magnesium turnings
-
Dry lithium chloride (LiCl)
-
Isopropylmagnesium chloride (iPrMgCl) in THF (2M solution)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
N,N-Dimethylformamide (DMF)
-
Aqueous ammonia (B1221849) (NH₃)
-
Iodine (I₂)
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flask containing dry LiCl (8.24 mmol), add iPrMgCl (2M in THF, 4.1 mL) and THF (5 mL) at -15°C.
-
Stir the mixture for 15 minutes.
-
Slowly add a solution of 1-bromo-3,5-dichlorobenzene (8.03 mmol) in THF (1 mL) to the reaction mixture and continue stirring for 15 minutes at -15°C.
-
Cool the reaction mixture to 0°C and add DMF (12 mmol). Stir at this temperature for 2 hours.
-
Sequentially add aqueous NH₃ (7 mL, 28-30%) and I₂ (16 mmol) to the mixture.
-
Stir for 2 hours at room temperature.
-
Pour the reaction mixture into a saturated aqueous Na₂SO₃ solution and extract with CHCl₃ (3 x 30 mL).
-
Combine the organic layers, dry with Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure and purify the residue by silica (B1680970) gel column chromatography to afford pure this compound.
Protocol 2: Synthesis of this compound via Chlorination of Benzonitrile
This protocol is based on a patented method.[3][4]
Materials:
-
Benzonitrile
-
Trichloromethane
-
Ethanol
-
Sodium hypochlorite solution (e.g., 13%)
-
Hydrochloric acid (e.g., 25% or 37%)
Procedure:
-
In a reaction vessel, dissolve benzonitrile (e.g., 100g) in a mixture of trichloromethane and ethanol.
-
While stirring, slowly add the sodium hypochlorite solution.
-
Maintain the system's pH between 0 and 1.0 by the controlled addition of hydrochloric acid.
-
Heat the reaction mixture to 55-70°C and maintain this temperature until the content of this compound reaches the desired level (e.g., >99%).
-
Upon completion, the reaction mixture can be further processed to isolate the this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the Grignard method.
Caption: Troubleshooting logic for temperature-related low yield in Grignard synthesis.
References
Technical Support Center: Solvent Effects on the Reactivity of 3,5-Dichlorobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichlorobenzonitrile. The following information addresses common issues related to solvent effects on the reactivity of this compound, particularly in nucleophilic aromatic substitution (SNAr) and hydrolysis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound where solvent choice is critical?
A1: The reactivity of this compound is significantly influenced by the choice of solvent, primarily in two key reaction types:
-
Nucleophilic Aromatic Substitution (SNAr): This is a common reaction where a nucleophile displaces one or both of the chlorine atoms on the aromatic ring. The solvent plays a crucial role in stabilizing the charged intermediates (Meisenheimer complex) and influencing the reaction rate.
-
Hydrolysis: The conversion of the nitrile group (-CN) to a carboxylic acid (-COOH) or an amide (-CONH2) is highly dependent on the solvent system, especially under acidic or basic conditions.
Q2: How do different solvent classes generally affect SNAr reactions of this compound?
A2: The choice of solvent can dramatically alter the rate and outcome of SNAr reactions. Here's a general guide:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally the best choice for SNAr reactions. They can solvate the cation of the nucleophile's salt while leaving the anion (the nucleophile) relatively free and highly reactive. This leads to a significant rate enhancement.
-
Polar Protic Solvents (e.g., Water, Ethanol (B145695), Methanol): These solvents can hydrogen bond with the nucleophile, creating a solvent shell that reduces its nucleophilicity and slows down the reaction rate.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Reactions in nonpolar solvents are often very slow due to the poor solubility of many nucleophiles and the inability of the solvent to stabilize the charged intermediates. However, in some cases, such as certain cross-coupling reactions, non-polar solvents can be used to favor mono-substitution over di-substitution.
Q3: My SNAr reaction with this compound is not proceeding or is very slow. What is a likely cause related to the solvent?
A3: If your SNAr reaction is sluggish, the solvent is a prime suspect. Consider the following:
-
Inappropriate Solvent Choice: If you are using a polar protic or a nonpolar solvent, the nucleophile's reactivity is likely diminished. Switching to a polar aprotic solvent like DMF or DMSO is highly recommended to enhance the reaction rate.[1]
-
Solvent Purity: The presence of water in your aprotic solvent can significantly reduce the effectiveness of the nucleophile. Ensure your solvent is anhydrous.
-
Solubility Issues: The starting materials, particularly the nucleophilic salt, may not be fully dissolved in the chosen solvent, leading to a slow reaction.
Q4: I am observing unexpected byproducts in my reaction. Could the solvent be the cause?
A4: Yes, the solvent can influence the product distribution. For instance, in reactions where both mono- and di-substitution are possible, the solvent polarity can play a deciding role. A more polar solvent may promote the formation of the di-substituted product. Additionally, some solvents may participate in side reactions under certain conditions.
Troubleshooting Guides
This section provides structured guidance for resolving common experimental issues.
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
If you are experiencing low yields in an SNAr reaction with this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low yield in SNAr reactions.
Issue 2: Incomplete Hydrolysis of the Nitrile Group
For incomplete hydrolysis of this compound to 3,5-Dichlorobenzoic acid, consider the following steps:
Caption: Troubleshooting workflow for incomplete hydrolysis.
Quantitative Data on Solvent Effects
| Solvent Class | Solvent Example | Dielectric Constant (ε) | Expected Relative Rate | Rationale |
| Polar Aprotic | DMSO | 47 | Very High | Effectively solvates the counter-ion of the nucleophile, leaving the nucleophilic anion highly reactive. Stabilizes the charged Meisenheimer intermediate. |
| DMF | 37 | High | Similar to DMSO, it enhances nucleophilicity and stabilizes the reaction intermediate.[1] | |
| Acetonitrile | 37.5 | Moderate to High | A good polar aprotic solvent, though perhaps less effective at solvating some salts compared to DMSO or DMF. | |
| Polar Protic | Ethanol | 24.5 | Low | Hydrogen bonds with the nucleophile, creating a solvent shell that reduces its reactivity. |
| Methanol | 32.7 | Low | Similar to ethanol, it deactivates the nucleophile through hydrogen bonding. | |
| Nonpolar Aprotic | Toluene | 2.4 | Very Low | Poor solubility for most ionic nucleophiles and does not stabilize the charged intermediate. May be used to control selectivity in certain reactions, such as favoring mono-substitution in cross-coupling. |
| Dioxane | 2.2 | Very Low | Similar to toluene, it is not effective for promoting SNAr reactions. |
Note: The "Expected Relative Rate" is a qualitative illustration of the anticipated trend and not based on specific experimental data for this compound.
Experimental Protocols
General Protocol for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol describes a general procedure for the reaction of this compound with a generic nucleophile (Nu-).
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, potassium phenoxide)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.
-
To the flask, add this compound (1.0 eq).
-
Add the anhydrous polar aprotic solvent (e.g., 5-10 mL per gram of this compound).
-
Stir the mixture until the this compound is fully dissolved.
-
Add the nucleophile (1.1 - 2.2 eq, depending on whether mono- or di-substitution is desired).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of water or a suitable aqueous solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method (e.g., recrystallization, column chromatography).
General Protocol for the Hydrolysis of this compound
This protocol outlines a general method for the basic hydrolysis of the nitrile group.
Materials:
-
This compound
-
Strong base (e.g., NaOH, KOH)
-
Co-solvent system (e.g., water and ethanol/methanol)
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable co-solvent such as a mixture of ethanol and water.
-
Add an aqueous solution of a strong base (e.g., 2-4 M NaOH) in excess.
-
Heat the mixture to reflux and monitor the reaction progress (e.g., by TLC, watching for the disappearance of the starting material).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture with a concentrated acid (e.g., HCl) to a pH of approximately 1-2 to precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain 3,5-Dichlorobenzoic acid.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 3,5-Dichlorobenzonitrile for Researchers and Drug Development Professionals
An objective analysis of prevalent synthetic methodologies for 3,5-Dichlorobenzonitrile, a key intermediate in pharmaceutical and agrochemical research, is presented. This guide provides a comparative overview of common synthetic routes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific applications.
The synthesis of this compound can be achieved through several distinct chemical pathways, each presenting unique advantages and disadvantages in terms of yield, purity, reaction conditions, and scalability. The most prominent methods include the Sandmeyer reaction of 3,5-dichloroaniline (B42879), dehydration of 3,5-dichlorobenzamide, a Grignard reaction-based approach, direct chlorination of benzonitrile, the Rosenmund-von Braun reaction, and the ammoxidation of 3,5-dichlorotoluene (B1293413). This guide offers a detailed comparison of these methods to inform laboratory and industrial production decisions.
Comparative Analysis of Synthesis Methods
The selection of an optimal synthesis route for this compound is contingent on factors such as precursor availability, desired product purity, and scalability. The following table summarizes the key quantitative data for the most common synthesis methods.
| Synthesis Method | Starting Material | Key Reagents/Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| Sandmeyer Reaction | 3,5-Dichloroaniline | NaNO₂, HCl, CuCN | Several hours | 0 - 5 (diazotization), then elevated | Moderate | Good |
| Dehydration of Amide | 3,5-Dichlorobenzamide | Pd catalyst, Oxone | Not specified | Not specified | 87 - 93 | High |
| Grignard Reaction | 1-Bromo-3,5-dichlorobenzene (B43179) | Mg, iPrMgCl·LiCl, DMF | ~4.25 hours | -15 to 20 | 71 | High |
| Direct Chlorination | Benzonitrile | Sodium hypochlorite (B82951) | Not specified | 55 - 70 | Not explicitly stated for nitrile | >99.4 (intermediate) |
| Rosenmund-von Braun | 3,5-Dichlorobromobenzene | CuCN | 45 hours | 120 | Moderate to high (general) | Good |
| Ammoxidation | 3,5-Dichlorotoluene | V/Ti/O catalyst | Not specified | ~330 - 395 | ~84 - 90 (for isomers) | High |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to facilitate replication and adaptation in a research setting.
Sandmeyer Reaction from 3,5-Dichloroaniline
The Sandmeyer reaction provides a classical and reliable method for the introduction of a nitrile group onto an aromatic ring.[1]
Protocol:
-
Diazotization: Dissolve 3,5-dichloroaniline in a cooled aqueous solution of hydrochloric acid (0-5 °C).
-
Slowly add a solution of sodium nitrite (B80452) (NaNO₂) while maintaining the low temperature to form the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN).
-
Slowly add the cold diazonium salt solution to the CuCN solution.
-
Gently heat the reaction mixture to facilitate the substitution reaction and the evolution of nitrogen gas.
-
After the reaction is complete, extract the this compound with an organic solvent, wash, dry, and purify by recrystallization or chromatography.
Dehydration of 3,5-Dichlorobenzamide
The dehydration of the corresponding amide is a direct route to the nitrile, with modern catalytic methods offering high yields.[1]
Protocol (Catalytic Method):
-
In a suitable solvent (e.g., TPGS-750-M/water), combine 3,5-dichlorobenzamide, a palladium (Pd) catalyst (0.8 mol %), and methoxyacetonitrile (B46674) as a water-acceptor additive.[1]
-
Add Oxone (10-20 mol %) as an oxidant.[1]
-
Stir the reaction mixture at the appropriate temperature until the reaction is complete, as monitored by TLC or GC.
-
Upon completion, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure. Purify the residue as needed.
Grignard Reaction from 1-Bromo-3,5-dichlorobenzene
This method involves the formation of a Grignard reagent followed by reaction with a nitrile source.[1]
Protocol:
-
To a flask containing dry lithium chloride (LiCl), add isopropylmagnesium chloride (iPrMgCl) in THF at -15 °C.
-
Slowly add a solution of 1-bromo-3,5-dichlorobenzene in THF and stir for 15 minutes.
-
Cool the mixture to 0 °C and add N,N-dimethylformamide (DMF). Stir at this temperature for 2 hours.
-
Quench the reaction with aqueous ammonia (B1221849) and add iodine. Stir for 2 hours at room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of sodium sulfite (B76179) and extract with chloroform.
-
Combine the organic layers, dry with sodium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography to yield pure this compound (71% yield).[1]
Direct Chlorination of Benzonitrile
This patented method offers a potentially safer alternative to using chlorine gas for the chlorination step.[1]
Protocol:
-
In a solvent system of trichloromethane and ethanol, dissolve benzonitrile.
-
Use sodium hypochlorite as the chlorinating agent in an acidic environment (pH 5.0-6.0), maintained with sulfuric acid.
-
Conduct the reaction at 60-70 °C until the formation of this compound is maximized (as monitored by GC, purity of intermediate can reach >99.4%).
-
The resulting this compound can then be isolated or used directly in subsequent steps, such as hydrolysis to 3,5-dichlorobenzoic acid.
Rosenmund-von Braun Reaction
This reaction is a classic method for the cyanation of aryl halides, typically requiring high temperatures.[2]
Protocol (L-proline promoted):
-
In a reaction vessel, combine the 3,5-dihalo-benzene (e.g., 3,5-dichlorobromobenzene), copper(I) cyanide (CuCN), and L-proline in a high-boiling polar solvent such as DMF.
-
Heat the mixture to 80-120 °C and maintain for an extended period (e.g., 45 hours), monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and perform a suitable work-up, which may involve quenching with an aqueous solution and extraction with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Ammoxidation of 3,5-Dichlorotoluene
Ammoxidation is a significant industrial method for producing benzonitriles.[1] While a specific protocol for 3,5-dichlorotoluene is not detailed in the provided results, the general procedure and conditions for related isomers can be extrapolated.
General Procedure:
-
The reaction is carried out in the gas phase in a fixed-bed or fluidized-bed reactor.
-
A mixture of 3,5-dichlorotoluene, ammonia, and an oxygen source (typically air) is passed over a solid catalyst at elevated temperatures.
-
Vanadium-based catalysts, such as V-Ti-O nanostructures, are commonly employed.
-
Reaction temperatures are typically in the range of 330-395 °C.
-
The product, this compound, is then condensed and purified from the gas stream. Yields for other dichlorobenzonitrile isomers using this method are reported to be in the range of 84-90%.[1]
Synthesis Pathways and Logical Relationships
The following diagram illustrates the relationships between the different starting materials and the target molecule, this compound, through the various synthetic routes discussed.
Caption: Synthetic routes to this compound.
This guide provides a foundational understanding of the primary methods for synthesizing this compound. Researchers and development professionals are encouraged to consider the specific requirements of their projects when selecting a synthetic strategy. The provided protocols offer a starting point for laboratory-scale synthesis, with further optimization potentially required for specific applications and scale-up.
References
A Comparative Analysis of the Reactivity of 3,5-Dichlorobenzonitrile and 2,6-Dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Dichlorobenzonitrile isomers, with their reactive chlorine atoms and versatile nitrile functionality, are valuable precursors. This guide provides a detailed comparison of the chemical reactivity of two common isomers: 3,5-Dichlorobenzonitrile and 2,6-Dichlorobenzonitrile (B3417380). The discussion is grounded in fundamental principles of organic chemistry, focusing on their susceptibility to nucleophilic aromatic substitution (SNAr), a key reaction in the derivatization of these molecules.
Executive Summary
The reactivity of dichlorobenzonitrile isomers in nucleophilic aromatic substitution (SNAr) is governed by a delicate interplay of electronic and steric effects. While both this compound and 2,6-Dichlorobenzonitrile are activated towards nucleophilic attack by the electron-withdrawing nitrile group, their substitution patterns lead to significant differences in reactivity.
This compound is characterized by electronically activated but sterically unhindered chlorine atoms. The meta-positioning of the chlorine atoms relative to the powerful electron-withdrawing nitrile group renders the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.
In contrast, 2,6-Dichlorobenzonitrile experiences strong steric hindrance from the two ortho-positioned chlorine atoms, which significantly impedes the approach of a nucleophile. Although the ortho-position is electronically more favorable for SNAr reactions, the severe steric congestion around the reaction centers is the dominant factor, leading to a generally lower reactivity compared to its 3,5-isomer under typical SNAr conditions.
Theoretical Reactivity Profile
Electronic Effects
In nucleophilic aromatic substitution, the rate of reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex, the key intermediate in the SNAr mechanism. The nitrile (-CN) group is a potent electron-withdrawing group through both inductive and resonance effects.
-
This compound : The chlorine atoms are situated meta to the nitrile group. While chlorine itself is an electron-withdrawing atom, its ability to stabilize the Meisenheimer intermediate via resonance is not effective from the meta position. The reactivity of the chlorine atoms is primarily enhanced by the strong inductive effect of the nitrile group, which polarizes the C-Cl bonds and makes the carbon atoms more electrophilic.
-
2,6-Dichlorobenzonitrile : The chlorine atoms are in the ortho positions relative to the nitrile group. This positioning is electronically ideal for stabilizing the Meisenheimer intermediate through resonance, as the negative charge can be delocalized onto the nitrile group. This electronic advantage, however, is often overshadowed by steric factors.
Steric Effects
Steric hindrance plays a crucial role in determining the accessibility of the electrophilic carbon to the incoming nucleophile.
-
This compound : The chlorine atoms in the 3 and 5 positions are relatively unhindered. The adjacent ring positions are occupied by hydrogen atoms, which are small and do not significantly obstruct the trajectory of an attacking nucleophile.
-
2,6-Dichlorobenzonitrile : The presence of two bulky chlorine atoms in the ortho positions creates a sterically crowded environment around the carbon atoms bearing the chlorine leaving groups.[1] This "ortho effect" presents a significant physical barrier to the approach of a nucleophile, thereby increasing the activation energy of the reaction and slowing it down considerably.[1]
Comparative Data
| Feature | This compound | 2,6-Dichlorobenzonitrile |
| CAS Number | 6575-00-4 | 1194-65-6 |
| Structure | ||
| Molecular Weight | 172.01 g/mol | 172.01 g/mol |
| Key Reactivity Factor | Electronic activation by the meta-nitrile group. | Severe steric hindrance from ortho-chlorine atoms. |
| Expected SNAr Reactivity | Higher | Lower |
| Industrial Relevance | Intermediate in the synthesis of pharmaceuticals, such as the non-nucleoside reverse transcriptase inhibitor Doravirine.[2] | Precursor for benzoyl urea (B33335) insecticides and herbicides. Its biological activity as a cellulose (B213188) biosynthesis inhibitor is well-established.[3] |
Experimental Protocols
The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction (methoxydechlorination) that can be used to compare the reactivity of the two isomers. It is important to note that reaction conditions, particularly temperature and reaction time, may need to be optimized for each isomer to achieve a reasonable conversion.
Objective: To compare the reactivity of this compound and 2,6-Dichlorobenzonitrile in a methoxydechlorination reaction.
Reaction Scheme:
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Structural comparison highlighting steric differences.
Caption: Simplified synthetic pathway to Doravirine. [2]
Conclusion
For drug development and process chemistry professionals, this distinction is critical. The choice between these isomers will have a profound impact on reaction kinetics, requiring different optimization strategies to achieve desired outcomes. When designing synthetic routes, the less sterically hindered 3,5-isomer should be considered for transformations where facile nucleophilic displacement is desired. The 2,6-isomer, while less reactive in SNAr, is a crucial precursor for specific classes of agrochemicals where its unique substitution pattern is a prerequisite for biological activity. A thorough understanding of these structure-reactivity relationships is essential for the efficient and rational design of synthetic pathways for novel bioactive molecules.
References
A Comparative Guide to the Validation of HPLC, GC-MS, and UPLC-MS/MS Methods for the Quantification of 3,5-Dichlorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for the Quantification of 3,5-Dichlorobenzonitrile, with Supporting Experimental Data.
The accurate and precise quantification of this compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is paramount for quality control and regulatory compliance. The selection of an appropriate analytical method is a critical decision that impacts the reliability and efficiency of the quantification process. This guide provides a comprehensive comparison of three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the validated quantification of this compound.
Performance Comparison
The choice of an analytical method is often a trade-off between various performance parameters. The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UPLC-MS/MS for the analysis of this compound and its isomers, based on validated methods for structurally similar compounds.[1]
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999[1] | ≥ 0.996[2] | ≥ 0.999[3] |
| Accuracy (% Recovery) | 98.0 - 102.0%[1] | 97.0 - 102.0%[2] | 88.65 - 97.18%[4] |
| Precision (RSD) | ≤ 2.0%[1] | < 5%[2] | < 7.0%[3] |
| Limit of Detection (LOD) | ~10-100 ng/mL | ~0.2-0.4 ng/mL[2] | ~0.001-0.005 µg/L[5] |
| Limit of Quantification (LOQ) | ~50-200 ng/mL | ~0.6-1.0 ng/mL[2] | ~1 ng/mL[3] |
| Analysis Time | 10-30 minutes | 15-40 minutes | < 5 minutes[3] |
| Specificity | Good, but potential for co-elution | Excellent, with mass spectral confirmation | Excellent, with precursor/product ion monitoring |
| Sample Volatility Requirement | Not required | Required | Not required |
| Thermal Stability Requirement | Not required | Required | Not required |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using HPLC, GC-MS, and UPLC-MS/MS.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on a validated procedure for dichlorobenzoic acid isomers, which is expected to be directly applicable to this compound with minor modifications.[1]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with an acidic modifier like 0.1% phosphoric acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 245 nm).
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to a concentration within the linear range of the method.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Given that this compound is a volatile compound, GC-MS is a highly suitable technique for its analysis.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methyl silicone, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C (hold for 1 min).
-
Ramp: 10 °C/min to 300 °C.
-
Hold at 300 °C for 10 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in a suitable solvent like acetone (B3395972) or hexane.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution to create a calibration curve.
-
Sample Solution: Extract the sample with a suitable solvent and dilute to a concentration within the calibration range.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
UPLC-MS/MS offers high throughput and sensitivity for the analysis of this compound.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.[3]
-
Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).[3]
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
A gradient elution is typically used.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.[3]
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound.
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare in a suitable solvent like methanol (B129727) or acetonitrile.
-
Working Standard Solutions: Dilute the stock solution with the initial mobile phase composition to generate a calibration curve.
-
Sample Solution: Prepare by a simple "dilute and shoot" approach or after a sample clean-up step like solid-phase extraction.
-
Method Validation Workflow
A robust analytical method validation is essential to ensure the reliability of the quantitative data. The following workflow, based on the International Council for Harmonisation (ICH) guidelines, should be followed.[1]
Caption: Workflow for the validation of an analytical method.
Conclusion
The selection of an optimal analytical method for the quantification of this compound is dependent on the specific requirements of the analysis.
-
HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine quality control where high sensitivity is not the primary concern.
-
GC-MS offers excellent specificity and sensitivity, particularly for volatile compounds, and is a powerful tool for identification and quantification, especially in complex matrices.
-
UPLC-MS/MS provides the highest throughput and sensitivity, making it the method of choice for high-volume sample analysis and trace-level quantification.
By carefully considering the performance characteristics and experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can make an informed decision on the most appropriate analytical methodology to ensure the accurate and reliable quantification of this compound.
References
The Analyst's Dilemma: 3,5-Dichlorobenzonitrile as a Cost-Effective Internal Standard in Pesticide Analysis
For researchers and scientists in the fast-paced world of pesticide analysis, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy and reliability of results. While isotopically labeled standards are widely regarded as the gold standard, their cost can be a significant barrier. This guide provides a comprehensive comparison of 3,5-Dichlorobenzonitrile, a cost-effective alternative, with other common internal standards, supported by experimental data and detailed protocols to aid in making an informed choice for your analytical needs.
Introduction to Internal Standards in Pesticide Analysis
Internal standards are essential in analytical chemistry, particularly in chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), for quantifying the concentration of analytes in a sample. They are compounds added to the sample in a known concentration before or during sample preparation. By comparing the detector response of the analyte to that of the internal standard, analysts can correct for variations in extraction efficiency, injection volume, and instrument response, leading to more accurate and precise results.
The ideal internal standard should be a compound that is chemically similar to the analyte but not naturally present in the sample. It should also be chromatographically resolved from the analytes of interest. In pesticide residue analysis, where complex matrices such as food and environmental samples are common, the use of an internal standard is crucial to compensate for matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based detectors.
This compound: A Profile
The Gold Standard: Isotopically Labeled Internal Standards
Isotopically labeled internal standards, such as deuterated or ¹³C-labeled analogues of the target analytes, are considered the most effective for correcting matrix effects, particularly in LC-MS/MS analysis.[3] These standards have nearly identical chemical and physical properties to their non-labeled counterparts, including retention time and ionization efficiency. This close similarity ensures that they experience the same degree of matrix-induced signal suppression or enhancement as the analyte, providing the most accurate correction. However, the synthesis of these compounds is often complex and expensive, limiting their accessibility for routine analysis in many laboratories.
This compound as a Structural Analog Internal Standard
Performance Comparison: this compound vs. Other Internal Standards
While direct, comprehensive comparative studies with extensive quantitative data are limited in publicly available literature, the principles of internal standard selection and performance evaluation from various validation studies allow for an objective assessment. The performance of an internal standard is typically evaluated based on its ability to provide consistent recovery, linearity, and precision in the quantification of target analytes across different matrices.
Table 1: Conceptual Performance Comparison of Internal Standard Types
| Performance Parameter | This compound (Structural Analog) | Isotopically Labeled Standards | Other Structural Analogs (e.g., Triphenylphosphate) |
| Matrix Effect Correction | Moderate to High (Analyte-dependent) | Very High | Moderate |
| Recovery Consistency | Good to Excellent | Excellent | Good |
| Linearity (R²) of Calibration | Typically ≥0.99 | Typically ≥0.99 | Typically ≥0.99 |
| Precision (%RSD) | Generally <15% | Generally <10% | Generally <15% |
| Cost-Effectiveness | High | Low | High |
| Analyte Suitability | Structurally similar pesticides (e.g., chlorinated, nitrile-containing) | Specific to the labeled analyte | Broad applicability, but less specific |
This table is a conceptual representation based on established principles of analytical chemistry. Actual performance may vary depending on the specific analyte, matrix, and analytical method.
Experimental Protocols
The following are generalized experimental protocols for pesticide residue analysis using an internal standard. The addition of this compound would occur at the initial extraction step.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Fruits and Vegetables
The QuEChERS method is a widely adopted sample preparation technique for multi-residue pesticide analysis in food matrices.[4][5][6][7]
1. Sample Preparation:
-
Homogenize 10-15 g of the sample (e.g., fruit or vegetable).
-
Weigh the homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10 mL of acetonitrile (B52724) to the centrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, GCB) to remove interfering matrix components.
-
Vortex for 30 seconds.
-
Centrifuge for 2 minutes.
4. Analysis:
-
The final extract is ready for analysis by GC-MS or LC-MS/MS.
GC-MS Analysis Protocol
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS). Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms). Injection: Splitless injection is commonly used for trace analysis. Oven Temperature Program: A temperature gradient is used to separate the pesticides. A typical program might start at 60-80°C, ramp up to 150-200°C, and then ramp up to 280-300°C. Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.
Data Analysis: The concentration of the target pesticide is calculated using the ratio of the peak area of the analyte to the peak area of the this compound internal standard, based on a calibration curve prepared with known concentrations of the pesticide and a constant concentration of the internal standard.
Logical Considerations for Choosing an Internal Standard
The selection of an internal standard is a balance between performance and cost. The following logical flow can guide the decision-making process.
Conclusion
This compound presents a viable and cost-effective option as an internal standard for the analysis of structurally similar pesticides, particularly in GC-MS applications. While isotopically labeled standards remain the superior choice for correcting matrix effects, especially in LC-MS/MS, their high cost can be a prohibitive factor. For laboratories conducting routine monitoring of a specific range of pesticides where a suitable structural analog like this compound is available, its use can provide reliable and accurate quantification without the significant financial investment required for isotopically labeled compounds. The decision to use this compound should be based on a thorough method validation to ensure it meets the required performance criteria for the specific analytes and matrices of interest.
References
- 1. This compound | 6575-00-4 | Benchchem [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 7. scispace.com [scispace.com]
comparative study of catalytic systems for benzonitrile synthesis
A Comparative Guide to Catalytic Systems for Benzonitrile (B105546) Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of benzonitrile is a critical step in the development of a wide array of pharmaceuticals and functional materials. This guide provides a comparative analysis of two prominent catalytic systems for benzonitrile synthesis: the traditional gas-phase ammoxidation of toluene (B28343) and a modern, greener liquid-phase one-pot synthesis from benzaldehyde (B42025). The performance of these systems is compared based on experimental data, and detailed methodologies are provided for key experiments.
Data Presentation
The following table summarizes the quantitative performance of various catalytic systems for benzonitrile synthesis, offering a clear comparison of their efficacy under different reaction conditions.
| Catalyst System | Substrate | Reaction Phase | Temperature (°C) | Time (h) | Substrate Conversion (%) | Benzonitrile Selectivity (%) | Benzonitrile Yield (%) |
| VPO/Silica-gel | Toluene | Gas | 440 | - | 97 | 94 | 91.2[1] |
| Transition metal oxide clusters in β-zeolites | Toluene | Gas | 430 | - | - | up to 99 | - |
| ((NH₂OH)₂·[HSO₃-b-Py]·HSO₄) / [HSO₃-b-Py]·HSO₄ (IL) | Benzaldehyde | Liquid | 120 | 2 | 100[2][3] | 100[2][3] | 100[2][3] |
| Fe₃O₄-CTAB NPs | Benzaldehyde | Liquid | 80-90 | 1 | - | - | 97.0[2][4] |
| NaHSO₄·H₂O / TBAB | Benzaldehyde | Liquid | 135 | 4.5 | - | - | 92.8[2] |
| TiCl₄ | Benzaldehyde | Liquid | 40 | 3 | - | - | 85.0[2] |
Signaling Pathways and Experimental Workflows
To visualize the reaction pathways and experimental setups, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the highlighted catalytic systems are provided below to facilitate the replication and adaptation of these processes.
Ammoxidation of Toluene using VPO/Silica-gel Catalyst
This protocol is a general representation of a gas-phase ammoxidation reaction.
-
Catalyst Preparation:
-
Prepare a VPO/Silica-gel catalyst with a desired P/V ratio (e.g., 1-2).
-
The preparation involves the reaction of V₂O₅ with H₃PO₄ in an organic medium, followed by impregnation on a silica-gel support.
-
The resulting solid is then dried and calcined to obtain the active catalyst.
-
-
Reaction Protocol:
-
Load the prepared VPO/Silica-gel catalyst into a fixed-bed flow reactor.
-
Heat the reactor to the reaction temperature, for instance, 440°C.[1]
-
Introduce a gaseous feed stream containing toluene, ammonia, and air (as the oxygen source) into the reactor.
-
Maintain a constant flow of reactants and monitor the reaction progress by analyzing the effluent gas stream using an online gas chromatograph (GC).
-
The product stream is condensed to collect the liquid products, including benzonitrile and any byproducts.
-
Analyze the liquid products using GC and GC-MS to determine the conversion of toluene, selectivity to benzonitrile, and the overall yield.
-
One-Pot Synthesis from Benzaldehyde using Ionic Liquid Catalyst
This protocol describes a greener, liquid-phase synthesis of benzonitrile.[2][3]
-
Materials:
-
Benzaldehyde
-
Hydroxylamine 1-sulfobutyl pyridine (B92270) hydrosulfate salt ((NH₂OH)₂·[HSO₃-b-Py]·HSO₄)
-
Ionic Liquid: 1-sulfobutyl pyridine hydrosulfate ([HSO₃-b-Py]·HSO₄)
-
Solvent: Paraxylene
-
-
Reaction Protocol:
-
In a reaction flask, combine benzaldehyde, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt, the ionic liquid, and paraxylene. The optimal molar ratio of benzaldehyde to the hydroxylamine salt is 1:1.5, and the volume ratio of paraxylene to the ionic liquid is 2:1.[2][3]
-
Maintain the reaction at this temperature for 2 hours.[2][3]
-
After the reaction is complete, cool the mixture to room temperature. The reaction mixture will spontaneously separate into an organic phase (paraxylene containing benzonitrile) and an aqueous ionic liquid phase.[2]
-
Separate the organic phase for product analysis. The ionic liquid in the aqueous phase can be recovered by vacuum distillation to remove water and then recycled.[2]
-
Analyze the organic phase using gas chromatography to determine the conversion of benzaldehyde and the yield of benzonitrile. Under optimal conditions, both can reach 100%.[2][3]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Biological Potential of 3,5-Dichlorobenzonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to the extensive exploration of diverse chemical scaffolds. Among these, 3,5-dichlorobenzonitrile and its derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities. This guide provides an objective comparison of the performance of these derivatives, supported by experimental data, to aid researchers in their drug discovery and development endeavors. The information presented herein is curated from various scientific publications and technical resources to offer a comprehensive overview of their anticancer and antimicrobial potential, along with insights into their mechanisms of action.
Data Presentation: A Comparative Look at Biological Activity
The following tables summarize the quantitative data on the biological activity of various derivatives related to the this compound scaffold. This structured presentation allows for a straightforward comparison of their potency against different cell lines and microbial strains.
Table 1: Anticancer Activity of Dichlorophenyl and Benzonitrile Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | Activity Metric (IC₅₀) | Value | Reference |
| 1 | 2-(3,4-dichlorophenyl)-4H-benzo[d][1][2]oxazin-4-one | MCF-7 | IC₅₀ | 70.74 ± 3.95 µg/mL | [3] |
| 2 | Cyclopentaquinoline-3,5-Dichlorobenzoic Acid Hybrid (3e) | - | AChE Inhibition | 131 nM | [4] |
| 3 | Cyclopentaquinoline-3,5-Dichlorobenzoic Acid Hybrid (3e) | - | BuChE Inhibition | 116 nM | [4] |
| 4 | 1,3,5-Triazine Derivative (11e) | A549 | IC₅₀ | 28 nM | [5] |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase, enzymes relevant in neurodegenerative diseases. MCF-7: Human breast cancer cell line. A549: Human lung cancer cell line.
Table 2: Antimicrobial Activity of Benzonitrile and Related Derivatives
| Compound ID | Derivative Class | Microbial Strain | Activity Metric (MIC) | Value (µg/mL) | Reference |
| 5a | Benzimidazole (B57391) derivative | S. aureus | MIC | >500 | [6] |
| 5e | Benzimidazole derivative | S. aureus | MIC | 3.9 | [6] |
| 5i | Benzimidazole derivative | A. fumigates | MIC | 7.81 | [6] |
| 1 | 4-[4-(benzylamino)butoxy]-9H-carbazole derivative | S. aureus | MIC | 64 | [7] |
| 2 | 4-[4-(benzylamino)butoxy]-9H-carbazole derivative | S. aureus | MIC | 32 | [7] |
| EJMCh-13 | 1H-benzo[d]imidazole derivative | S. aureus ATCC 25923 | MIC | 15.6 | [8] |
| EJMCh-13 | 1H-benzo[d]imidazole derivative | M. luteus ATCC 10240 | MIC | 15.6 | [8] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. S. aureus: Staphylococcus aureus, a Gram-positive bacterium. A. fumigates: Aspergillus fumigatus, a common species of fungus. M. luteus: Micrococcus luteus, a Gram-positive bacterium.
Key Signaling Pathways
The biological activities of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways. Two prominent pathways implicated are the Farnesyltransferase and the AMP-activated protein kinase (AMPK) pathways.
Figure 1: Inhibition of Farnesyltransferase Signaling Pathway.
Certain this compound derivatives act as farnesyltransferase inhibitors (FTIs). Farnesyltransferase is a crucial enzyme that attaches a farnesyl group to the Ras protein, a key signaling molecule.[9] This farnesylation is essential for Ras to anchor to the cell membrane and activate downstream pathways, such as the MAPK pathway, which promote cell proliferation and survival.[9] By inhibiting farnesyltransferase, these derivatives prevent Ras activation, thereby halting these pro-cancerous signaling cascades.[9]
Figure 2: Activation of the AMPK Signaling Pathway.
Other derivatives have been shown to activate the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a cellular energy sensor.[10] When activated, it shifts the cell's metabolism from anabolic processes that consume energy (like cell growth and proliferation, often driven by pathways like mTORC1) to catabolic processes that generate energy (such as autophagy and fatty acid oxidation).[10][11] By activating AMPK, these compounds can effectively starve cancer cells of the resources they need to grow and divide.[11]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cell lines.[12]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
This compound derivative stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[13]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined from a dose-response curve.
In Vitro Farnesyltransferase Activity/Inhibition Assay (Fluorescence-Based)
This assay directly measures the enzymatic activity of farnesyltransferase and the inhibitory potential of test compounds in a cell-free system.[1]
Materials:
-
Recombinant Farnesyltransferase (FTase)
-
Farnesyl Pyrophosphate (FPP)
-
Dansyl-peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)[1]
-
Test compound (this compound derivative)
-
Positive control inhibitor (e.g., Lonafarnib)
-
Black, flat-bottom 96-well or 384-well microplates
-
Fluorescence microplate reader (λex/em = 340/550 nm)[1]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup: In the microplate wells, combine the assay buffer, dansyl-peptide substrate, FPP, and the test compound at various concentrations. Include control wells with no inhibitor and blank wells with no enzyme.[1]
-
Reaction Initiation: Initiate the reaction by adding the FTase enzyme to the appropriate wells.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified period (e.g., 60 minutes), protected from light.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity at the specified wavelengths. The transfer of the farnesyl group to the peptide results in a change in the fluorescent properties of the dansyl group.[1]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.[1]
AMPK Activation Assay (Western Blot for Phosphorylation)
This method assesses the activation of AMPK by detecting the phosphorylation of the kinase and its downstream targets.[14]
Materials:
-
Cell line of interest
-
Test compound (this compound derivative)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC
-
HRP-conjugated secondary antibody
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Cell Treatment: Culture cells and treat with various concentrations of the test compound for a specified time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.[14]
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: The level of AMPK activation is determined by the ratio of phosphorylated AMPK to total AMPK. Similarly, the phosphorylation of the downstream target ACC can be assessed.
This guide provides a foundational understanding of the biological activities of this compound derivatives. The presented data and protocols are intended to serve as a valuable resource for the scientific community, fostering further research into this promising class of compounds for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pjps.pk [pjps.pk]
- 4. benchchem.com [benchchem.com]
- 5. japsonline.com [japsonline.com]
- 6. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 11. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of the Environmental Degradation of Benzonitrile Herbicides: Dichlobenil, Bromoxynil, and Ioxynil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental degradation of three key benzonitrile (B105546) herbicides: 2,6-Dichlorobenzonitrile (Dichlobenil), Bromoxynil (B128292), and Ioxynil. While the initial topic specified 3,5-Dichlorobenzonitrile, it is important to note that this compound is primarily a chemical intermediate. The herbicidally active and environmentally relevant isomer is 2,6-Dichlorobenzonitrile, commercially known as Dichlobenil (B1670455), which will be the focus of this guide alongside other significant benzonitrile herbicides. This document details their degradation pathways, persistence in various environmental matrices, and the experimental protocols used to ascertain these characteristics, supported by experimental data.
Comparative Degradation Data
The environmental persistence of a herbicide, often measured by its half-life (the time it takes for 50% of the initial amount to degrade), is a critical factor in its environmental risk assessment. The following tables summarize the degradation half-lives of Dichlobenil, Bromoxynil, and Ioxynil in soil and water, as well as their primary degradation products.
Table 1: Comparative Soil Half-Life (DT50)
| Herbicide | Soil Half-Life (Days) | Conditions |
| 2,6-Dichlorobenzonitrile (Dichlobenil) | 21 - 217[1] | Dependent on soil type, microbial activity, and moisture content.[1] |
| ~60[2] | General estimate.[2] | |
| 1-6 months[3] | Dependent on soil type.[3] | |
| Bromoxynil | ~14 (2 weeks)[4] | Persistence increases in soils with high clay or organic matter.[4] |
| 4.12[2] | ||
| ~10[5] | Sandy soil.[5] | |
| 4.9 - 6.4[6][7] | Following repeated applications in soil microcosms.[6][7] | |
| Ioxynil | < 14 (2 weeks)[8] | Rapid degradation in non-sterile soils.[8] |
Table 2: Comparative Water Half-Life (DT50)
| Herbicide | Water Half-Life | Conditions |
| 2,6-Dichlorobenzonitrile (Dichlobenil) | Very persistent[9] | Residues can be measurable for over 188 days in a pond system.[10] |
| Volatilization half-life: 3 days (river), 40 days (lake)[3] | Estimated values.[3] | |
| Bromoxynil | 9 - 17 days[2] | Prairie wetland ponds.[2] |
| Photolysis half-life: 2 - 4.6 days[2] | ||
| Hydrolysis half-life: 1.7 days (pH 9) to 34.1 days (pH 5)[2][11] | pH-dependent.[2][11] | |
| Ioxynil | Decomposed by sunlight and UV light[8] | Stable to acids and bases.[8] |
Table 3: Primary Degradation Products
| Herbicide | Primary Degradation Products |
| 2,6-Dichlorobenzonitrile (Dichlobenil) | 2,6-Dichlorobenzamide (BAM)[12][13], 2,6-Dichlorobenzoic acid (2,6-DCBA)[12], ortho-chlorobenzamide (OBAM)[12] |
| Bromoxynil | 3,5-Dibromo-4-hydroxybenzoic acid[4], 3,5-dibromo-4-hydroxybenzamide, and bromoxynil phenol[14] |
| Ioxynil | 3,5-Diiodo-4-hydroxybenzamide, 3,5-Diiodo-4-hydroxybenzoic acid[15], 3-iodo-4-hydroxybenzoic acid, 1,3-diiodophenol[15] |
Degradation Pathways
The breakdown of these herbicides in the environment is a complex process involving both microbial and abiotic mechanisms. The following diagrams illustrate the primary degradation pathways.
Caption: Degradation pathway of 2,6-Dichlorobenzonitrile (Dichlobenil).
Caption: Degradation pathway of Bromoxynil.
References
- 1. welltchemicals.com [welltchemicals.com]
- 2. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document - Bromoxynil - Canada.ca [canada.ca]
- 3. Dichlobenil | C7H3Cl2N | CID 3031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bromoxynil - Wikipedia [en.wikipedia.org]
- 5. EXTOXNET PIP - BROMOXYNIL [extoxnet.orst.edu]
- 6. researchgate.net [researchgate.net]
- 7. research.tees.ac.uk [research.tees.ac.uk]
- 8. Ioxynil | C7H3I2NO | CID 15530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,6-Dichlorobenzonitrile - Wikipedia [en.wikipedia.org]
- 10. Persistence of 2,6-Dichlorobenzonitrile in aquatic environments [pubs.usgs.gov]
- 11. ccme.ca [ccme.ca]
- 12. Microbial degradation pathways of the herbicide dichlobenil in soils with different history of dichlobenil-exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DSpace [helda.helsinki.fi]
- 14. Bromoxynil octanoate | C15H17Br2NO2 | CID 15533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. repositorio.unesp.br [repositorio.unesp.br]
A Comparative Cost Analysis of 3,5-Dichlorobenzonitrile Synthesis Routes for Industrial Applications
A detailed examination of five primary synthesis pathways for 3,5-Dichlorobenzonitrile reveals that while traditional methods offer reliable yields, modern industrial processes such as ammoxidation present significant cost advantages, particularly at scale. This analysis provides researchers, scientists, and drug development professionals with a comprehensive guide to the economic and process efficiencies of various synthetic strategies.
This compound is a key intermediate in the production of pharmaceuticals and agrochemicals. The selection of a synthesis route in a commercial setting is a critical decision influenced by factors including the cost of raw materials, reaction yields, energy consumption, and expenses related to purification and waste disposal. This guide compares five prominent synthesis routes: the Grignard reaction from 1-bromo-3,5-dichlorobenzene (B43179), ammoxidation of 3,5-dichlorotoluene (B1293413), dehydration of 3,5-dichlorobenzamide (B1294675), the Sandmeyer reaction from 3,5-dichloroaniline, and the direct chlorination of benzonitrile (B105546).
Executive Summary of Synthesis Routes
The ammoxidation of 3,5-dichlorotoluene emerges as a leading industrial method, characterized by its high atom economy and efficiency at a large scale. While requiring a significant initial investment in infrastructure and catalysts, the lower cost of starting materials and high throughput make it economically favorable for bulk production.
The Sandmeyer reaction , a classic method starting from 3,5-dichloroaniline, offers a reliable and well-established procedure. However, the use of stoichiometric copper cyanide and the generation of significant aqueous waste present considerable cost and environmental challenges in an industrial context.
Synthesis via a Grignard reaction from 1-bromo-3,5-dichlorobenzene provides a good yield on a laboratory scale.[1] However, the high cost of the starting material and the multi-step nature of the process, including a Grignard reagent formation and subsequent reaction with an electrophile, make it less competitive for large-scale manufacturing.
The dehydration of 3,5-dichlorobenzamide is a viable route with reported high yields of 87-93%.[2] The overall cost-effectiveness of this method is heavily dependent on the price and availability of the starting amide.
Finally, the direct chlorination of benzonitrile presents an interesting pathway.[3][4] While the initial starting material is relatively inexpensive, the process can generate a mixture of chlorinated isomers, necessitating potentially costly and complex purification steps to isolate the desired 3,5-dichloro isomer with high purity.[3][4]
Comparative Cost and Process Analysis
To facilitate a direct comparison, the following table summarizes the key quantitative data for each synthesis route. Prices for raw materials have been sourced from various industrial suppliers and are presented in USD per kilogram. It is important to note that these prices are subject to market fluctuations.
| Metric | Grignard Reaction | Ammoxidation | Dehydration of Amide | Sandmeyer Reaction | Chlorination of Benzonitrile |
| Starting Material | 1-Bromo-3,5-dichlorobenzene | 3,5-Dichlorotoluene | 3,5-Dichlorobenzamide | 3,5-Dichloroaniline | Benzonitrile |
| Starting Material Cost (USD/kg) | ~$50 - $100 | ~$10 - $20 | ~$30 - $60 | ~$25 - $50 | ~$5 - $15 |
| Key Reagents | iPrMgCl, LiCl, DMF, I2 | NH3, O2, Catalyst | Dehydrating Agent | NaNO2, HCl, CuCN | Cl2 or SOCl2, Catalyst |
| Reported Yield | ~71%[1] | Up to 90%[2] | 87-93%[2] | Varies (typically moderate to good) | High purity of intermediate achievable[3][4] |
| Reaction Temperature | 0 - 25 °C | High Temp. (e.g., 350-375 °C)[2] | Varies with agent | Low Temp. (diazotization) | Varies with chlorinating agent |
| Energy Consumption | Moderate | High | Moderate | Moderate | Moderate |
| Purification Method | Column Chromatography (lab scale) | Distillation/Crystallization | Crystallization | Extraction, Crystallization | Fractional Distillation/Crystallization |
| Key Advantages | Good lab-scale yield | High throughput, atom economy | Potentially high yield | Well-established | Inexpensive starting material |
| Key Disadvantages | Expensive starting material | High capital cost, catalyst cost | Cost of amide starting material | Waste disposal (copper) | Isomer separation, waste |
Experimental Protocols
1. Synthesis from 1-Bromo-3,5-dichlorobenzene (Grignard Route)
-
Methodology: To a solution of 1-bromo-3,5-dichlorobenzene in tetrahydrofuran (B95107) (THF), isopropylmagnesium chloride-lithium chloride complex is added to form the Grignard reagent. The subsequent reaction with N,N-dimethylformamide (DMF) followed by an oxidative workup with iodine and aqueous ammonia (B1221849) yields this compound.
-
Purification: The crude product is typically purified by silica (B1680970) gel column chromatography.[1]
2. Ammoxidation of 3,5-Dichlorotoluene
-
Methodology: This industrial process involves the gas-phase reaction of 3,5-dichlorotoluene with ammonia and an oxygen source (typically air) over a solid catalyst at elevated temperatures. Vanadium-based catalysts are often employed.[2]
-
Purification: The product stream is cooled, and the this compound is separated from unreacted starting materials and byproducts, often through distillation or crystallization.
3. Dehydration of 3,5-Dichlorobenzamide
-
Methodology: 3,5-Dichlorobenzamide is treated with a dehydrating agent to yield the corresponding nitrile. Various reagents can be used, and recent studies have focused on developing milder, catalytic systems.
-
Purification: The product is typically isolated by crystallization from a suitable solvent.
4. Sandmeyer Reaction from 3,5-Dichloroaniline
-
Methodology: 3,5-Dichloroaniline is first diazotized by treatment with sodium nitrite (B80452) in the presence of a strong acid at low temperatures (0-5 °C). The resulting diazonium salt is then reacted with a solution of copper(I) cyanide to introduce the nitrile group.
-
Purification: The reaction mixture is typically neutralized and extracted with an organic solvent. The crude product is then purified by crystallization.
5. Chlorination of Benzonitrile
-
Methodology: Benzonitrile is reacted with a chlorinating agent, such as chlorine gas or sulfuryl chloride, in the presence of a catalyst. The reaction conditions are controlled to favor the formation of the 3,5-dichloro isomer.
-
Purification: The product mixture, which may contain other isomers, is subjected to fractional distillation or crystallization to isolate the high-purity this compound.
Synthesis Route Workflow
Figure 1. Workflow diagram illustrating the five main synthesis routes for this compound.
Conclusion
The choice of a synthesis route for this compound is a multifaceted decision that requires a thorough evaluation of economic and process-related factors. For large-scale industrial production, the ammoxidation of 3,5-dichlorotoluene is often the most cost-effective method due to its high efficiency and the low cost of its starting material, despite the initial capital investment. For smaller-scale production or in scenarios where the necessary infrastructure for high-temperature gas-phase reactions is not available, the dehydration of 3,5-dichlorobenzamide or the Sandmeyer reaction can be viable alternatives, provided the costs of the starting materials and waste disposal are carefully managed. The Grignard route is generally best suited for laboratory-scale synthesis due to the high cost of the starting material. The direct chlorination of benzonitrile holds promise but requires efficient and cost-effective purification methods to be competitive. Ultimately, the optimal synthesis strategy will depend on the specific production scale, available resources, and economic priorities of the manufacturer.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 6575-00-4 | Benchchem [benchchem.com]
- 3. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 4. Method for synthesizing 3,5-dichlorobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
A Researcher's Guide to Purity Assessment of Synthesized 3,5-Dichlorobenzonitrile
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount to the integrity and reproducibility of their work. This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of 3,5-Dichlorobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis, supported by comparative data to aid in method selection.
Comparison of Analytical Techniques
The choice of analytical method for purity determination depends on several factors, including the nature of potential impurities, required sensitivity, and the desired level of structural information. Below is a summary of the performance of each technique in the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | ¹H Nuclear Magnetic Resonance (NMR) | Melting Point Analysis |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and identification. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. | Determination of the temperature range over which the solid-to-liquid phase transition occurs. |
| Primary Use | Quantitative purity determination and separation of non-volatile impurities. | Identification and quantification of volatile impurities and the main compound. Provides structural confirmation. | Structural elucidation and quantification of the main compound and impurities with distinct proton signals. | Preliminary assessment of purity; a narrow melting range close to the literature value suggests high purity. |
| Typical Purity Result | >99.5% | >99.5% | >99% (by integration) | Sharp melting range (e.g., 66-68 °C) |
| Limit of Detection (LOD) | Low ng range | Low pg range | ~0.1-1% for impurities | Insensitive to low-level impurities (<1-2%) |
| Common Impurities Detected | Starting materials (e.g., 1,3-dichlorobenzene, 3,5-dichloroaniline), regioisomers, and hydrolysis products (e.g., 3,5-dichlorobenzamide). | Residual solvents, volatile starting materials, and by-products of similar volatility. | Structural isomers and proton-containing impurities. | Significant levels of any soluble impurity. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible purity data.
High-Performance Liquid Chromatography (HPLC)
This method is highly effective for the quantitative analysis of this compound and the separation of non-volatile impurities.
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with an acidifier like 0.1% phosphoric acid or formic acid.[1]
-
Flow Rate : 1.0 mL/min.[2]
-
Detection : UV at 254 nm.[2]
-
Column Temperature : 25 °C.[2]
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Purity Calculation : The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both the identification and quantification of this compound and any volatile impurities.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer.
-
Column : A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature : 250 °C.
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature : 280 °C.
-
Ion Source Temperature : 230 °C.
-
Mass Range : 50-250 amu.
-
Sample Preparation : Prepare a 1 mg/mL solution of the sample in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Analysis : The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the molecular weight (approximately 172.01 g/mol ) and fragmentation pattern of this compound.[3]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides valuable information about the chemical structure and can be used for quantitative purity assessment against a certified internal standard.
-
Instrumentation : NMR spectrometer (e.g., 400 MHz).
-
Solvent : Deuterated chloroform (B151607) (CDCl₃).[4]
-
Sample Preparation : Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of CDCl₃.
-
Data Acquisition : Acquire the ¹H NMR spectrum.
-
Analysis : The aromatic region of the spectrum is of primary interest. For pure this compound, a characteristic pattern of signals is expected. In CDCl₃, the aromatic protons typically appear as multiplets or closely spaced singlets around 7.55-7.63 ppm.[5] The absence of significant unexpected signals is an indicator of high purity. For quantitative analysis, a known amount of an internal standard with a non-overlapping signal is added, and the purity is calculated by comparing the integration of the analyte and standard signals.
Melting Point Analysis
A simple and rapid method to get a preliminary indication of purity. Pure crystalline compounds typically have a sharp melting point range.
-
Instrumentation : Melting point apparatus.
-
Sample Preparation : A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Procedure :
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting range is T₁-T₂.
-
-
Analysis : A narrow melting range (e.g., within 1-2 °C) that is close to the literature value (typically 66-69 °C) suggests high purity.[6] A broad or depressed melting range indicates the presence of impurities.
Potential Impurities
The nature of impurities in synthesized this compound largely depends on the synthetic route employed. Common synthetic pathways and their potential impurities include:
-
From 1,3-Dichlorobenzene : This route may lead to residual starting material and potentially regioisomers if the reaction conditions are not well-controlled.
-
From 3,5-Dichloroaniline via Sandmeyer Reaction : This synthesis can result in residual starting material, diazonium salts, and by-products from side reactions.[3]
-
Hydrolysis of the Nitrile Group : Incomplete reaction or exposure to moisture can lead to the formation of 3,5-dichlorobenzamide (B1294675).
These impurities can be detected and characterized using the analytical methods described above. For instance, HPLC and GC-MS are excellent for separating and identifying regioisomers and starting materials, while the presence of 3,5-dichlorobenzamide can be confirmed by its distinct NMR signals and mass spectrum.
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for efficient and accurate purity assessment.
Caption: Workflow for assessing the purity of synthesized this compound.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. This compound | 6575-00-4 | Benchchem [benchchem.com]
- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 5. This compound(6575-00-4) 1H NMR spectrum [chemicalbook.com]
- 6. shuangdingchemistry.com [shuangdingchemistry.com]
A Comparative Guide to the Herbicidal Activity of Dichlorobenzonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the herbicidal activity of various dichlorobenzonitrile isomers. The information presented is based on available scientific literature and is intended to assist researchers in understanding the structure-activity relationships of these compounds.
Introduction
Dichlorobenzonitrile is a chemical compound with the formula C₇H₃Cl₂N. It exists in several isomeric forms, depending on the positions of the two chlorine atoms on the benzonitrile (B105546) ring. The herbicidal properties of these isomers vary significantly, with 2,6-dichlorobenzonitrile (B3417380) (commonly known as dichlobenil) being a well-established and potent herbicide. This guide will delve into the comparative herbicidal efficacy of different dichlorobenzonitrile isomers, their mechanism of action, and the experimental protocols used to evaluate their activity.
Mechanism of Action
The primary mode of action for the herbicidally active dichlorobenzonitrile isomers is the inhibition of cellulose (B213188) biosynthesis.[1][2][3][4][5] Cellulose is a vital structural component of plant cell walls, and its inhibition leads to disruption of cell division and elongation, ultimately causing plant death. The 2,6-isomer, dichlobenil, is a classic example of a cellulose biosynthesis inhibitor.[1][2][3][4][5]
Comparative Herbicidal Activity
The herbicidal activity of dichlorobenzonitrile isomers is highly dependent on the substitution pattern of the chlorine atoms on the benzene (B151609) ring. While 2,6-dichlorobenzonitrile is a potent herbicide, other isomers show significantly less or no activity.
Table 1: Summary of Herbicidal Activity of Dichlorobenzonitrile Isomers
| Isomer | Common Name | Herbicidal Activity | Notes |
| 2,6-Dichlorobenzonitrile | Dichlobenil | High | Potent inhibitor of cellulose biosynthesis.[1][2][3][4][5] |
| 2,3-Dichlorobenzonitrile | - | Low to None | Lacks significant herbicidal activity.[6] |
| 2,4-Dichlorobenzonitrile | - | Reported as a selective systemic herbicide.[7][8][9] | Further quantitative data on comparative efficacy is limited. |
| 2,5-Dichlorobenzonitrile | - | Used as an intermediate in agrochemical synthesis. | Limited direct data on herbicidal activity. |
| 3,4-Dichlorobenzonitrile | - | Important intermediate for herbicide synthesis (e.g., cyhalofop-butyl). | Limited direct data on herbicidal activity. |
| 3,5-Dichlorobenzonitrile | - | Used in herbicide synthesis. | Limited direct data on herbicidal activity. |
Experimental Protocols
The evaluation of herbicidal activity typically involves a series of standardized bioassays. Below are detailed methodologies for key experiments relevant to assessing the efficacy of dichlorobenzonitrile isomers.
Protocol 1: Pre-Emergence Herbicidal Activity Assay
This protocol is designed to assess the effect of dichlorobenzonitrile isomers on seed germination and early seedling growth.
Materials:
-
Seeds of a susceptible plant species (e.g., Arabidopsis thaliana, cress, or a relevant weed species).
-
Petri dishes or multi-well plates.
-
Filter paper or agar (B569324) medium.
-
Dichlorobenzonitrile isomers dissolved in a suitable solvent (e.g., acetone (B3395972) or DMSO) at various concentrations.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Prepare a series of dilutions for each dichlorobenzonitrile isomer.
-
Apply a known volume of each dilution to the filter paper in the Petri dishes or incorporate it into the agar medium. Ensure the final solvent concentration is non-phytotoxic.
-
Place a predetermined number of seeds onto the treated filter paper or agar.
-
Seal the Petri dishes and place them in a growth chamber under optimal conditions for germination and growth.
-
After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length of the seedlings.
-
Calculate the concentration of each isomer that causes 50% inhibition of root growth (IC50) to quantify and compare their herbicidal activity.
Protocol 2: Root Growth Inhibition Assay
This assay provides a quantitative measure of the inhibitory effect of the compounds on root elongation.
Materials:
-
Pre-germinated seedlings of a susceptible plant species.
-
Hydroponic solution or agar medium in vertical plates.
-
Dichlorobenzonitrile isomers at various concentrations.
-
Ruler or digital imaging system for root length measurement.
Procedure:
-
Prepare the hydroponic solution or agar plates containing the different concentrations of each dichlorobenzonitrile isomer.
-
Transfer pre-germinated seedlings with a consistent initial root length to the treatment solutions or plates.
-
Place the seedlings in a growth chamber under controlled conditions.
-
Measure the root length at regular intervals (e.g., every 24 hours) for a period of 3 to 7 days.
-
Calculate the percentage of root growth inhibition for each concentration compared to an untreated control.
-
Determine the IC50 values for each isomer by plotting the percentage of inhibition against the logarithm of the concentration.
Protocol 3: Cellulose Biosynthesis Inhibition Assay
This assay determines the direct effect of the dichlorobenzonitrile isomers on cellulose production in plant tissues.
Materials:
-
Plant cell suspension cultures or young seedlings.
-
Dichlorobenzonitrile isomers at various concentrations.
-
Reagents for cellulose quantification (e.g., Updegraff reagent: acetic acid/nitric acid/water).
-
Spectrophotometer.
Procedure:
-
Treat the plant cell cultures or seedlings with different concentrations of each dichlorobenzonitrile isomer for a specific duration.
-
Harvest the plant material and wash it to remove any residual compound.
-
Dry the plant material to a constant weight.
-
Extract the cellulose from the cell walls using the Updegraff method or a similar established protocol. This involves sequential extractions to remove non-cellulosic polysaccharides and lignin.
-
Quantify the amount of cellulose in the final extract using a colorimetric assay (e.g., anthrone (B1665570) method) or by hydrolyzing the cellulose to glucose and measuring the glucose concentration.
-
Compare the cellulose content of the treated samples to that of untreated controls to determine the extent of inhibition.
Visualizations
Experimental Workflow for Comparing Herbicidal Activity
Caption: Experimental workflow for the comparative analysis of dichlorobenzonitrile isomers.
Signaling Pathway of Cellulose Biosynthesis Inhibition
Caption: Simplified signaling pathway of cellulose biosynthesis and its inhibition by dichlorobenzonitrile isomers.
References
- 1. Disruption of cellulose synthesis by 2,6-dichlorobenzonitrile affects the structure of the cytoskeleton and cell wall construction in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective and Synergistic Herbicidal Activities of Common Amino Acids Against Amaranthus tricolor and Echinochloa crus-galli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Quantification of crystalline cellulose in lignocellulosic biomass using sum frequency generation (SFG) vibration spectroscopy and comparison with other analytical methods. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors [mdpi.com]
- 9. Effect of herbicidal application of 2,4-dichlorophenoxyacetic acid in Arabidopsis [ouci.dntb.gov.ua]
Structural Elucidation of 3,5-Dichlorobenzonitrile: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive structural confirmation of a synthesized compound is a critical step in chemical research and drug development. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural elucidation of 3,5-Dichlorobenzonitrile. Experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate analytical techniques for their needs.
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms, bond lengths, and bond angles can be determined.
Note: As of the compilation of this guide, a specific single-crystal X-ray structure for this compound was not publicly available. Therefore, the crystallographic data for its isomer, 2,6-Dichlorobenzonitrile , is presented below as a representative example of the data obtainable from such an analysis. This substitution allows for a practical comparison of the technique's capabilities.
Crystallographic Data for 2,6-Dichlorobenzonitrile (Analogue)
| Parameter | Value[1] |
| Crystal System | Monoclinic |
| Space Group | C 1 2/m 1 |
| a | 18.0525 Å |
| b | 20.7374 Å |
| c | 3.8334 Å |
| α | 90.00° |
| β | 101.1430° |
| γ | 90.00° |
| Volume | 1408.9 ų |
| Z | 8 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the analyte are grown. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The choice of solvent is critical and may require screening of several options.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryo-protectant oil.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is refined against the experimental data to yield the final, precise crystal structure.
Alternative Spectroscopic Techniques for Structural Confirmation
While X-ray crystallography provides unparalleled detail, its requirement for high-quality single crystals can be a limitation. Spectroscopic methods offer valuable and often sufficient structural information from more readily available sample forms (e.g., powders, solutions).
Comparison of Spectroscopic Data for this compound
| Technique | Parameter | Observed Value(s) | Structural Information Provided |
| ¹H NMR | Chemical Shift (δ) | 7.602 ppm, 7.548 ppm[2] | Indicates the electronic environment of the aromatic protons. The presence of two signals suggests a subtle difference in the environment of the protons on the benzene (B151609) ring. |
| Coupling Constant (J) | Not explicitly reported, but likely small (meta-coupling) | Provides information about the connectivity of adjacent protons. | |
| ¹³C NMR | Chemical Shift (δ) | Multiple signals expected in the aromatic region (approx. 110-140 ppm) and a signal for the nitrile carbon (approx. 115-120 ppm). | Reveals the number of unique carbon environments in the molecule. |
| FTIR | Wavenumber (cm⁻¹) | Characteristic absorption for the nitrile (C≡N) group.[3] Aromatic C-H and C=C stretching bands are also expected. | Confirms the presence of key functional groups. |
| Mass Spec (EI) | Mass-to-Charge (m/z) | Molecular Ion (M⁺): ~171/173/175 (due to chlorine isotopes)[4] | Confirms the molecular weight of the compound. |
| Fragmentation Pattern | Loss of Cl, CN can be observed. | Provides clues about the molecular structure and stability of different fragments. |
Experimental Protocols for Spectroscopic Analysis
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the solvent or TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Solid): A small amount of the solid sample (1-2 mg) is finely ground with potassium bromide (KBr) powder (approx. 100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is pressed directly onto the ATR crystal.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample pellet is then placed in the sample holder (or the sample is placed on the ATR crystal), and the sample spectrum is recorded.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC) for volatile samples. The sample is vaporized in the ion source.
-
Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion.
-
Data Interpretation: The resulting mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
References
Safety Operating Guide
Proper Disposal of 3,5-Dichlorobenzonitrile: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3,5-Dichlorobenzonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2][3] Adherence to the following procedures is critical for maintaining a safe laboratory environment.
Key Safety and Handling Data
A thorough understanding of the compound's properties is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂N | [2] |
| Molecular Weight | 172.01 g/mol | |
| Appearance | White to beige crystalline solid/powder | [2][4] |
| Melting Point | 64-71 °C (147.2-159.8 °F) | [2] |
| Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation) - Category 4; Skin Irritation - Category 2; Eye Irritation - Category 2; Specific Target Organ Toxicity (Single Exposure) - Category 3 | [1][2] |
Experimental Protocol: Standard Disposal Procedure
The disposal of this compound must be conducted in accordance with applicable federal, state, and local environmental regulations. The following protocol outlines the standard steps for its disposal.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
If there is a risk of dust formation, use a NIOSH-approved respirator (e.g., N95 dust mask).
2. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, paper towels), in a designated, properly labeled, and sealed container.[1]
-
The container should be made of a material compatible with the chemical and kept tightly closed.[1][2]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution.
-
Store the sealed container in a designated hazardous waste accumulation area, which should be a well-ventilated, cool, and dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[2]
4. Disposal Arrangement:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2][3]
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
Never dispose of this compound down the drain or in the regular trash.[1]
5. Spill Cleanup:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding the generation of dust.[2][5]
-
Collect the spilled material and any contaminated cleaning materials into a designated hazardous waste container.
-
Wash the spill area with soap and water.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 3,5-Dichlorobenzonitrile
Essential Safety and Handling Guide for 3,5-Dichlorobenzonitrile
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate risks.
Hazard Summary and Quantitative Data
This compound is a hazardous substance that requires careful handling. The table below summarizes its key identifiers and hazard classifications.
| Identifier | Value | GHS Hazard Statements |
| CAS Number | 6575-00-4[1][2][3] | H302: Harmful if swallowed[1] |
| Molecular Formula | C₇H₃Cl₂N[4][5] | H312: Harmful in contact with skin[1] |
| Molecular Weight | 172.01 g/mol [2][4] | H315: Causes skin irritation[1] |
| Appearance | White to light-yellow crystalline solid[4] | H319: Causes serious eye irritation[1] |
| Melting Point | 66 - 71 °C / 150.8 - 159.8 °F[5] | H331 / H332: Toxic or Harmful if inhaled[1][6] |
| H335: May cause respiratory irritation[1] | ||
| H411: Toxic to aquatic life with long lasting effects[7] |
Operational Plan: Handling this compound
Adherence to the following procedural steps is mandatory to ensure personal and environmental safety when working with this compound.
Engineering Controls and Personal Protective Equipment (PPE)
Proper engineering controls and PPE are the first line of defense against exposure.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5][6]
-
Personal Protective Equipment (PPE): The required PPE is detailed in the table below. All PPE must be inspected for integrity before each use.[1][7]
| Protection Type | Specific Requirement | Rationale |
| Eye and Face Protection | Chemical safety goggles (compliant with EN 166 or OSHA 29 CFR 1910.133).[5][6] | Protects against dust particles, splashes, and vapors causing serious eye irritation.[1] |
| Skin Protection | Chemical-impermeable gloves (e.g., Nitrile).[2][6] Lab coat or other protective clothing to prevent skin exposure.[1][6] | Prevents skin contact, which can be harmful and cause irritation.[1] |
| Respiratory Protection | N95 mask or a NIOSH/MSHA approved respirator.[2][5] | Required when handling the powder form or if there is a risk of exceeding exposure limits through inhalation.[2][5] |
Safe Handling Procedures
Follow these steps for the routine handling of this compound:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that safety equipment, including an eyewash station and safety shower, is accessible.[5]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[1][5] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][5]
-
Handling: Avoid all direct contact with the substance.[1][5] Do not breathe in dust or vapors.[1][5] Avoid formation of dust and aerosols.[1]
-
Storage: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][2][5] The storage area should be secure (stored locked up) and separate from incompatible materials such as strong oxidizing agents and strong bases.[1][5]
Emergency and First Aid Procedures
Immediate response is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | 1. Move the affected person to fresh air immediately.[1][6][8] 2. If breathing is difficult, administer oxygen.[1] 3. If breathing has stopped, perform artificial respiration.[1][6][8] 4. Seek immediate medical attention.[1][6][8] |
| Skin Contact | 1. Immediately remove all contaminated clothing and shoes.[1][5][6] 2. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][5][6] 3. Seek medical attention.[1][5][6] |
| Eye Contact | 1. Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][5][6] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[1][5][6] 3. Seek immediate medical attention.[1][5][6] |
| Ingestion | 1. Rinse the mouth thoroughly with water.[1][5][6] 2. Do NOT induce vomiting.[1] 3. Never give anything by mouth to an unconscious person.[1] 4. Call a poison control center or doctor immediately.[1] |
Spill Management and Disposal Plan
A systematic approach to spill cleanup and waste disposal is essential to prevent environmental contamination and further exposure.
Chemical Spill Response
Follow these steps to manage a spill of this compound:
-
Evacuate and Alert: Immediately alert others in the vicinity. Evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust or vapors.[1]
-
Control Ignition Sources: Remove all sources of ignition from the area.[1]
-
Don PPE: Wear the appropriate personal protective equipment as detailed in the PPE table.[1]
-
Contain the Spill: Prevent the spill from spreading. Use absorbent materials like vermiculite, activated carbon, or commercially available spill kits to create a barrier around the spill.[2][9] Do not allow the chemical to enter drains.[1]
-
Clean Up:
-
Decontaminate: Once the bulk of the material is removed, decontaminate the spill area by washing it with soap and water.[10] Collect the cleaning materials for disposal as hazardous waste.
-
Package Waste: Place all contaminated materials (absorbents, PPE, cleaning supplies) into a sealed and properly labeled hazardous waste container.[11]
Chemical Spill Response Workflow
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | 6575-00-4 | Benchchem [benchchem.com]
- 3. This compound | 6575-00-4 | FD31356 | Biosynth [biosynth.com]
- 4. This compound Supplier in China [nj-finechem.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 11. lin-web.clarkson.edu [lin-web.clarkson.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
